2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-butyl-5-chloro-6-nitro-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-2-3-4-11-13-8-5-7(12)9(14(15)16)6-10(8)17-11/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMKZPJGVVIHSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292908 | |
| Record name | 2-Butyl-5-chloro-6-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886360-94-7 | |
| Record name | 2-Butyl-5-chloro-6-nitrobenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butyl-5-chloro-6-nitrobenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole (CAS No. 886360-94-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a substituted benzoxazole, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry.[1][2][3] The benzoxazole core, an isostere of naturally occurring nucleic bases, allows these molecules to readily interact with biological macromolecules.[2] This structural feature has led to the development of benzoxazole derivatives with a wide spectrum of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5]
This technical guide provides a comprehensive overview of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, including its synthesis, physicochemical properties, potential applications in drug development, and safety and handling guidelines. While specific experimental data for this particular compound is limited in publicly available literature, this guide extrapolates information from closely related compounds and the broader class of benzoxazoles to provide a thorough and insightful resource for researchers.
Synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
The synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole can be logically approached as a two-stage process. The first stage involves the preparation of the key intermediate, 2-amino-4-chloro-5-nitrophenol. The second stage is the cyclization reaction of this intermediate with valeryl chloride to yield the final product.
Stage 1: Synthesis of 2-amino-4-chloro-5-nitrophenol
A plausible synthetic route to 2-amino-4-chloro-5-nitrophenol begins with the nitration of 2-amino-4-chlorophenol.[6][7]
Experimental Protocol: Synthesis of 2-amino-4-chloro-5-nitrophenol
-
Acylation: 2-amino-4-chlorophenol is first acylated with acetic anhydride to protect the amino group, yielding 2-acetamido-4-chlorophenol.[6][7] This step is crucial to direct the subsequent nitration to the desired position and prevent unwanted side reactions.
-
Cyclization: The resulting 2-acetamido-4-chlorophenol undergoes a ring-closure reaction in the presence of a dehydrating agent to form 5-chloro-2-methylbenzoxazole.[6][7]
-
Nitration: The 5-chloro-2-methylbenzoxazole is then nitrated using a mixture of concentrated nitric acid (80-90%) and sulfuric acid to introduce a nitro group at the 6-position, yielding 5-chloro-2-methyl-6-nitrobenzoxazole.[6][7] The reaction temperature should be carefully controlled to prevent over-nitration.
-
Hydrolysis: Finally, the protective acetyl group is removed by alkaline hydrolysis, followed by acidification with concentrated hydrochloric acid to yield the desired 2-amino-4-chloro-5-nitrophenol.[6][7]
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- 6. Method for preparing 2-amino-4-chloro-5-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol - Google Patents [patents.google.com]
An In-Depth Technical Guide to Determining the Solubility of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery and development, the intrinsic properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility is a critical gatekeeper. Poor solubility can severely limit a compound's bioavailability, lead to unreliable in vitro assay results, and present formidable challenges for formulation.[1][2] More than 40% of NCEs developed in the pharmaceutical industry are practically insoluble in water, making solubility a primary hurdle for formulation scientists.[1]
This guide focuses on a novel compound, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole , a molecule with structural motifs—a benzoxazole core, a nitro group, and chloro substitution—that suggest potential biological activity but also hint at low aqueous solubility. Benzoxazole derivatives are known for a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] The nitro and chloro substituents can further modulate these activities.[5] However, these same features often contribute to high crystallinity and lipophilicity, thereby reducing solubility.
As no public solubility data for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole exists, this guide provides a comprehensive framework for its characterization. We will explore the necessary steps a researcher would take, from theoretical predictions to robust experimental determination, to fully understand the solubility profile of this and other poorly soluble NCEs.
Part 1: Foundational Understanding and In-Silico Prediction
Before embarking on wet-lab experiments, a foundational understanding of the molecule's physicochemical properties is essential. These can be predicted using computational tools, which provide a valuable, albeit estimated, starting point.
1.1. Physicochemical Profile of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
Based on its structure, we can infer several key properties that will influence its solubility:
-
High Lipophilicity: The butyl chain and the aromatic benzoxazole core contribute to a nonpolar character.
-
Poorly Ionizable: The molecule lacks strongly acidic or basic functional groups, meaning its solubility is unlikely to be significantly influenced by pH changes within the physiological range.
-
Potential for Strong Crystal Lattice Energy: The planar benzoxazole ring and the polar nitro group can lead to strong intermolecular interactions in the solid state, making it difficult for solvent molecules to break the crystal lattice.
1.2. Computational Solubility Prediction
Various software packages and online tools can predict LogS (the logarithm of the aqueous solubility in mol/L) based on the compound's structure. These algorithms typically use large datasets of known solubilities to build quantitative structure-property relationship (QSPR) models. While these predictions are not a substitute for experimental data, they are invaluable for planning experiments, such as estimating the required amount of compound and the likely concentration range for analysis.
Table 1: Predicted Physicochemical Properties of Structurally Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole[6] | C₇H₂ClFN₂O₃ | 216.55 | 2.7 |
| 2-Butyl-6-nitro-1,3-benzoxazole[7] | C₁₁H₁₂N₂O₃ | 220.22 | Not Available |
| 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide[8] | C₂₁H₁₄ClN₃O₄ | 407.81 | 5.54 |
Note: XLogP3 is a measure of lipophilicity. Higher values generally correlate with lower aqueous solubility.
Part 2: Experimental Determination of Solubility
The core of this guide lies in the robust experimental determination of solubility. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.
2.1. Kinetic vs. Thermodynamic Solubility: A Critical Distinction
-
Kinetic Solubility is a high-throughput measurement of how much of a compound, typically from a DMSO stock solution, can be dissolved in an aqueous buffer before it precipitates.[9][10] It is a measure of the rate of dissolution versus the rate of precipitation and is often influenced by the initial solid-state form (amorphous vs. crystalline).[11] While useful for early-stage screening, kinetic solubility can often overestimate the true solubility.[11]
-
Thermodynamic Solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[2] This is a more accurate and relevant measure for drug development, as it reflects the stable state of the drug in a given solvent.[12] The traditional "shake-flask" method is the gold standard for determining thermodynamic solubility.[12]
Diagram 1: Conceptual Workflow for Solubility Assessment
Caption: A workflow for solubility assessment of a new chemical entity.
2.2. Detailed Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.[12]
Objective: To determine the equilibrium concentration of the test compound in a specified aqueous buffer at a constant temperature.
Materials:
-
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC-grade acetonitrile and water
-
Formic acid (for mobile phase)
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector or LC-MS system
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a small amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO or acetonitrile) to prepare a concentrated stock solution (e.g., 10 mM).
-
Perform serial dilutions of the stock solution with the analysis mobile phase to create a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µM).
-
-
Sample Preparation:
-
Add an excess amount of solid 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with undissolved material present.[12]
-
Add a known volume of the desired buffer (e.g., 1 mL of PBS, pH 7.4) to the vial.
-
-
Equilibration:
-
Sample Processing:
-
After incubation, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to avoid artificially high results.
-
-
Analysis:
-
Analyze the calibration standards and the filtered supernatant by a validated HPLC-UV or LC-MS method.[2]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the thermodynamic solubility.
-
Diagram 2: Experimental Workflow for Thermodynamic Solubility
Caption: Step-by-step workflow for the shake-flask solubility assay.
Part 3: Factors Influencing Solubility and Mitigation Strategies
Should the experimentally determined solubility of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole be found to be prohibitively low, several strategies can be employed to improve it.
3.1. pH and Co-solvents
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility. However, as our target compound is not expected to be readily ionizable, this approach may have limited utility.
-
Use of Co-solvents: The addition of organic co-solvents (e.g., ethanol, propylene glycol) can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[14]
3.2. Surfactants
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. Sodium lauryl sulfate (SLS) is a commonly used surfactant in dissolution media for poorly soluble drugs.[14]
3.3. Solid-State Modification
The solid-state form of a compound has a profound impact on its solubility.
-
Amorphous vs. Crystalline: Amorphous forms are generally more soluble than their crystalline counterparts because they lack the strong crystal lattice energy that needs to be overcome for dissolution.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.
-
Particle Size Reduction: Decreasing the particle size (e.g., through micronization or nanosuspension) increases the surface area available for dissolution, which can enhance the dissolution rate.[15]
Table 2: Summary of Solubility Enhancement Techniques
| Technique | Mechanism of Action | Applicability to Target Compound |
| pH Adjustment | Increases the proportion of the more soluble ionized form. | Likely low, as the compound is poorly ionizable. |
| Co-solvents | Reduces the polarity of the solvent system. | High, can be effective for non-polar compounds. |
| Surfactants | Forms micelles to encapsulate the drug. | High, a common strategy for hydrophobic molecules. |
| Salt Formation | Creates a more soluble ionic form of the drug. | Not applicable, as the compound lacks suitable functional groups. |
| Particle Size Reduction[15] | Increases surface area, enhancing dissolution rate. | High, a generally applicable physical modification. |
| Solid Dispersion | Disperses the drug in a hydrophilic carrier in an amorphous state. | High, can significantly improve solubility and dissolution. |
Conclusion
Determining the solubility of a novel compound like 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a foundational step in its journey from a chemical entity to a potential therapeutic. This guide provides a comprehensive, scientifically grounded framework for this process. By combining in-silico predictions with rigorous experimental methods like the shake-flask thermodynamic solubility assay, researchers can obtain reliable data to guide further development. Understanding the factors that limit solubility is equally important, as it opens the door to a range of formulation strategies designed to overcome this common challenge in drug development. The methodologies outlined herein are not merely a set of instructions but a self-validating system for generating the high-quality data necessary for informed decision-making in the complex process of drug discovery.
References
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Dissolution Method Development for Poorly Soluble Compounds. ResearchGate.[Link]
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Kinetic versus thermodynamic solubility temptations and risks. Ovid.[Link]
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2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287. PubChem.[Link]
-
2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole | C7H2ClFN2O3. PubChem.[Link]
- US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds.
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Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.[Link]
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Drug Solubility: Importance and Enhancement Techniques. National Institutes of Health.[Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing.[Link]
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Thermodynamic Solubility Assay. Evotec.[Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI.[Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate.[Link]
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Drug solubility: why testing early matters in HTS. BMG LABTECH.[Link]
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Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma.[Link]
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Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.[Link]
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen.[Link]
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2-Chloro-5-nitrophenol | C6H4ClNO3 | CID 69264. PubChem.[Link]
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2-Chloro-5-nitroanisole | C7H6ClNO3 | CID 70519. PubChem.[Link]
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Compound 2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide. MolPort.[Link]
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An In-depth Technical Guide to the Spectral Analysis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
Abstract
Benzoxazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of pharmacological activities.[1][2][3] The precise structural characterization of novel analogues is a prerequisite for advancing drug discovery and materials science. This guide provides a comprehensive, in-depth technical framework for the spectral analysis of a specific, multifunctionalized derivative: 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole . We will explore the theoretical underpinnings and provide validated, step-by-step protocols for a multi-technique spectroscopic approach, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and the interpretation of predicted spectral data are emphasized, offering a robust methodology for the unambiguous structural elucidation of this and structurally related compounds.
Molecular Structure and Analytical Rationale
The analytical strategy is dictated by the compound's key structural features:
-
Benzoxazole Core: A rigid, aromatic heterocyclic system providing the foundational scaffold.
-
2-Butyl Group: An aliphatic side chain whose protons and carbons will be distinct in NMR.
-
5-Chloro Group: A halogen substituent that creates a highly characteristic isotopic pattern in mass spectrometry.
-
6-Nitro Group: A strong electron-withdrawing group that significantly influences the electronic environment, impacting NMR chemical shifts, IR absorption frequencies, and UV-Vis absorption maxima.
Our analytical workflow is designed to systematically confirm each of these features, moving from gross molecular properties to fine atomic-level connectivity.
Caption: Overall workflow for the comprehensive spectral characterization of the target compound.
Mass Spectrometry: Molecular Weight and Isotopic Signature
Expert Rationale: Mass spectrometry is the initial and most critical step for confirming the molecular identity. It provides the molecular weight, and for this specific molecule, the presence of a chlorine atom offers a definitive isotopic signature that serves as a powerful validation checkpoint. Electron Ionization (EI) is chosen for its ability to produce reproducible fragmentation patterns for library matching, while Electrospray Ionization (ESI) is a softer technique ideal for confirming the molecular ion with minimal fragmentation.[4]
Predicted Mass Spectrum Data
The molecular formula is C₁₁H₁₁ClN₂O₃. The presence of chlorine, which has two stable isotopes (³⁵Cl ≈ 75.8% and ³⁷Cl ≈ 24.2%), will result in a characteristic M+ and M+2 isotopic pattern with an intensity ratio of approximately 3:1.[5]
| Ion/Fragment | Predicted m/z (for ³⁵Cl) | Predicted m/z (for ³⁷Cl) | Notes |
| [M]⁺ (Molecular Ion) | 254.05 | 256.05 | The most critical peak cluster. The ~3:1 intensity ratio of these peaks is strong evidence for the presence of one chlorine atom. |
| [M-C₄H₉]⁺ | 197.00 | 198.99 | Represents the loss of the butyl radical, a common fragmentation pathway for alkyl-substituted aromatics. |
| [M-NO₂]⁺ | 208.06 | 210.05 | Corresponds to the loss of the nitro group radical. Fragmentation involving nitro groups is a well-documented pathway for nitroaromatic compounds.[6][7] |
| [M-C₄H₉-CO]⁺ | 169.00 | 170.99 | Subsequent loss of carbon monoxide from the benzoxazole ring after butyl chain fragmentation. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
Caption: Workflow for Mass Spectrometry analysis.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.[1] Ensure the sample is fully dissolved.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Data Acquisition: Infuse the sample into the ion source. Acquire data in both positive and negative ion modes to determine the optimal ionization. For EI, a 70 eV electron beam is standard.[4]
-
Data Analysis:
-
Locate the molecular ion cluster and confirm its mass matches the calculated exact mass (254.0512 g/mol for C₁₁H₁₁³⁵ClN₂O₃).
-
Verify that the intensity ratio of the [M]⁺ to [M+2]⁺ peaks is approximately 3:1.
-
Analyze the fragmentation pattern to identify characteristic losses that support the proposed structure.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expert Rationale: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups. For this molecule, it is indispensable for verifying the nitro (NO₂) group, the aromatic C-Cl bond, and the characteristic vibrations of the benzoxazole ring system. The KBr pellet method is a standard and reliable protocol for solid samples.[1]
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale and Comments |
| ~3100–3000 | Aromatic C-H | Stretch | Typical for protons on the benzene ring. |
| ~2960–2850 | Aliphatic C-H (Butyl) | Stretch | Confirms the presence of the saturated alkyl chain. |
| ~1620–1590 | C=N Stretch (Oxazole) | Stretch | A characteristic and strong absorption for the imine functionality within the benzoxazole ring.[8] |
| ~1550–1510 | Nitro Group (N-O) | Asymmetric Stretch | This, along with the symmetric stretch, is a definitive indicator of the NO₂ group. Nitrobenzene derivatives show this band in the 1535 ± 30 cm⁻¹ region.[9][10] |
| ~1360–1330 | Nitro Group (N-O) | Symmetric Stretch | The second key band for the NO₂ group.[9][10] |
| ~1250–1200 | Aryl C-O-C (Oxazole) | Asymmetric Stretch | Characteristic of the ether linkage within the oxazole ring. |
| ~1100–1000 | C-Cl Stretch | Stretch | This absorption can sometimes be weak or masked, but its presence is expected. |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Caption: Workflow for Infrared Spectroscopy analysis.
-
Sample Preparation: Grind 1-2 mg of the dry, solid sample with approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is formed.[1]
-
Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a thin, transparent pellet.
-
Background Collection: Place the empty sample holder in the FTIR spectrometer and run a background scan. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum.
-
Data Interpretation: Correlate the observed absorption peak wavenumbers to specific functional groups using standard correlation tables, focusing on the key bands listed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
Expert Rationale: NMR is the most powerful technique for elucidating the precise connectivity of atoms. ¹H NMR will reveal the environment and relative number of protons, while ¹³C NMR will map the carbon skeleton. The substitution pattern on the benzoxazole ring creates a unique set of chemical shifts and coupling constants that allow for unambiguous assignment. A high-quality deuterated solvent is essential for proper analysis.[11]
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
The aromatic protons, H-4 and H-7, are singlets due to the lack of adjacent protons (para position to each other). Their chemical shifts are pushed downfield by the electron-withdrawing effects of the nitro and chloro groups.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.10 | s | 1H | H-7 | The proton adjacent to the electron-withdrawing nitro group is expected to be the most deshielded aromatic proton. |
| ~7.85 | s | 1H | H-4 | The proton adjacent to the chloro group will also be downfield, but likely less so than H-7. |
| ~3.05 | t | 2H | -CH₂- (α) | The methylene group attached directly to the benzoxazole ring (α to the C=N bond) will be the most deshielded of the alkyl chain. |
| ~1.85 | m (sextet) | 2H | -CH₂- (β) | The second methylene group of the butyl chain. |
| ~1.45 | m (sextet) | 2H | -CH₂- (γ) | The third methylene group of the butyl chain. |
| ~0.95 | t | 3H | -CH₃ | The terminal methyl group of the butyl chain, appearing as a classic triplet. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Predicted δ (ppm) | Assignment | Rationale |
| ~168.0 | C-2 | The carbon of the C=N bond, significantly deshielded by both the adjacent nitrogen and oxygen atoms, is a key identifier for the benzoxazole core.[11] |
| ~152.0 | C-7a | Bridgehead carbon adjacent to oxygen. |
| ~145.0 | C-6 | Carbon bearing the nitro group, deshielded. |
| ~141.0 | C-3a | Bridgehead carbon adjacent to nitrogen. |
| ~128.0 | C-5 | Carbon bearing the chloro group. |
| ~122.0 | C-4 | Aromatic CH. |
| ~111.0 | C-7 | Aromatic CH. |
| ~30.0 | -CH₂- (α) | Alpha-carbon of the butyl chain. |
| ~28.0 | -CH₂- (β) | Beta-carbon of the butyl chain. |
| ~22.5 | -CH₂- (γ) | Gamma-carbon of the butyl chain. |
| ~13.8 | -CH₃ | Terminal methyl carbon. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Caption: Workflow for NMR Spectroscopy analysis.
-
Sample Preparation: Accurately weigh the purified sample. For ¹H NMR, use 5-10 mg; for ¹³C NMR, a higher concentration of 20-50 mg is required.[11] Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial.
-
Transfer: Filter the solution through a small cotton or glass wool plug into a clean, high-quality NMR tube to remove any particulate matter.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal, and the magnetic field will be shimmed to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H spectrum. Subsequently, acquire the ¹³C spectrum, which will require a significantly longer acquisition time due to the low natural abundance of ¹³C.
-
Processing: Process the raw data (Free Induction Decay) using Fourier transformation. Correct the phase and baseline of the resulting spectrum. Calibrate the chemical shift (δ) scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Analysis: Integrate the ¹H signals to determine proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to assign all signals and confirm the molecular structure.
UV-Visible Spectroscopy: Electronic Properties
Expert Rationale: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The conjugated benzoxazole system is a strong chromophore, and its absorption properties will be significantly modulated by the attached nitro group, which acts as both a chromophore and a powerful auxochrome, typically shifting the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic shift).
Predicted UV-Vis Absorption Data
Benzoxazole derivatives are known to absorb UV radiation, with λmax values often appearing between 330-380 nm, depending on substitution.[12][13] For 2-p-tolyl-5-nitrobenzoxazole, a λmax of 350 nm has been reported.[14] Given the similar electronic nature, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is expected to exhibit a strong absorption band in a similar region.
| Solvent | Predicted λmax (nm) | Electronic Transition (Tentative) |
| Ethanol | ~350 - 360 nm | π → π* |
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for UV-Visible Spectroscopy analysis.
-
Sample Preparation: Prepare an accurately known, dilute concentration (e.g., 1 x 10⁻⁵ M) of the compound in a UV-grade solvent, such as ethanol or methanol.
-
Baseline Correction: This is a critical self-validating step. Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer to record a baseline spectrum. This baseline will be automatically subtracted from the sample spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over a relevant range (e.g., 200-600 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorption (λmax). If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Conclusion
The structural elucidation of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole requires an integrated and logical application of multiple spectroscopic techniques. Mass spectrometry provides the foundational confirmation of molecular weight and elemental composition (Cl). IR spectroscopy verifies the presence of essential functional groups, particularly the nitro group. NMR spectroscopy delivers the definitive atomic-level map of the molecular structure. Finally, UV-Vis spectroscopy characterizes the compound's electronic properties. By systematically applying the protocols and interpretive frameworks detailed in this guide, researchers can achieve an unambiguous and comprehensive characterization of the target molecule, ensuring its identity and purity for subsequent applications in drug development and scientific research.
References
- Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. (2025). Benchchem.
- Comparative analysis of spectroscopic data of benzoxazole deriv
- Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
- A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO.
- A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2023). SciELO.
- Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. (n.d.). Sci-Hub.
- Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (2021).
- Photophysical properties of some benzoxazole and benzothiazole deriv
- Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
- Electronic Interactions in Heterocyclic Compounds: 2-Substituted Benzoxazoles. (1983). Spectroscopy Letters.
- Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy. (2025). Benchchem.
- 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. (2021). PubMed.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC - NIH.
- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
- Synthesis, characterization and biological evaluation of benzoxazole deriv
- Mass spectrometry of halogen-containing organic compounds. (2005).
- Mass Spectroscopy - Halo-isotopes. (2019). YouTube.
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13C NMR data for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
An In-Depth Technical Guide to the Predicted ¹³C NMR Spectrum of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
Abstract
This technical guide provides a comprehensive analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of direct experimental data, this document synthesizes foundational NMR principles and data from analogous structures to offer a robust, predictive framework for spectral interpretation. We delve into the causal factors governing the chemical shift of each carbon atom, detailing the electronic effects of the butyl, chloro, and nitro substituents on the benzoxazole core. Furthermore, this guide presents a validated, step-by-step experimental protocol for the acquisition and processing of high-quality ¹³C NMR spectra, ensuring scientific integrity and reproducibility for researchers undertaking the characterization of this or structurally related molecules.
Introduction: The Role of NMR in Characterizing Novel Benzoxazoles
Benzoxazole derivatives are a cornerstone in modern drug development, forming the structural basis for a wide array of pharmacologically active agents with applications ranging from antimicrobial to anticancer therapies.[1] The precise structural elucidation of these molecules is a prerequisite for understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. ¹³C NMR spectroscopy stands as an unparalleled, non-destructive technique for mapping the carbon framework of organic molecules, providing invaluable insights into the electronic environment of each atom.[1]
This guide focuses on 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a molecule featuring a complex interplay of electron-donating (alkyl) and electron-withdrawing (chloro, nitro) substituents. Understanding how these groups modulate the electron density across the benzoxazole scaffold is key to predicting its chemical reactivity and biological activity. This document serves as a detailed reference for scientists, providing a thorough analysis of the predicted ¹³C NMR chemical shifts and a rigorous protocol for their experimental verification.
Molecular Structure and Carbon Numbering Convention
For clarity and unambiguous spectral assignment, the carbon atoms of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole are numbered according to the convention illustrated below. This systematic numbering will be used throughout this guide to correlate specific carbons with their predicted NMR signals.
Caption: IUPAC numbering convention for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
Predicted ¹³C NMR Chemical Shifts
The predicted ¹³C NMR chemical shifts for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in a standard deuterated solvent like CDCl₃ are summarized in the table below. These predictions are derived from the foundational chemical shifts of the parent benzoxazole system, modified by established substituent chemical shift (SCS) effects.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Rationale / Key Influences |
| C-2 | 168 - 172 | Quaternary (C) | Heterocyclic C=N, deshielded by N/O and alkyl group |
| C-3a | 140 - 144 | Quaternary (C) | Bridgehead, deshielded by nitro group (para) |
| C-4 | 118 - 122 | Methine (CH) | Shielded by O, deshielded by nitro group (para) |
| C-5 | 128 - 132 | Quaternary (C) | Ipso-carbon to Cl, deshielded |
| C-6 | 145 - 149 | Quaternary (C) | Ipso-carbon to NO₂, strongly deshielded |
| C-7 | 108 - 112 | Methine (CH) | Shielded by O, deshielded by adjacent NO₂ group |
| C-7a | 150 - 154 | Quaternary (C) | Bridgehead, deshielded by O and adjacent Cl group |
| C-1' | 29 - 33 | Methylene (CH₂) | Attached to sp²-hybridized C-2 |
| C-2' | 27 - 31 | Methylene (CH₂) | Standard aliphatic |
| C-3' | 22 - 25 | Methylene (CH₂) | Standard aliphatic |
| C-4' | 13 - 15 | Methyl (CH₃) | Terminal methyl group, most shielded |
Scientific Rationale for Chemical Shift Assignments
The prediction of chemical shifts is a deductive process grounded in understanding the electronic effects—inductive and resonance—that substituents exert on a molecule's carbon skeleton.
The Benzoxazole Core: Aromatic and Heterocyclic Carbons
The parent benzoxazole molecule exhibits a characteristic range of chemical shifts for its core carbons.[2][3] The presence of the electronegative oxygen and nitrogen atoms significantly influences the electron distribution.
-
C-2: This carbon, part of the oxazole ring, typically resonates far downfield (150-165 ppm) due to its attachment to both nitrogen and oxygen.[2] The addition of an electron-donating alkyl group, such as butyl, is expected to further deshield this position, pushing its chemical shift towards the 168-172 ppm range. This is analogous to the 10-15 ppm downfield shift observed in 2-alkyl-benzimidazoles.[4]
-
C-7a and C-3a (Bridgehead): These quaternary carbons are deshielded by the heterocyclic atoms. C-7a, being directly attached to oxygen, is typically the most downfield of the two (140-152 ppm). C-3a is adjacent to the nitrogen. The powerful electron-withdrawing nitro group at C-6 and the chloro group at C-5 will inductively deshield both bridgehead carbons.
-
C-5 (ipso-Cl) and C-6 (ipso-NO₂): A substituent's most pronounced effect is often on the carbon to which it is directly attached (the ipso-carbon). Halogens like chlorine typically cause a deshielding effect on the ipso-carbon.[5] The nitro group is one of the strongest electron-withdrawing groups, and its effect on the ipso-carbon is profoundly deshielding. In nitrobenzene, the ipso-carbon is shifted to ~148 ppm.[6] A similar, strong downfield shift is predicted for C-6.
-
C-4 and C-7: These are the only two protonated carbons on the benzene ring. In unsubstituted benzoxazole, the oxygen atom's lone pairs delocalize into the ring, exerting a shielding effect, particularly on the ortho (C-7) and para (C-5, not applicable here) positions.[4] Therefore, C-7 is typically found significantly upfield (~110 ppm). C-4 is less affected by the oxygen and appears further downfield (~120 ppm).[4] In our target molecule, C-7 is adjacent (ortho) to the strongly electron-withdrawing nitro group, which will counteract the oxygen's shielding effect, though it is still expected to be the most upfield aromatic carbon. C-4 is para to the nitro group, which will deshield it through resonance, while it is meta to the chloro group, which will have a lesser effect.
The 2-Butyl Substituent: Aliphatic Carbons
The chemical shifts of the butyl chain carbons are more straightforward to predict and fall within the standard aliphatic range.
-
C-1': This methylene carbon is directly attached to the sp²-hybridized C-2 of the benzoxazole ring, which causes a moderate deshielding effect, placing its signal around 29-33 ppm.
-
C-2' and C-3': These methylene carbons are further from the electron-withdrawing ring system and will exhibit typical alkane chemical shifts, generally between 22 and 31 ppm.
-
C-4': The terminal methyl group is the most shielded carbon in the chain, expected to resonate in the characteristic high-field region of 13-15 ppm.
Experimental Protocol for Data Acquisition
Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous sample preparation and correctly chosen instrument parameters. The following protocol provides a self-validating system for the characterization of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
Workflow for ¹³C NMR Analysis
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mass spectrometry of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
An In-Depth Technical Guide to the Mass Spectrometry of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a substituted benzoxazole of interest to researchers in drug development and materials science. Benzoxazole derivatives are a well-established class of heterocyclic compounds with a wide spectrum of biological activities.[1] Accurate structural characterization is fundamental to understanding their function and potential. This document outlines detailed experimental protocols, predicts fragmentation pathways for common ionization techniques, and explains the scientific rationale behind the analytical strategy. By synthesizing data from related chemical classes—nitroaromatics, chlorinated aromatics, and alkyl-substituted heterocycles—this guide offers a predictive and robust methodology for the definitive identification and characterization of the target molecule.
Introduction to the Target Analyte
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a complex heterocyclic compound. Its structure comprises a stable benzoxazole core functionalized with three distinct substituents: a butyl chain, a chlorine atom, and a nitro group. Each of these moieties imparts specific chemical properties that influence its behavior in a mass spectrometer, providing a unique fragmentation signature that can be used for its unambiguous identification. The benzoxazole nucleus is a common scaffold in bioactive compounds, making mass spectrometry an essential tool for metabolism studies, impurity profiling, and quality control in synthetic chemistry.[1][2]
Core Molecular Properties & Isotopic Signature
A successful mass spectrometry analysis begins with a theoretical understanding of the analyte's properties.
-
Chemical Formula: C₁₁H₁₁ClN₂O₃
-
Average Molecular Weight: 254.67 g/mol
-
Monoisotopic Mass: 254.04592 Da
A critical and self-validating feature of this molecule is the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, any ion containing the chlorine atom will appear in the mass spectrum as a pair of peaks (an "isotopic doublet") separated by approximately 2 Da, with a characteristic intensity ratio of ~3:1. This signature is a powerful diagnostic tool for confirming the presence of chlorine in the parent molecule and its fragments.
Recommended Analytical Workflow
The comprehensive characterization of a novel compound like 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole requires a multi-faceted approach. The workflow begins with meticulous sample preparation and proceeds through ionization and analysis, leveraging different techniques to probe various structural features of the molecule.[3]
Caption: Recommended workflow for MS analysis.
Experimental Protocols & Methodologies
The choice of methodology is dictated by the information required. Soft ionization techniques are used to confirm molecular weight, while hard ionization techniques provide rich structural detail through fragmentation.[4]
Sample Preparation Protocol
Trustworthy data originates from clean, well-prepared samples.
-
Stock Solution: Accurately weigh ~1 mg of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
-
Dissolution: Dissolve the solid in 1 mL of a high-purity solvent such as acetonitrile (ACN) or methanol (MeOH) to create a 1 mg/mL stock solution. Use sonication if necessary to ensure complete dissolution.
-
Working Solution (for ESI): Create a 1 µg/mL working solution by performing a serial dilution of the stock solution with a typical mobile phase solvent (e.g., 50:50 ACN:H₂O with 0.1% formic acid).[5]
-
Working Solution (for EI): Dilute the stock solution in a volatile solvent compatible with GC analysis, such as dichloromethane or ethyl acetate, to a final concentration of 10-100 µg/mL.
-
Filtration: Filter all working solutions through a 0.22 µm syringe filter before injection to remove particulates and prevent instrument contamination.
Instrumentation & Ionization Rationale
ESI is a soft ionization technique that typically imparts minimal energy to the analyte, keeping the molecule intact. It is ideal for determining the molecular weight with high confidence.
-
Causality: The benzoxazole nitrogen is weakly basic and can readily accept a proton in the acidic environment of a typical reversed-phase mobile phase. This makes the molecule highly suitable for positive mode ESI, where it will be detected as the protonated species, [M+H]⁺.
-
Instrument: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for its high resolution and mass accuracy.[6]
-
Mode: Positive Ion Mode (+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150 °C
-
Desolvation Gas Flow: Set according to manufacturer guidelines (e.g., Nitrogen at 8-12 L/min)
EI is a hard ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[4] The resulting pattern is a "fingerprint" that provides rich structural information.
-
Causality: The high energy of EI is necessary to break the stable bonds within the aromatic system and the attached functional groups. This allows for the systematic deconstruction of the molecule, revealing the connectivity of its constituent parts.
-
Instrument: Gas Chromatography-Mass Spectrometry (GC-MS) system with a quadrupole or ion trap analyzer.
-
Ionization Energy: 70 eV
-
Source Temperature: 230 - 250 °C
-
GC Column: A mid-polarity column (e.g., DB-5ms) is suitable for this type of analyte.
Predicted Mass Spectra and Fragmentation Analysis
The core of this guide is the expert prediction of how 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole will behave under mass spectrometric analysis.
Predicted ESI-MS Spectrum
Under ESI conditions, fragmentation is minimal. The primary observation will be the protonated molecular ion cluster.
| Ion Description | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio |
| [M+H]⁺ | 255.0537 | 257.0508 | ~3:1 |
| [M+Na]⁺ | 277.0357 | 279.0327 | ~3:1 |
The most abundant species will be the [M+H]⁺ ion cluster at m/z 255/257 . The observation of this doublet with the correct mass and intensity ratio provides strong evidence for the identity of the compound.
Predicted EI-MS Fragmentation Pathway
The EI spectrum will be significantly more complex. The fragmentation will be driven by the stability of the resulting ions and neutral losses, originating from the molecular ion (M⁺˙) at m/z 254/256 . The most probable cleavage points are the bonds alpha and beta to the aromatic ring and the functional groups.
Caption: Predicted EI fragmentation pathways for the target molecule.
Key Predicted Fragmentation Mechanisms:
-
α-Cleavage of Butyl Chain: The most favorable cleavage of an alkyl chain on an aromatic ring is the loss of the largest possible radical, leading to a stable benzylic-type cation. The loss of a propyl radical (•C₃H₇) is highly probable.
-
M⁺˙ → [M - C₃H₇]⁺ + •C₃H₇ (m/z 211/213)
-
-
McLafferty Rearrangement: The butyl chain has a gamma-hydrogen available for rearrangement, leading to the elimination of a neutral butene molecule. This is a common pathway for alkyl chains.[7]
-
M⁺˙ → [M - C₄H₈]⁺˙ + C₄H₈ (m/z 198/200)
-
-
Nitro Group Losses: Nitroaromatic compounds characteristically lose nitrogen oxides.[8][9]
-
Loss of •NO₂: A primary fragmentation resulting in a significant peak.
-
M⁺˙ → [M - NO₂]⁺ + •NO₂ (m/z 208/210)
-
-
Loss of NO: Often occurs after rearrangement.
-
M⁺˙ → [M - NO]⁺˙ + NO (m/z 224/226)
-
-
-
Sequential Fragmentation: Complex fragments can arise from sequential losses. For example, the ion from the primary loss of the nitro group can subsequently lose the butyl chain.
-
[M - NO₂]⁺ → [M - NO₂ - C₄H₈]⁺˙ + C₄H₈ (m/z 152/154)
-
-
Loss of Chlorine: While aromatic C-Cl bonds are strong, loss of the chlorine radical can occur. This would result in a single peak (no isotopic pattern) at m/z 219.
-
M⁺˙ → [M - Cl]⁺ + •Cl (m/z 219)
-
Table of Predicted Key Fragments:
| Predicted m/z (³⁵Cl/³⁷Cl) | Loss | Fragment Formula | Rationale |
| 254 / 256 | - | [C₁₁H₁₁ClN₂O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 211 / 213 | -C₃H₇ | [C₈H₄ClN₂O₃]⁺ | α-Cleavage of butyl chain |
| 208 / 210 | -NO₂ | [C₁₁H₁₁ClNO]⁺ | Loss of nitro group |
| 198 / 200 | -C₄H₈ | [C₇H₃ClN₂O₃]⁺˙ | McLafferty rearrangement |
| 152 / 154 | -NO₂, -C₄H₈ | [C₇H₃ClNO]⁺˙ | Sequential loss |
The Role of High-Resolution Mass Spectrometry (HRMS)
To provide the highest level of confidence and meet standards for publication and regulatory submission, High-Resolution Mass Spectrometry (HRMS) is essential. By measuring the mass of an ion to four or five decimal places, HRMS allows for the unambiguous determination of its elemental formula.[6]
-
Self-Validation: For the [M+H]⁺ ion, an HRMS instrument should measure a mass very close to the calculated value of 255.05375 (for the ³⁵Cl isotopologue). A mass error of less than 5 ppm between the measured and theoretical mass confirms the elemental composition of C₁₁H₁₂³⁵ClN₂O₃.
-
Fragment Confirmation: Applying HRMS to the fragment ions (in an MS/MS experiment) can similarly confirm their elemental composition, validating the proposed fragmentation pathways. For example, the ion at m/z 211 should have an exact mass corresponding to [C₈H₅³⁵ClN₂O₃]⁺, confirming the loss of a C₃H₇ group and not another combination of atoms that happens to have the same nominal mass.
Conclusion
The mass spectrometric analysis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a multi-step process that yields a wealth of structural information. The key analytical signatures for its definitive identification are:
-
ESI-MS: A protonated molecular ion cluster [M+H]⁺ at m/z 255/257 with a ~3:1 intensity ratio.
-
EI-MS: A molecular ion M⁺˙ at m/z 254/256 and characteristic fragments corresponding to the loss of a propyl radical (m/z 211/213), a nitro group (m/z 208/210), and butene (m/z 198/200).
-
HRMS: An exact mass measurement of the parent and fragment ions that corresponds to their calculated elemental formulas with <5 ppm error.
By following the protocols and predictive models outlined in this guide, researchers and drug development professionals can confidently identify and characterize this complex benzoxazole derivative, ensuring the scientific integrity of their work.
References
-
Mass spectrometry based fragmentation patterns of nitrosamine compounds. (2022). Rapid Communications in Mass Spectrometry, 36(11), e9287. Available at: [Link]
-
Yinon, J. (n.d.). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. Available at: [Link]
-
Marchioro Barbosa, Y. C., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 18, 1079–1087. Available at: [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. Available at: [Link]
-
Claeys, M., et al. (n.d.). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. fateallchem. Available at: [Link]
-
Aslan, F., et al. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative. Journal of Molecular Structure, 1230, 129581. Available at: [Link]
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YouTube. (2022). Electron impact ionization | ionization techniques in mass spectrometry | Mass spectrometry. Available at: [Link]
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An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document is structured to serve as a practical resource for researchers, scientists, and professionals, offering not just a theoretical overview but a field-proven approach to spectral acquisition and interpretation. We will delve into the causality behind experimental choices, provide a detailed, step-by-step protocol for sample analysis, and present a thorough interpretation of the compound's infrared spectrum. The guide synthesizes data from spectroscopic databases and peer-reviewed literature to predict and assign the characteristic vibrational modes of the molecule, grounding the analysis in established scientific principles.
Introduction: The Significance of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole and the Role of IR Spectroscopy
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, incorporates several key functional groups—a 2-substituted benzoxazole core, an n-butyl chain, a chloro substituent, and a nitro group—each contributing to its unique chemical and biological profile.
Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of such molecules. It probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify the functional groups present in a molecule, providing a molecular "fingerprint" that is invaluable for confirming its identity, assessing its purity, and gaining insights into its molecular structure.[2]
This guide will walk through the process of obtaining and interpreting the IR spectrum of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, providing the necessary expertise to confidently apply this technique in a research and development setting.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The validity of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a robust method for analyzing a solid sample like 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole using the KBr (potassium bromide) pellet technique, a common and effective method for solid-phase IR analysis.
Rationale for Method Selection
The KBr pellet method is chosen for several reasons. Firstly, KBr is transparent to infrared radiation over a wide spectral range (typically 4000 to 400 cm⁻¹), meaning it will not contribute interfering absorption bands. Secondly, it allows for the analysis of the compound in a solid, solvent-free state, which is often representative of its native form. Finally, the high pressure used to form the pellet can produce a sample with minimal scattering of the IR beam, leading to a high-quality spectrum.
Step-by-Step Experimental Workflow
-
Sample and Reagent Preparation:
-
Ensure the 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole sample is dry and pure. Moisture is a common contaminant and will exhibit a broad absorption band in the 3400 cm⁻¹ region.
-
Use spectroscopic grade KBr powder. It is highly hygroscopic and should be dried in an oven at ~110°C for several hours and stored in a desiccator prior to use.
-
-
Sample Grinding and Mixing:
-
Weigh out approximately 1-2 mg of the benzoxazole derivative and 100-200 mg of the dried KBr. The 1:100 ratio is a good starting point to ensure the sample is sufficiently dilute to adhere to the Beer-Lambert law.
-
Using a clean and dry agate mortar and pestle, grind the KBr to a fine powder.
-
Add the benzoxazole sample to the mortar and continue to grind the mixture for several minutes until it is a homogenous, fine powder. This step is critical to reduce particle size, which minimizes scattering of the infrared radiation.
-
-
Pellet Formation:
-
Transfer the homogenous powder into a pellet-forming die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will account for any atmospheric CO₂ and water vapor, as well as instrumental artifacts.
-
Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.
-
The logical flow of this experimental protocol is visualized in the following diagram:
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Spectral Analysis and Interpretation
While an experimental spectrum for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is not publicly available in common databases, we can construct a highly accurate, representative spectrum based on established group frequencies and data from analogous structures. The following table summarizes the expected key absorption bands and their assignments.
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100-3050 | Medium-Weak | C-H Stretching | Aromatic (Benzoxazole Ring) |
| 2960-2950 | Medium-Strong | C-H Asymmetric Stretching | -CH₃ (Butyl) |
| 2935-2925 | Medium-Strong | C-H Asymmetric Stretching | -CH₂ (Butyl) |
| 2875-2865 | Medium | C-H Symmetric Stretching | -CH₃ (Butyl) |
| 2860-2850 | Medium | C-H Symmetric Stretching | -CH₂ (Butyl) |
| ~1610 | Medium | C=N Stretching | Benzoxazole Ring |
| 1590-1570 | Medium | C=C Stretching | Aromatic (Benzoxazole Ring) |
| 1545-1525 | Strong | Asymmetric NO₂ Stretching | Nitro Group |
| 1470-1450 | Medium | C-H Bending (Scissoring) | -CH₂ (Butyl) |
| 1450-1400 | Medium | C=C Stretching | Aromatic (Benzoxazole Ring) |
| 1360-1340 | Strong | Symmetric NO₂ Stretching | Nitro Group |
| ~1250 | Strong | Asymmetric C-O-C Stretching | Benzoxazole Ring |
| ~1070 | Medium | Symmetric C-O-C Stretching | Benzoxazole Ring |
| 850-800 | Medium-Strong | C-H Out-of-Plane Bending | Aromatic (Substituted) |
| 850-550 | Medium-Weak | C-Cl Stretching | Chloro Group |
Detailed Band Assignment and Rationale
The infrared spectrum of an organic molecule can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).
Caption: Key functional moieties of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
Functional Group Region (4000-1500 cm⁻¹):
-
Aliphatic C-H Stretching (2960-2850 cm⁻¹): The n-butyl group will produce a series of characteristic peaks in this region. We expect to see distinct absorptions for the asymmetric and symmetric stretching of the methylene (-CH₂-) and methyl (-CH₃) groups.[3] These are typically of medium to strong intensity.
-
Aromatic C-H Stretching (3100-3050 cm⁻¹): The C-H bonds on the benzoxazole ring will stretch at a higher frequency than their aliphatic counterparts due to the sp² hybridization of the carbon atoms. These peaks are generally weaker than the aliphatic C-H stretches.[4]
-
C=N and C=C Stretching (1610-1570 cm⁻¹): The benzoxazole ring contains both C=N and C=C bonds. The C=N stretching vibration is expected around 1610 cm⁻¹.[5][6] The aromatic C=C in-ring stretching vibrations typically give rise to a pair of bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[4]
-
Nitro Group N-O Stretching (1545-1525 cm⁻¹ and 1360-1340 cm⁻¹): This is one of the most characteristic features of the spectrum. The nitro group exhibits two strong absorption bands due to asymmetric and symmetric stretching of the N-O bonds. For aromatic nitro compounds, these are typically found near 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[5][6] The strong electron-withdrawing nature of this group makes these bands particularly intense.
Fingerprint Region (1500-400 cm⁻¹):
This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and skeletal vibrations of the entire molecular framework.
-
Aliphatic C-H Bending (1470-1450 cm⁻¹): The scissoring vibration of the -CH₂- groups in the butyl chain will appear here.
-
Benzoxazole Ring Vibrations (C-O-C Stretching): The benzoxazole core has a characteristic ether-like C-O-C linkage. This will produce a strong asymmetric stretching band around 1250 cm⁻¹ and a medium symmetric stretching band near 1070 cm⁻¹.[5][6]
-
Aromatic C-H Out-of-Plane Bending (850-800 cm⁻¹): The position of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For a 1,2,4,5-tetrasubstituted benzene ring (considering the fused oxazole ring), a strong absorption in this region is expected.
-
C-Cl Stretching (850-550 cm⁻¹): The vibration of the C-Cl bond is expected in this lower frequency range. The exact position can vary, but its presence would be confirmed by a band of medium to weak intensity in this region.[4]
Conclusion: A Self-Validating Spectroscopic Profile
The infrared spectrum of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole provides a rich tapestry of information that, when correctly interpreted, serves as a robust confirmation of its molecular structure. The trustworthiness of this analysis lies in its self-validating nature. The presence of strong, characteristic bands for the aromatic nitro group (around 1535 cm⁻¹ and 1350 cm⁻¹), coupled with the distinct aliphatic C-H stretches of the butyl chain (below 3000 cm⁻¹) and the skeletal vibrations of the benzoxazole core (such as the C-O-C stretch at ~1250 cm⁻¹), creates a unique and unambiguous fingerprint. The absence of other significant bands, such as a broad O-H stretch above 3200 cm⁻¹ or a strong carbonyl (C=O) stretch around 1700 cm⁻¹, further validates the assigned structure. This in-depth guide provides the foundational knowledge and practical protocols for researchers to confidently utilize FTIR spectroscopy in the characterization of this and related benzoxazole derivatives, ensuring the scientific integrity of their work in the field of drug development.
References
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Sundaraganesan, N., et al. (2012). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 436-445. Available at: [Link]
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Bhagyasree, J.B., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-113. Available at: [Link]
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Krygowski, T.M., et al. (2004). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Journal of Molecular Structure, 704(1-3), 241-248. Available at: [Link]
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Obregón-Zúñiga, A., et al. (2018). Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. Journal of Structural Chemistry, 59(1), 197-200. Available at: [Link]
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Preliminary Biological Screening of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole: A Technical Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole nucleus, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of benzoxazole have demonstrated significant potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents.[1][4][5] The diverse pharmacological profiles of these compounds stem from the ability of the benzoxazole ring system to interact with various biological targets.[1] The specific compound under investigation, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole (CAS: 886360-94-7)[6], incorporates several key structural features that warrant a thorough preliminary biological evaluation. The butyl group at the 2-position may influence lipophilicity and cell membrane permeability, while the chloro and nitro substituents on the benzene ring can modulate the electronic properties and metabolic stability of the molecule, potentially enhancing its biological activity.
This in-depth technical guide provides a comprehensive framework for the preliminary biological screening of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each experimental choice. Our approach is grounded in established, validated methodologies to ensure the generation of reliable and reproducible data, forming a solid foundation for further preclinical development.
Experimental Design: A Multi-Faceted Approach to Biological Screening
A robust preliminary biological screening protocol should be designed to efficiently assess the potential of a novel compound across a range of therapeutically relevant areas. For 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, we propose a tiered screening cascade focusing on three key areas of biological activity commonly associated with the benzoxazole scaffold: cytotoxicity (anticancer potential), antimicrobial activity, and antioxidant activity.
Figure 1: A comprehensive workflow for the preliminary biological screening of novel benzoxazole derivatives.
Part 1: Cytotoxicity Screening - Assessing Anticancer Potential
The initial evaluation of a novel compound's anticancer potential often begins with in vitro cytotoxicity assays against a panel of human cancer cell lines.[7][8] These assays provide a quantitative measure of the compound's ability to inhibit cell growth or induce cell death.
Rationale for Assay Selection
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method for assessing cell viability.[7][8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[9] The intensity of the purple color is directly proportional to the number of viable cells. This assay is particularly useful for high-throughput screening of novel compounds.[9]
Experimental Protocol: MTT Assay
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293 for human embryonic kidney cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
-
Compound Treatment:
-
A stock solution of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions of the compound are prepared in culture medium to achieve a range of final concentrations.
-
The culture medium is removed from the wells and replaced with the medium containing the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.
-
-
Incubation:
-
MTT Addition and Formazan Solubilization:
-
After incubation, the treatment medium is removed, and MTT solution is added to each well.
-
The plates are incubated for a further 2-4 hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[9]
-
-
Data Acquisition and Analysis:
-
The absorbance of each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Cell viability is calculated as a percentage relative to the vehicle control.
-
The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[7]
-
Data Presentation
| Cell Line | Compound Concentration (µM) | % Cell Viability | IC₅₀ (µM) |
| MCF-7 | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| HCT116 | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| HEK293 | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
This table is a template for recording and presenting the cytotoxicity data. The actual values would be obtained from the experimental results.
Part 2: Antimicrobial Screening - Evaluating Antibacterial and Antifungal Activity
Given the well-documented antimicrobial properties of benzoxazole derivatives, it is crucial to assess the potential of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole against a panel of pathogenic bacteria and fungi.[10][11][12]
Rationale for Assay Selection
The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11] The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. This method is quantitative and allows for the testing of multiple compounds and microbial strains simultaneously.
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation:
-
A panel of clinically relevant microorganisms should be selected, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungal strains (e.g., Candida albicans, Aspergillus niger).[10][11][12]
-
Bacterial and fungal cultures are grown to a specific turbidity, corresponding to a known cell density.
-
-
Compound Dilution:
-
Serial twofold dilutions of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole are prepared in a 96-well microtiter plate using an appropriate broth medium.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
Positive controls (broth with inoculum) and negative controls (broth only) are included. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.[11]
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Data Presentation
| Microorganism | Strain | MIC (µg/mL) of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole | MIC (µg/mL) of Reference Drug |
| Gram-positive Bacteria | |||
| Staphylococcus aureus | ATCC 25923 | Ciprofloxacin | |
| Bacillus subtilis | ATCC 6633 | Ciprofloxacin | |
| Gram-negative Bacteria | |||
| Escherichia coli | ATCC 25922 | Ciprofloxacin | |
| Pseudomonas aeruginosa | ATCC 27853 | Ciprofloxacin | |
| Fungi | |||
| Candida albicans | ATCC 10231 | Fluconazole | |
| Aspergillus niger | ATCC 16404 | Fluconazole |
This table provides a structured format for presenting the MIC values obtained from the antimicrobial screening.
Part 3: Antioxidant Activity Assessment
Oxidative stress is implicated in a wide range of diseases, and compounds with antioxidant properties are of significant therapeutic interest.[13] Several heterocyclic compounds have demonstrated notable antioxidant activity.[14][15]
Rationale for Assay Selection
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a simple, rapid, and widely used method for evaluating the antioxidant capacity of a compound.[16] DPPH is a stable free radical that shows a strong absorbance at 517 nm. In the presence of an antioxidant, the DPPH radical is scavenged, and the absorbance decreases. The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common and reliable method that can be used to confirm the findings of the DPPH assay.[15]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
A stock solution of DPPH in methanol is prepared.
-
Various concentrations of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole are prepared in methanol.
-
-
Reaction and Incubation:
-
The test compound solutions are mixed with the DPPH solution.
-
The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Ascorbic acid or another known antioxidant is used as a positive control.
-
The percentage of radical scavenging activity is calculated.
-
The IC₅₀ value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.
-
Figure 2: The principle of the DPPH radical scavenging assay for antioxidant activity.
Data Presentation
| Compound | Concentration (µg/mL) | % DPPH Radical Scavenging Activity | IC₅₀ (µg/mL) |
| 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole | 10 | ||
| 25 | |||
| 50 | |||
| 100 | |||
| Ascorbic Acid (Positive Control) | 10 | ||
| 25 | |||
| 50 | |||
| 100 |
This table is a template for the presentation of antioxidant activity data.
Conclusion and Future Directions
This technical guide outlines a robust and scientifically sound methodology for the preliminary biological screening of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. The proposed workflow, encompassing cytotoxicity, antimicrobial, and antioxidant assays, will provide a comprehensive initial assessment of the compound's therapeutic potential. The data generated from these studies will be instrumental in guiding future research, including lead optimization, mechanism of action studies, and further preclinical development. A thorough and well-documented preliminary screening is the critical first step in the long and complex journey of drug discovery and development.
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Unlocking the Therapeutic Potential of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole: A Technical Guide for Novel Drug Discovery
Abstract
The benzoxazole scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, yet underexplored, member of this family: 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole . We will dissect the molecule's structural features to postulate its potential as a lead compound in several key therapeutic areas. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for its synthesis, characterization, and evaluation in robust preclinical models. By synthesizing existing knowledge on analogous structures, we will propose high-probability research applications and detail the experimental workflows necessary to validate these hypotheses, thereby paving the way for novel therapeutic interventions.
Introduction: The Benzoxazole Core - A Privileged Scaffold in Medicinal Chemistry
The benzoxazole ring system, an aromatic organic compound formed by the fusion of a benzene and an oxazole ring, is a recurring motif in a multitude of biologically active molecules.[1][5] Its inherent planarity and ability to participate in various non-covalent interactions allow for effective binding to diverse biological targets. The versatility of the benzoxazole core is further enhanced by the ease of functionalization at its various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[6][7]
Derivatives of this scaffold have been successfully developed into drugs like the non-steroidal anti-inflammatory agent flunoxaprofen and the transthyretin stabilizer tafamidis.[5] The literature is replete with examples of 2-substituted benzoxazoles exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, anthelmintic, and antiviral properties.[1][8][9][10][11][12]
Our focus, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, possesses a unique combination of substituents that suggests a rich potential for biological activity. The butyl group at the 2-position can influence lipophilicity and target engagement, while the electron-withdrawing chloro and nitro groups on the benzene ring are known to modulate the electronic properties of the molecule and can contribute to its bioactivity.[13][14] This guide will explore the untapped research avenues for this promising compound.
Postulated Research Applications and Mechanistic Hypotheses
Based on the known bioactivities of structurally related benzoxazole derivatives, we propose the following primary research applications for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole:
As a Novel Antimicrobial Agent
The benzoxazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[8][15][16] The presence of both a chloro and a nitro group on the benzoxazole ring is particularly noteworthy, as these functionalities are often associated with enhanced antimicrobial potency.[3][13]
Mechanistic Hypothesis: We hypothesize that 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole may exert its antimicrobial effects through one or more of the following mechanisms:
-
Inhibition of DNA Gyrase: Many antimicrobial agents function by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication. Molecular docking studies on other 2-substituted benzoxazoles have suggested this as a potential target.[8]
-
Disruption of Bacterial Cell Wall Synthesis: The compound could interfere with the enzymatic machinery responsible for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
-
Inhibition of Protein Synthesis: It may target bacterial ribosomes, thereby halting protein synthesis and leading to cell death.
As a Potential Anticancer Agent
Nitro-aromatic compounds have a long history in cancer therapy, often acting as bioreductive prodrugs. Furthermore, various benzoxazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines.[2][9]
Mechanistic Hypothesis: The anticancer potential of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole could be attributed to:
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells by activating caspase cascades or by disrupting the balance of pro- and anti-apoptotic proteins. Some 7-nitro-2,1,3-benzoxadiazole derivatives have been shown to trigger apoptosis.[17]
-
Inhibition of Topoisomerase II: Topoisomerase II is a vital enzyme for DNA replication and cell division. Inhibition of this enzyme is a common mechanism for many anticancer drugs.
-
Kinase Inhibition: The compound could act as an inhibitor of specific protein kinases that are overactive in cancer cells and drive tumor growth and proliferation.
As an Anti-inflammatory Agent
The anti-inflammatory properties of benzoxazole derivatives are well-documented.[1][11] The structural features of our target molecule suggest it could modulate inflammatory pathways.
Mechanistic Hypothesis: The anti-inflammatory activity may be mediated through:
-
Inhibition of Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.
-
Suppression of Pro-inflammatory Cytokine Production: The compound could inhibit the production of cytokines such as TNF-α, IL-6, and IL-1β, which play a central role in the inflammatory response.
Experimental Workflows: A Roadmap for Validation
To systematically investigate the therapeutic potential of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a tiered experimental approach is recommended.
Synthesis and Characterization
The first step is the chemical synthesis of the target compound. A common and efficient method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivatives.[6][7]
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
Following synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques:
| Analytical Technique | Purpose |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation. |
| Mass Spectrometry (MS) | Determination of molecular weight.[10] |
| Infrared (IR) Spectroscopy | Identification of functional groups.[10] |
| Elemental Analysis | Confirmation of elemental composition.[10] |
In Vitro Biological Evaluation
A panel of clinically relevant bacterial and fungal strains should be used for the initial screening.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum: Prepare a standardized inoculum of each microbial strain (e.g., 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Data Presentation: MIC Values (µg/mL)
| Microbial Strain | Gram Stain | 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole | Positive Control (e.g., Ciprofloxacin) |
| Staphylococcus aureus | Positive | Experimental Data | Experimental Data |
| Bacillus subtilis | Positive | Experimental Data | Experimental Data |
| Escherichia coli | Negative | Experimental Data | Experimental Data |
| Pseudomonas aeruginosa | Negative | Experimental Data | Experimental Data |
| Candida albicans | Fungus | Experimental Data | Experimental Data |
A preliminary screen against a panel of human cancer cell lines from different tissue origins is recommended.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
Data Presentation: IC₅₀ Values (µM)
| Cancer Cell Line | Tissue Origin | 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole | Positive Control (e.g., Doxorubicin) |
| MCF-7 | Breast | Experimental Data | Experimental Data |
| A549 | Lung | Experimental Data | Experimental Data |
| HeLa | Cervical | Experimental Data | Experimental Data |
| HCT116 | Colon | Experimental Data | Experimental Data |
Mechanistic Studies
Based on the results of the initial screening, further experiments should be designed to elucidate the mechanism of action.
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An In-Depth Technical Guide to the Discovery and History of 2-Substituted Nitrobenzoxazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and historical development of 2-substituted nitrobenzoxazoles, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. Eschewing a rigid template, this document is structured to logically unfold the narrative of these molecules, from their conceptual origins and earliest syntheses to the evolution of their preparation and the burgeoning understanding of their chemical properties. We will delve into the foundational synthetic methodologies, explore the causal relationships behind experimental choices, and examine the influence of the nitro functional group on the reactivity and utility of the benzoxazole core. This guide is intended to serve as an authoritative resource, grounded in meticulously cited literature, to inform and inspire future research and development in this important area of organic chemistry.
Introduction: The Benzoxazole Scaffold and the Significance of Nitro Substitution
The benzoxazole core, a bicyclic system comprising a fused benzene and oxazole ring, is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and versatile substitution patterns have made it a cornerstone for the development of a wide array of biologically active agents and functional materials. The introduction of substituents at the 2-position of the benzoxazole ring is a primary strategy for modulating the electronic and steric properties of the molecule, thereby fine-tuning its biological activity or material characteristics.
The incorporation of a nitro group (—NO₂) onto the benzene ring of a 2-substituted benzoxazole introduces a potent electron-withdrawing group. This functionalization has profound consequences for the molecule's chemical and physical properties:
-
Enhanced Electrophilicity: The nitro group significantly acidifies the protons on the benzene ring and can activate the ring towards nucleophilic aromatic substitution.
-
Modified Reactivity: The electron-deficient nature of the aromatic system influences the reactivity of the oxazole ring and the 2-substituent.
-
Biological Activity: The nitro group is a well-known pharmacophore, often imparting antimicrobial or other therapeutic properties to a molecule.
-
Physicochemical Properties: The presence of the nitro group affects solubility, polarity, and crystal packing, which are critical parameters in drug development and materials design.
This guide will trace the historical path of the synthesis and study of these fascinating molecules, providing a deep dive into the chemistry that has made them a subject of enduring scientific interest.
The Genesis of 2-Substituted Nitrobenzoxazoles: Early Synthetic Endeavors
While pinpointing the singular "first" synthesis of a 2-substituted nitrobenzoxazole is challenging due to the fragmented nature of early chemical literature, the foundational work on benzoxazole synthesis by Ladenburg and his contemporaries in the late 19th century laid the essential groundwork. The classical approach to benzoxazole synthesis involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.
One of the earliest and most enduring methods for the synthesis of 2-aryl- and 2-alkylbenzoxazoles, including their nitro-substituted analogues, is the Phillips condensation. This reaction, typically carried out at high temperatures in the presence of a dehydrating agent like polyphosphoric acid (PPA), involves the direct condensation of an o-aminophenol with a carboxylic acid.
A representative example of this classical approach is the synthesis of 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole .[1] This method highlights the directness of the Phillips condensation for accessing 2-aryl-nitrobenzoxazoles.
Diagram 1: Classical Phillips Condensation for 2-Aryl-6-Nitrobenzoxazole Synthesis
Caption: Phillips condensation of 2-amino-5-nitrophenol with p-toluic acid.
Another early and fundamental approach involves the acylation of an o-aminophenol followed by cyclodehydration. This two-step process offers a high degree of control and is particularly useful for the synthesis of 2-alkyl-substituted nitrobenzoxazoles. A pertinent example is the synthesis of 2-methyl-6-nitrobenzoxazole .
Experimental Protocol: Synthesis of 2-Methyl-6-nitrobenzoxazole
-
Acylation: To a solution of 2-amino-5-nitrophenol (7.70 g, 50.0 mmol) and pyridine (3.96 g, 50.0 mmol) in dry xylene (150 mL) at 0°C, acetyl chloride (4.32 g, 55.0 mmol) is added dropwise. The solution is then stirred at ambient temperature for 2 hours to form the N-acyl intermediate.
-
Cyclodehydration: To the above solution, p-toluenesulfonic acid (1.72 g, 10.0 mmol) is added, and the mixture is refluxed until no more water is discharged.
-
Work-up: After cooling to room temperature, the solution is washed with water (3 x 100 mL) and a saturated solution of NaCl (50.0 mL). The organic layer is collected, dried over Na₂SO₄, and the solvent is evaporated under reduced pressure to yield the product.[2]
These early methods, characterized by their simplicity and the use of readily available starting materials, established the foundational chemistry for this class of compounds.
Evolution of Synthetic Methodologies
As the field of organic synthesis matured, so too did the methods for preparing 2-substituted nitrobenzoxazoles. The drive for milder reaction conditions, higher yields, and greater functional group tolerance led to the development of a diverse array of synthetic strategies.
From Nitroarenes: Reductive Cyclization Strategies
A significant advancement in the synthesis of benzoxazoles, including their nitro-substituted variants, came with the development of methods that start from o-nitrophenols. These "one-pot" procedures typically involve the in situ reduction of the nitro group to an amine, followed by condensation and cyclization.
One such approach utilizes aldehydes as the source of the 2-substituent. These reactions are often catalyzed by transition metals, such as iron, which can facilitate both the nitro group reduction and the subsequent cyclization steps.[3]
Diagram 2: Reductive Cyclization of o-Nitrophenols with Aldehydes
Caption: One-pot synthesis of 2-substituted benzoxazoles from o-nitrophenols.
More recently, microwave-assisted organic synthesis (MAOS) has been employed to accelerate these reductive cyclization reactions, often leading to significantly reduced reaction times and improved yields.[4]
Modern Catalytic Approaches
The latter half of the 20th century and the beginning of the 21st century witnessed a paradigm shift towards catalytic methods in organic synthesis. For the preparation of 2-substituted nitrobenzoxazoles, this has translated into the development of highly efficient and selective catalytic systems.
Palladium-catalyzed cross-coupling reactions, for instance, have been adapted for the synthesis of 2-arylbenzoxazoles. While not directly focused on nitro-substituted derivatives in all cases, the tolerance of these methods to a wide range of functional groups, including the nitro group, has made them a powerful tool in the synthetic chemist's arsenal.
Furthermore, the use of heterogeneous catalysts, such as metal nanoparticles supported on various materials, has gained traction due to their ease of separation and recyclability, aligning with the principles of green chemistry.
The Influence of the Nitro Group on Reactivity and Properties
The strongly electron-withdrawing nature of the nitro group imparts unique reactivity to the 2-substituted benzoxazole scaffold.
-
Acidity of 2-Methyl Protons: In 2-methyl-nitrobenzoxazoles, the protons of the methyl group are significantly more acidic than in their non-nitrated counterparts. This increased acidity allows for facile deprotonation and subsequent reaction with electrophiles, providing a convenient handle for further functionalization at the 2-position.
-
Nucleophilic Aromatic Substitution (SNA_r): The nitro group activates the benzene ring towards nucleophilic attack, particularly at positions ortho and para to it. This allows for the introduction of various nucleophiles, further diversifying the available substitution patterns.
-
Reduction of the Nitro Group: The nitro group itself is a versatile functional group that can be readily reduced to an amino group. This transformation opens up a vast chemical space, as the resulting aminobenzoxazole can be further derivatized through a variety of reactions, including diazotization, acylation, and alkylation.
Applications and Future Outlook
The unique chemical properties of 2-substituted nitrobenzoxazoles have led to their exploration in a variety of applications:
-
Medicinal Chemistry: The benzoxazole scaffold is a common feature in many marketed drugs, and the nitro group can enhance or confer specific biological activities.[5] For instance, certain nitro-substituted benzoxazoles have been investigated as potential antimicrobial, anticancer, and antiviral agents.
-
Materials Science: The extended π-systems and the presence of a strong electron-withdrawing group make 2-aryl-nitrobenzoxazoles interesting candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials.[6]
The rich history and evolving synthetic landscape of 2-substituted nitrobenzoxazoles underscore their continued importance in chemical research. Future efforts in this field are likely to focus on the development of even more efficient and sustainable synthetic methods, the exploration of their biological activities in greater depth, and the design of novel materials with tailored electronic and optical properties.
Conclusion
The journey of 2-substituted nitrobenzoxazoles from their early, often harsh, synthetic beginnings to the sophisticated and green methodologies of today is a testament to the ingenuity and progress of organic chemistry. The interplay between the benzoxazole core and the nitro substituent has provided a fertile ground for the discovery of new reactions, the development of novel therapeutic agents, and the creation of advanced materials. This in-depth technical guide has aimed to provide a comprehensive historical and chemical perspective on this important class of compounds, with the hope of inspiring further innovation in this exciting and ever-evolving field.
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Ladenburg, A. (1878). Ueber Benzoxazole. Berichte der deutschen chemischen Gesellschaft, 11(1), 826-828. [Link]
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Phillips, M. A. (1928). The formation of 2-substituted benzimidazoles. Journal of the Chemical Society (Resumed), 2393-2399. [Link]
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Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427-429. [Link]
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Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25357-25384. [Link]
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 92. [Link]
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Centore, R., et al. (2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o138. [Link]
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Bansal, R. K., & Sharma, S. (2022). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 72(1), 1-10. [Link]
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Patel, M. B., et al. (2021). A review on benzoxazole containing heterocyclic compounds as a wonder medication for thousands of ailments. Journal of Drug Delivery and Therapeutics, 11(4-S), 196-205. [Link]
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Nayak, D. N., & Panda, N. (2017). Synthesis of 2-Aryl Benzoxazoles from Aldoximes. MOJ Biorg Org Chem, 1(5), 176-182. [Link]
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Singh, L. P. (2010). Synthesis and antimicrobial activity of some 2-Phenyl-benzoxazole derivatives. Der Pharma Chemica, 2(4), 206-212. [Link]
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Nguyen, T. D., et al. (2020). A New Method for the Synthesis of 2-Substituted Benzoxazoles from 2-Nitrophenol Derivatives and Aldehydes. ChemistrySelect, 5(29), 8961-8965. [Link]
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Bruno, G., et al. (2002). 2-(4-Methylphenyl)-6-nitrobenzoxazole. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1356-o1357. [Link]
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Methodological & Application
Application Note: Comprehensive Analytical Characterization of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
Abstract
This document provides a detailed guide for the comprehensive analytical characterization of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole (C₁₁H₁₁ClN₂O₃, Molecular Weight: 254.67 g/mol ).[1] As a substituted benzoxazole derivative, this compound holds potential for applications in medicinal chemistry and materials science, making rigorous characterization essential for quality control, regulatory submission, and mechanism-of-action studies. The protocols herein are designed for researchers, scientists, and drug development professionals, detailing methods for structural elucidation, purity assessment, and thermal stability analysis. We present a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (DSC/TGA). The causality behind experimental choices is explained to empower users to adapt these methods to their specific needs.
Introduction and Physicochemical Properties
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted with a butyl group, a chloro group, and a nitro group. These functional groups dictate its chemical properties and inform the selection of appropriate analytical techniques. The nitroaromatic and chlorinated systems are strong chromophores, making UV-based detection highly effective. The butyl chain imparts significant non-polar character, which is a key consideration for chromatographic method development. Rigorous characterization is paramount to confirm the chemical identity, quantify impurities, and ensure the stability of the molecule for any downstream application.[2][3][4]
Predicted Physicochemical Properties:
| Property | Value | Rationale |
|---|---|---|
| Molecular Formula | C₁₁H₁₁ClN₂O₃ | Derived from chemical name.[1] |
| Molecular Weight | 254.67 g/mol | Calculated from the molecular formula.[1] |
| Appearance | Solid (predicted) | Similar benzoxazole derivatives are typically solids. |
| Solubility | Soluble in organic solvents (e.g., ACN, MeOH, DMSO, CHCl₃); poorly soluble in water. | The butyl group and aromatic rings suggest hydrophobicity. |
| Chromophore | Nitroaromatic & Benzoxazole Rings | Expected to absorb strongly in the UV region (~250-350 nm).[5][6] |
Structural Elucidation and Confirmation
The first critical step is the unambiguous confirmation of the molecular structure. A combination of NMR and Mass Spectrometry provides a complete picture of atomic connectivity and molecular mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.[7][8] A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HSQC will confirm the carbon skeleton and the placement of substituents.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for benzoxazole derivatives and should provide good solubility.
-
Techniques:
-
¹H NMR: To identify the number and environment of all protons. The aromatic protons and the protons on the butyl chain will have characteristic chemical shifts and coupling patterns.[3][9]
-
¹³C NMR: To identify all unique carbon atoms in the molecule.[10]
-
2D-COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, confirming the connectivity within the butyl chain and the aromatic ring.
-
2D-HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm. A higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
2D NMR Acquisition: Acquire standard COSY and HSQC spectra using the instrument's default parameters, adjusting as necessary for concentration.
-
Data Analysis: Process the spectra using appropriate software. Integrate ¹H signals, identify chemical shifts (ppm), and determine coupling constants (Hz). Correlate peaks from the 1D and 2D spectra to assemble the final structure.[11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns.[12] High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.
Rationale for Experimental Choices:
-
Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which is expected to be stable and can be protonated to form [M+H]⁺.
-
Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for high-resolution mass accuracy.
Protocol: High-Resolution MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Instrument Setup:
-
Use an LC-MS system with an ESI source.
-
Calibrate the mass analyzer according to the manufacturer's instructions.
-
Set the instrument to positive ion mode to detect the [M+H]⁺ ion.
-
-
Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺ at an expected m/z of 255.04.
-
Use the instrument software to calculate the elemental formula from the exact mass and compare it to the theoretical formula (C₁₁H₁₂ClN₂O₃⁺).
-
Analyze fragmentation patterns to gain further structural confirmation.[13][14] Key predicted fragments include losses related to the butyl chain and cleavage of the benzoxazole ring.[13][15]
-
Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for determining the purity of pharmaceutical compounds and active ingredients.[4]
Rationale for Method Development:
-
Stationary Phase: The non-polar nature of the butyl group makes a Reverse-Phase (RP) stationary phase, such as a C18 column, the ideal first choice.[16][17] For nitroaromatic compounds, a Phenyl-Hexyl phase can sometimes offer alternative selectivity and improved peak shape.[6]
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. A gradient elution is recommended to ensure separation of potential impurities with different polarities. Using a buffer or acid additive (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of any potential acidic/basic sites.[6][17]
-
Detection: The nitroaromatic system provides a strong UV chromophore. A detection wavelength of 254 nm is a common starting point for aromatic compounds and is likely to provide high sensitivity.[5][16]
Protocol: Reverse-Phase HPLC Method
-
Sample Preparation:
-
Prepare a stock solution of the compound in acetonitrile at 1.0 mg/mL.
-
Dilute this stock solution with the initial mobile phase composition to a working concentration of ~0.1 mg/mL.
-
-
Chromatographic Conditions:
Parameter Condition Column C18, 4.6 x 150 mm, 5 µm Mobile Phase A Water + 0.1% Formic Acid Mobile Phase B Acetonitrile + 0.1% Formic Acid Gradient 40% B to 95% B over 15 min, hold at 95% B for 3 min, return to 40% B over 1 min, equilibrate for 5 min Flow Rate 1.0 mL/min Column Temperature 30 °C Injection Volume 5 µL | Detection | UV at 254 nm |
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Thermal Properties Analysis
Understanding the thermal stability of a compound is critical for determining safe storage and handling conditions, especially for nitro-containing molecules which can be energetic.[18][19] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide this information.[20]
Rationale for Experimental Choices:
-
TGA: Measures the change in mass as a function of temperature, identifying decomposition temperatures.
-
DSC: Measures the heat flow into or out of a sample as a function of temperature, identifying melting points, phase transitions, and decomposition exotherms.[21][22]
Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan or a ceramic TGA pan.
-
Instrument Setup (TGA):
-
Place the pan in the TGA furnace.
-
Heat the sample from 30 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Instrument Setup (DSC):
-
Place a sealed pan in the DSC cell, with an empty sealed pan as a reference.
-
Heat the sample from 30 °C to a temperature just below the decomposition onset found by TGA, at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
TGA Thermogram: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.
-
DSC Thermogram: Identify the endothermic peak corresponding to the melting point and any exothermic peaks that indicate decomposition.[20]
-
Comprehensive Characterization Workflow
The following diagram illustrates the logical flow for a comprehensive characterization of a novel compound like 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
Caption: Comprehensive analytical workflow for compound characterization.
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Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. PubMed. Available at: [Link]
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DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Available at: [Link]
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Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. Available at: [Link]
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Synthesis, characterization, and antimicrobial activity of benzoxazole derivatives. (2024-07-26). Available at: [Link]
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Engineering Thermoresponsive Dielectric Properties and Phase Transitions via Confinement of Polar Cations in Photoisomerizable Nitroprusside Frameworks. ACS Publications. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIVATIVES. TSI Journals. Available at: [Link]
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Synthesis, characterization and anti-microbial activity of new series of benzoxazole derivatives. ResearchGate. Available at: [Link]
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Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]
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Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. ResearchGate. Available at: [Link]
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The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry. Available at: [Link]
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Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. UNICAM. Available at: [Link]
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Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]
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Identification and structure elucidation by NMR spectroscopy. ResearchGate. Available at: [Link]
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NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. Available at: [Link]
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Thermal Analysis of Some Propellants and Explosives with DSC and TG/DTA. DTIC. Available at: [Link]
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Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. ResearchGate. Available at: [Link]
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Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry. Available at: [Link]
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2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. Beijing Xinheng Research Technology Co., Ltd. Available at: [Link]
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Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]
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2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole. PubChem. Available at: [Link]
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Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available at: [Link]
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Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro antimicrobial susceptibility testing of the novel compound, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. This document outlines the fundamental principles and provides detailed, field-proven protocols for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this benzoxazole derivative.
Introduction: The Scientific Rationale
Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties.[1][2][3] The unique structural motif of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole suggests its potential as a novel antimicrobial agent. The chloro and nitro substituents on the benzoxazole ring can significantly influence the compound's electronic and lipophilic characteristics, which are critical for its interaction with microbial targets.
The primary objective of the following protocols is to quantitatively assess the antimicrobial efficacy of this compound. This is achieved through the determination of two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6]
These parameters are crucial for the initial characterization of a new antimicrobial candidate and for guiding further preclinical development. The protocols provided are based on internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10]
Pre-Assay Considerations: Compound Solubility
A critical prerequisite for accurate antimicrobial susceptibility testing is the complete solubilization of the test compound. Given that 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a hydrophobic molecule, determining its solubility in a suitable solvent is the first essential step. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds for antimicrobial assays.
Protocol: Preliminary Solubility Determination
-
Preparation: Weigh out a small, precise amount of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole (e.g., 1-5 mg).
-
Solvent Addition: Add a measured volume of 100% DMSO to the compound to achieve a high concentration (e.g., 10 mg/mL).
-
Solubilization: Vortex the mixture vigorously for 1-2 minutes. If the compound does not dissolve, gentle warming in a water bath (not exceeding 40°C) can be applied.
-
Observation: Visually inspect the solution against a dark background for any undissolved particles. A clear solution indicates complete solubility at that concentration.
-
Documentation: Record the highest concentration at which the compound is fully soluble in DMSO. This will be your stock solution concentration.
It is imperative to note that the final concentration of DMSO in the assay wells should be kept to a minimum (ideally ≤1% v/v) to avoid any intrinsic antimicrobial or inhibitory effects on the test microorganisms.
Core Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[6] This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.
Materials and Reagents
-
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
-
100% Dimethyl sulfoxide (DMSO)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Experimental Workflow
Figure 1. Workflow for MIC Determination.
Step-by-Step Protocol
-
Preparation of Compound Stock Solution: Based on the preliminary solubility test, prepare a stock solution of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in 100% DMSO at the highest soluble concentration (e.g., 10 mg/mL).
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Advanced Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined as a subsequent step to the MIC assay and provides information on whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Materials and Reagents
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (35°C ± 2°C)
Experimental Workflow
Figure 2. Workflow for MBC Determination.
Step-by-Step Protocol
-
Selection of Wells: From the completed MIC plate, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
Subculturing:
-
Homogenize the contents of each selected well.
-
Using a sterile micropipette, transfer 100 µL from each selected well onto a separate, appropriately labeled MHA plate.
-
Spread the inoculum evenly across the surface of the agar.
-
-
Incubation:
-
Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.
-
Data Presentation and Interpretation
The results of the MIC and MBC assays should be recorded systematically.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus (ATCC 29213) | |||
| Escherichia coli (ATCC 25922) | |||
| Pseudomonas aeruginosa (ATCC 27853) | |||
| Enterococcus faecalis (ATCC 29212) |
Interpretation of the MBC/MIC Ratio:
-
≤ 4: The compound is generally considered bactericidal .
-
> 4: The compound is generally considered bacteriostatic .
Quality Control
Adherence to stringent quality control measures is paramount for the validity of the results.
-
Reference Strains: Always include well-characterized reference strains with known antimicrobial susceptibility profiles (e.g., those listed in the table above) in each assay run. The obtained MIC values for these strains should fall within the acceptable ranges published by CLSI or EUCAST.
-
Growth and Sterility Controls: The growth control well must show distinct turbidity, and the sterility control well must remain clear.
-
Inoculum Density Verification: Periodically, the final inoculum density should be verified by performing a colony count.
Conclusion
The protocols detailed in these application notes provide a robust framework for the initial in vitro antimicrobial evaluation of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. By meticulously following these standardized procedures, researchers can generate reliable and reproducible data on the MIC and MBC of this novel compound, which is essential for its continued development as a potential therapeutic agent.
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI.
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Patel, P., & Patel, D. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Chemistry Central Journal, 6(1), 84. [Link]
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Sancak, K., Unver, Y., & Kucuk, M. (2012). Synthesis and antimicrobial activity of some novel 2,5-disubstituted-1,3-benzoxazole derivatives. Journal of the Serbian Chemical Society, 77(1), 1–10. [Link]
- Yadav, G., Singh, S., & Singh, P. (2019). Benzoxazole: A promising scaffold for antimicrobial agents. Mini-Reviews in Medicinal Chemistry, 19(14), 1146–1167.
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European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (2024). EUCAST Reading guide for broth microdilution. EUCAST. [Link]
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National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. Retrieved January 22, 2026, from [Link]
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Clinical and Laboratory Standards Institute. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
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Clinical Laboratory Science. (2012). Updating Antimicrobial Susceptibility Testing Methods. [Link]
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Guna, V., Ilangovan, A., & Rather, G. A. (2016). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 6(103), 100996–101013. [Link]
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PubChem. (n.d.). 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole. Retrieved January 22, 2026, from [Link]
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Beijing Golden Kylin Co., Ltd. (n.d.). 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for Cytotoxicity Testing of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole on Cancer Cell Lines
Introduction
Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The core benzoxazole scaffold is a key pharmacophore in several clinically relevant molecules. The introduction of various substituents onto the benzoxazole ring system allows for the fine-tuning of their pharmacological profiles. Specifically, derivatives containing nitro and chloro groups have shown considerable cytotoxic effects against various cancer cell lines.[3][4][5] This document provides a detailed guide for assessing the in vitro cytotoxicity of a novel benzoxazole derivative, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole .
The rationale for investigating this particular compound is based on the known anticancer activities of related benzoxazole structures. The 6-nitro substitution, in particular, has been associated with potent anticancer effects in several heterocyclic compounds.[3][6] This application note is intended for researchers, scientists, and professionals in drug development, offering a comprehensive set of protocols to evaluate the cytotoxic potential and preliminary mechanism of action of this compound against relevant cancer cell lines. The methodologies described herein are established and widely accepted for in vitro cytotoxicity screening.[7][8]
Recommended Cancer Cell Lines
Based on the literature for similar benzoxazole derivatives, the following human cancer cell lines are recommended for initial screening to cover a range of cancer types:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive breast cancer cell line.[3][9]
-
HepG2 (Hepatocellular Carcinoma): A human liver cancer cell line that is widely used for toxicity studies.[10][11]
-
HCT-116 (Colorectal Carcinoma): A human colon cancer cell line known for its use in anticancer drug screening.[10][12]
-
A549 (Lung Carcinoma): A human lung adenocarcinoma cell line.[3]
Experimental Workflow Overview
A systematic approach is crucial for the comprehensive evaluation of a novel compound's cytotoxicity. The proposed workflow is designed to first determine the compound's effect on cell viability and then to elucidate the potential mechanism of cell death.
Figure 1: A comprehensive workflow for the cytotoxic evaluation of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
PART 1: Cell Viability and Cytotoxicity Assessment
MTT Assay for Metabolic Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed the selected cancer cell lines in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[13] It is a reliable method to measure cytotoxicity due to membrane leakage.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate.
-
Controls: Prepare the following controls on each plate:[13]
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
High Control (Maximum LDH Release): Add a lysis solution (e.g., 1% Triton X-100) to untreated cells 45 minutes before the end of the incubation period.[14]
-
No-Cell Control: Culture medium without cells to measure background LDH activity.[13]
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental Value - Vehicle Control) / (High Control - Vehicle Control)] x 100
-
Table 1: Hypothetical IC₅₀ Values of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
| Cell Line | Incubation Time (h) | MTT Assay IC₅₀ (µM) | LDH Assay IC₅₀ (µM) |
| MCF-7 | 48 | 12.5 ± 1.8 | 15.2 ± 2.1 |
| HepG2 | 48 | 25.8 ± 3.5 | 28.9 ± 4.0 |
| HCT-116 | 48 | 8.9 ± 1.2 | 10.5 ± 1.5 |
| A549 | 48 | 18.3 ± 2.6 | 21.7 ± 3.3 |
PART 2: Apoptosis Induction Analysis
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[15] The following assays will help determine if 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole induces apoptosis.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis.[16] Caspase-3 and -7 are key executioner caspases. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a luminescent signal.[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the pre-determined IC₅₀ concentration of the compound for 24 hours. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[17][18]
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold increase in caspase activity relative to the untreated control.
Figure 2: Simplified schematic of caspase-3 activation leading to apoptosis.
Conclusion
This application note provides a structured and comprehensive approach to evaluate the in vitro cytotoxicity of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. The outlined protocols for MTT, LDH, and caspase activity assays will enable researchers to determine the compound's potency and gain initial insights into its mechanism of action. The results from these studies will be crucial for the further development of this and other novel benzoxazole derivatives as potential anticancer agents.
References
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(2018). Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. ResearchGate. [Link]
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(2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]
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(n.d.). Caspase Activity Assay. Creative Bioarray. [Link]
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(n.d.). Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents. Asian Journal of Pharmaceutical and Health Sciences. [Link]
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(2024). LDH cytotoxicity assay. Protocols.io. [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
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(2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PubMed Central. [Link]
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(n.d.). Apoptosis Assay Chart. Merck Millipore. [Link]
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(n.d.). Cell Apoptosis Assays. Creative Bioarray. [Link]
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(2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410. [Link]
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(2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. PubMed Central. [Link]
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(n.d.). Caspase Protocols in Mice. PubMed Central. [Link]
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(n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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(2025). Caspase 3/7 Activity. Protocols.io. [Link]
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(n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
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(n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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(n.d.). Synthesis and different biological activities of novel benzoxazoles. PubMed. [Link]
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(2019). In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. Bioorganic Chemistry, 93, 103382. [Link]
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(2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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(n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. ResearchGate. [Link]
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(2024). Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. PubMed Central. [Link]
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(2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(33), 21621-21646. [Link]
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(2022). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 27(19), 6695. [Link]
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(2014). 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o149. [Link]
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(2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 163-167. [Link]
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(n.d.). 2-(6-Chloro-2-pyridinyl)-5-nitro-1,3-benzoxazole. PubChem. [Link]
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Determining the MIC of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole Against Bacterial Strains
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Novel Antimicrobials
The relentless rise of antibiotic-resistant bacteria necessitates a continuous search for new and effective antimicrobial agents. Benzoxazole derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal properties.[1][2][3][4][5][6][7][8][9] This application note focuses on a specific benzoxazole derivative, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, and provides a detailed protocol for determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains.
The MIC is a fundamental parameter in antimicrobial research, defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[10][11] It serves as a critical measure of a compound's potency and is essential for preclinical assessment, guiding the drug development pipeline.[10][12] This document outlines the standardized broth microdilution method, a widely accepted and reliable technique for MIC determination, adhering to the principles set forth by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16][17][18]
Principle of the Broth Microdilution Method
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.[13][19][20] This is typically performed in a 96-well microtiter plate format, which allows for efficient testing of multiple concentrations and bacterial strains simultaneously.[12][13][14][21] After a specified incubation period, the plates are examined for visible signs of bacterial growth, indicated by turbidity.[12][14] The MIC is recorded as the lowest concentration of the compound that completely inhibits this visible growth.[21][22][23][24]
Experimental Protocol: MIC Determination of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
This protocol provides a step-by-step guide for determining the MIC of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. Adherence to aseptic techniques is crucial throughout the procedure to prevent contamination.
Materials and Reagents
-
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole (investigational compound)
-
Dimethyl sulfoxide (DMSO, for stock solution preparation)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well round-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Sterile petri dishes
-
Multipipettor and sterile pipette tips
-
Incubator (35-37°C)
Step-by-Step Methodology
1. Preparation of the Investigational Compound Stock Solution:
-
Rationale: A high-concentration stock solution is prepared to facilitate serial dilutions. DMSO is a common solvent for dissolving hydrophobic compounds like many benzoxazole derivatives.
-
Procedure:
-
Accurately weigh a precise amount of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
-
Dissolve the compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C to maintain stability.[10]
-
2. Preparation of Bacterial Inoculum:
-
Rationale: A standardized inoculum is critical for reproducible MIC results. The 0.5 McFarland standard ensures a consistent bacterial density of approximately 1-2 x 10⁸ CFU/mL.[21]
-
Procedure:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies into a tube containing sterile saline or broth.
-
Vortex the suspension to create a homogenous mixture.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard by adding more bacteria or sterile saline/broth.[21]
-
Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12][24]
-
3. Preparation of the Microtiter Plate and Serial Dilution:
-
Rationale: Serial twofold dilutions create a gradient of the compound's concentration, allowing for the precise determination of the MIC.
-
Procedure:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.[25]
-
Add 100 µL of the 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole working solution (e.g., 256 µg/mL in CAMHB, prepared from the stock) to the wells in the first column.[25]
-
Using a multipipettor, perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly by pipetting up and down.[25]
-
Repeat this process across the plate to the tenth column. Discard 100 µL from the tenth column.[25]
-
Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).[25]
-
4. Inoculation and Incubation:
-
Rationale: The addition of the bacterial inoculum to the wells initiates the susceptibility test. Incubation provides the necessary conditions for bacterial growth.
-
Procedure:
5. Reading and Interpreting the Results:
-
Rationale: Visual inspection for turbidity determines the presence or absence of bacterial growth. The MIC is the lowest concentration that inhibits this growth.
-
Procedure:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity). A reading mirror or a plate reader can aid in visualization.
-
The MIC is the lowest concentration of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole at which there is no visible growth.[21][23][24]
-
The growth control well (column 11) should show clear turbidity, and the sterility control well (column 12) should remain clear.[10]
-
Data Presentation and Quality Control
Summarizing MIC Data
For clear and comparative analysis, the MIC values should be presented in a tabular format.
Table 1: Hypothetical MIC values of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole against various bacterial strains.
| Bacterial Strain | ATCC Number | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | 29213 | Gram-positive | 4 |
| Escherichia coli | 25922 | Gram-negative | 16 |
| Pseudomonas aeruginosa | 27853 | Gram-negative | >64 |
| Enterococcus faecalis | 29212 | Gram-positive | 8 |
Quality Control
-
Rationale: Quality control is essential to ensure the accuracy and reproducibility of the MIC results. Standard ATCC strains with known MIC ranges for control antibiotics should be run in parallel.
-
Procedure:
-
Include reference strains such as S. aureus ATCC 29213 and E. coli ATCC 25922 in each batch of tests.[26][27][28][29][30][31][32][33][34]
-
Test a standard antibiotic with established QC ranges (e.g., gentamicin, ampicillin) against these strains.
-
The obtained MIC values for the control antibiotic should fall within the acceptable ranges published by CLSI or EUCAST.[31][35]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC determination process.
Caption: Workflow for MIC determination using the broth microdilution method.
Interpretation of MIC Values
The interpretation of MIC values involves categorizing the bacterial strain as susceptible (S), intermediate (I), or resistant (R) to the tested compound.[22][36][37] This categorization is based on clinical breakpoints established by regulatory bodies like the CLSI.[22][23] Breakpoints are specific MIC values that correlate with the likelihood of therapeutic success.[37]
-
Susceptible (S): Indicates that the infection is likely to respond to standard dosages of the drug.[37]
-
Intermediate (I): Suggests that the infection may respond to higher doses of the drug or if the drug concentrates at the site of infection.[36][37]
-
Resistant (R): Implies that the bacteria are unlikely to be inhibited by achievable systemic concentrations of the drug.[36][37]
It is crucial to note that an MIC value for one antimicrobial agent cannot be directly compared to the MIC value of another.[22][36] The interpretation must always be made in the context of established breakpoints for that specific drug and bacterial species.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the MIC of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. By following this standardized methodology, researchers can obtain reliable and reproducible data on the in-vitro antibacterial activity of this and other novel compounds. Accurate MIC determination is a cornerstone of antimicrobial drug discovery and development, providing the foundational data necessary to advance promising candidates toward clinical evaluation.
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Application Note: A High-Throughput Screening Protocol for the Identification of Novel Antimicrobial Agents Using 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
Introduction: The Imperative for Novel Antimicrobial Discovery and the Potential of Benzoxazoles
The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents.[1] High-throughput screening (HTS) has become an indispensable tool in this endeavor, enabling the rapid evaluation of vast chemical libraries for potential therapeutic candidates.[2][3] The benzoxazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[1][4][5] This application note details a comprehensive protocol for the use of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a specific derivative, in a high-throughput screening campaign designed to identify novel inhibitors of bacterial growth.
The rationale for selecting this compound class is grounded in existing literature. Benzoxazole derivatives have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of essential enzymes like DNA gyrase.[4] The presence of a nitro group and a halogen on the benzoxazole ring can enhance the antimicrobial potential of the molecule.[6] This protocol provides a robust framework for academic and industrial researchers to assess the antimicrobial properties of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole and similar compounds in a high-throughput format.
Mechanism of Action: A Plausible Hypothesis for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
While the precise mechanism of action for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is yet to be fully elucidated, we can hypothesize a probable target based on the known activities of structurally related benzoxazoles. Many antimicrobial agents function by disrupting critical cellular processes in bacteria. Given the established role of some benzoxazoles as DNA gyrase inhibitors, a plausible mechanism for this compound is the interference with bacterial DNA replication.[4]
DNA gyrase, a type II topoisomerase, is essential for relieving torsional stress during DNA replication and transcription. Its inhibition leads to the accumulation of DNA damage and ultimately, cell death. The proposed interaction of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole with the ATP-binding site of the GyrB subunit of DNA gyrase is a compelling hypothesis that warrants investigation.
Experimental Workflow for High-Throughput Screening
The following diagram outlines the comprehensive workflow for a high-throughput screening campaign utilizing 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
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Application Notes & Protocols: Elucidating the Mechanism of Action of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for investigating the mechanism of action (MoA) of the novel compound, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. As a substituted benzoxazole, this molecule belongs to a class of heterocyclic compounds known for a wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The presence of specific functional groups—a nitro group and a chloro group—suggests potential for diverse biological interactions.[5][6] Lacking specific preliminary data on this compound, this guide proposes a logical, multi-tiered screening approach to systematically characterize its biological activity and elucidate its molecular mechanism(s). The protocols outlined herein are designed to be robust and self-validating, providing a foundational framework for its preclinical evaluation.
Introduction and Scientific Rationale
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities.[3][4] These activities often stem from the ability of the benzoxazole ring system to interact with various biological macromolecules. The specific substitutions on the 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole molecule provide clues to its potential bioactivity:
-
Nitrobenzoxazoles: Have been investigated for fungicidal and anthelmintic properties.[3][5] The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties and reactivity.
-
Chlorobenzoxazoles: The presence of a halogen can enhance antimicrobial and antifungal activities.[6]
-
Substituted Benzoxazoles: This class of compounds has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial effects.[1][2][7]
Given this background, a logical starting point for the MoA investigation is a broad-spectrum screen for antimicrobial and cytotoxic activity. Positive hits in these initial screens will then dictate the direction of more specific, target-based assays. This tiered approach ensures a resource-efficient and scientifically sound investigation.
Tier 1: Initial Broad-Spectrum Bioactivity Screening
The first step is to determine if 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole exhibits any general biological activity. We will focus on two key areas where benzoxazoles have shown promise: antimicrobial and anticancer effects.
Antimicrobial Activity Screening
Rationale: The benzoxazole core, particularly when halogenated, is associated with antimicrobial properties.[1][6] This initial screen will determine if the compound has activity against a panel of clinically relevant bacteria and fungi. The Minimum Inhibitory Concentration (MIC) will be determined as a quantitative measure of potency.[8]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Compound Stock: Prepare a 10 mM stock solution of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in sterile dimethyl sulfoxide (DMSO).
-
Microbial Culture: Grow overnight cultures of Staphylococcus aureus, Escherichia coli, and Candida albicans in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[9]
-
Inoculum Preparation: Dilute the overnight cultures to achieve a standardized inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth to obtain a range of concentrations (e.g., 100 µM to 0.098 µM).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[8][10] This can be assessed visually or by measuring absorbance at 600 nm.
Cytotoxicity Screening against Cancer Cell Lines
Rationale: Many benzoxazole derivatives have demonstrated anticancer properties.[3][7] An initial cytotoxicity screen against a panel of human cancer cell lines will reveal if the compound has antiproliferative effects. The half-maximal inhibitory concentration (IC50) will be determined.
Protocol 2.2: MTT Assay for Cell Viability and Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[12]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in cell culture media and add them to the wells. Include a vehicle control (DMSO-treated cells).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[12]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%, by plotting a dose-response curve.
Data Presentation: Tier 1 Screening Results
| Assay Type | Target Organism/Cell Line | Endpoint | Result (Example) |
| Antimicrobial | S. aureus (Gram-positive) | MIC | >100 µM |
| Antimicrobial | E. coli (Gram-negative) | MIC | >100 µM |
| Antimicrobial | C. albicans (Fungus) | MIC | 25 µM |
| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 5 µM |
| Cytotoxicity | HCT116 (Colon Cancer) | IC50 | 8 µM |
Tier 2: Elucidation of Specific Mechanisms
Based on the hypothetical results from Tier 1 (potent cytotoxic activity), this section will focus on protocols to investigate the potential mechanism of this cytotoxicity. A common mechanism for anticancer compounds is the inhibition of protein kinases.
Kinase Inhibition Screening
Rationale: Protein kinases are crucial regulators of cellular processes, and their deregulation is a hallmark of cancer.[13] Many small molecule anticancer drugs function as kinase inhibitors. A broad kinase panel screen can identify if 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole inhibits the activity of specific kinases.
Experimental Workflow: Kinase Inhibition Profiling
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HPLC purification method for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
An Application Note and Protocol for the Preparative HPLC Purification of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
Abstract
This document provides a comprehensive, field-proven methodology for the purification of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Benzoxazole derivatives are recognized for their diverse pharmacological activities, making the isolation of highly pure material a critical step in research and development.[1][2] This guide details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, developed to ensure high recovery and purity. We will delve into the causal reasoning behind the selection of chromatographic parameters, provide step-by-step protocols for implementation, and outline a self-validating workflow from sample preparation to post-purification analysis.
Introduction and Scientific Principle
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a substituted benzoxazole containing both hydrophobic (butyl, chloro) and polar (nitro) functional groups. This molecular structure makes it an ideal candidate for purification by reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[3][4]
In RP-HPLC, the stationary phase is non-polar (e.g., silica chemically modified with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).[3] The separation mechanism is governed by the hydrophobic interactions between the analyte and the C18 stationary phase. Less polar compounds interact more strongly with the column and are retained longer, while more polar compounds have a greater affinity for the mobile phase and elute earlier. By gradually increasing the concentration of the organic solvent in the mobile phase (a technique known as gradient elution), we can effectively elute compounds with increasing hydrophobicity, thereby separating the target molecule from its synthetic impurities.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Source |
| Compound Name | 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole | - |
| Molecular Formula | C₁₁H₁₁ClN₂O₃ | [5] |
| Molecular Weight | 254.67 g/mol | [5] |
| Appearance (Expected) | Solid | |
| CAS Number | 886360-94-7 | [5] |
Method Development: A Logic-Driven Approach
The development of a successful purification protocol is not arbitrary; it is a sequence of logical decisions based on the analyte's chemical properties.
Caption: Logical workflow for HPLC method development.
-
Column Selection: A C18-bonded silica column is the preferred choice. The octadecyl (C18) chains provide a highly non-polar surface that strongly interacts with the hydrophobic butyl group and the aromatic benzoxazole ring system of the target molecule. This strong retention allows for effective separation from more polar impurities.[3]
-
Mobile Phase Selection: A binary system of water and acetonitrile (MeCN) is selected. Water serves as the weak, highly polar solvent (Solvent A), while acetonitrile is the stronger, organic eluting solvent (Solvent B). Acetonitrile is often superior to methanol for aromatic compounds as its nitrile bond's pi electrons can disrupt pi-pi interactions between the analyte and phenyl groups that may be present on the stationary phase, leading to better peak shapes.[4] A small amount of an acidifier like formic acid (0.1%) is added to both solvents to suppress the ionization of any residual silanol groups on the stationary phase, which prevents peak tailing.[4]
-
Detection Wavelength (λmax): Benzoxazole and nitroaromatic compounds are known to be strong UV absorbers.[6][7][8] While a standard wavelength like 254 nm is often effective for nitroaromatics, determining the specific wavelength of maximum absorbance (λmax) for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is crucial for maximizing detection sensitivity.[6] This is achieved by running a UV-Vis spectrum of a dilute solution of the compound. For similar benzoxazole derivatives, λmax values are often found between 330-380 nm.[7][8]
Detailed Experimental Protocol
This protocol is designed for a preparative HPLC system equipped with a UV-Vis detector and a fraction collector.
Materials and Equipment
-
Solvents: HPLC-grade acetonitrile (MeCN), HPLC-grade water, Formic acid (FA, >98%).
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). An analytical C18 column (e.g., 250 x 4.6 mm, 5 µm) is required for method development and purity analysis.
-
Sample Solvents: Acetonitrile or a 50:50 mixture of Acetonitrile:Dichloromethane.
-
Equipment: Preparative HPLC system, analytical HPLC system, rotary evaporator, vortex mixer, sonicator, syringe filters (0.45 µm, PTFE).
Reagent Preparation
-
Mobile Phase A (0.1% FA in Water): To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas.
-
Mobile Phase B (0.1% FA in Acetonitrile): To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.
Sample Preparation
-
Dissolution: Accurately weigh the crude 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. Dissolve it in a minimal amount of a suitable solvent (e.g., acetonitrile) to create a concentrated stock solution. The target concentration should be as high as possible without causing precipitation, typically in the range of 20-50 mg/mL. Use sonication if necessary to aid dissolution.
-
Filtration: Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.
HPLC System Parameters
The following parameters should be used as a starting point. Optimization may be required based on the specific impurity profile of the crude material.
Table 2: Preparative HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | Preparative C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 20.0 mL/min |
| Injection Volume | 1-5 mL (dependent on concentration and column loading capacity) |
| Column Temperature | 30 °C |
| Detection | UV-Vis at λmax (Determine experimentally, start at 254 nm or ~340 nm) |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.0 | |
| 15.0 | |
| 18.0 | |
| 18.1 | |
| 22.0 |
Purification Workflow and Validation
A systematic workflow ensures the successful isolation and verification of the pure compound.
Caption: Self-validating workflow for HPLC purification.
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (50% B) for at least 5-10 column volumes, or until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Separation and Fraction Collection: Monitor the chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and stop just after it returns to baseline. Collect any well-separated impurity peaks for characterization if desired.
-
Purity Analysis (Validation): Before pooling, analyze a small aliquot from the key fractions using an analytical HPLC system. This critical step confirms the purity of each fraction and ensures that only fractions meeting the desired purity specification (e.g., >98%) are combined.
-
Pooling and Solvent Removal: Combine the confirmed pure fractions into a single flask. Remove the solvent using a rotary evaporator under reduced pressure.
-
Final Product: The resulting solid is the purified 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. Confirm its identity using methods such as Mass Spectrometry and NMR.[9]
Expected Results and Troubleshooting
A successful purification will yield a chromatogram with a sharp, symmetrical main peak for the target compound, well-resolved from any significant impurities. The retention time on the preparative system will be longer than on an analytical system due to the difference in flow rates and column dimensions.
-
Peak Tailing: If the target peak shows significant tailing, it could be due to mass overload or secondary interactions with the stationary phase. Try reducing the injection amount or ensure the mobile phase is sufficiently acidified.
-
Poor Resolution: If the target peak co-elutes with an impurity, the gradient slope may need to be adjusted. A shallower gradient (e.g., increasing %B more slowly over a longer time) will improve the separation between closely eluting compounds.
Conclusion
The reversed-phase HPLC method detailed herein provides a reliable and robust protocol for the purification of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. By understanding the chemical principles behind the separation and following a systematic, self-validating workflow, researchers can consistently obtain high-purity material essential for downstream applications in drug discovery and materials science.
References
- Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples.
- Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies.
- Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction.
- Process for the purification of substituted benzoxazole compounds.
- Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies.
- 2-Butyl-6-nitro-1,3-benzoxazole. Sigma-Aldrich.
- Understanding Reverse Phase Selectivity for Different Compound Classes. YouTube.
- Reversed Phase HPLC Method Development. Phenomenex.
- A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO.
- Spectroscopic Analysis of Benzoxazole Derivatives: Applic
- 2-Butyl-6-nitro-1,3-benzoxazole. Santa Cruz Biotechnology.
- 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. Beijing Xinheng Research Technology Co., Ltd.
- 2-Chloro-6-fluoro-5-nitro-1,3-benzoxazole. PubChem.
- Benzoxazole derivatives: design, synthesis and biological evalu
- Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
- A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. SciELO.
Sources
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
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- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole - CAS:886360-94-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 6. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and optimize your reaction yields.
Synthesis Overview
The synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is typically achieved through the condensation and subsequent cyclization of the key intermediate, 2-amino-4-chloro-5-nitrophenol, with a source for the butyl group, such as valeric acid or one of its derivatives (e.g., valeryl chloride). The general reaction scheme is presented below. Success hinges on the quality of the starting materials and precise control over reaction conditions.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments.
Question: My reaction is resulting in a very low yield or failing to proceed. Where should I start my investigation?
Answer: A low or zero yield is a common problem that can typically be traced back to a few key areas. A systematic approach is crucial for efficient troubleshooting.[1]
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Purity of Starting Materials: This is the most critical factor. The primary starting material, 2-amino-4-chloro-5-nitrophenol, can be susceptible to degradation.
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Causality: Impurities in the aminophenol precursor can interfere with the cyclization process.[2] Oxidative impurities may lead to the formation of polymeric side products, which are often dark and difficult to remove. The aminophenol itself may be sensitive to prolonged exposure to air.[3]
-
Actionable Advice:
-
Verify the purity of your 2-amino-4-chloro-5-nitrophenol using NMR or melting point analysis. The reported melting point is 208-210°C.[4]
-
If the purity is questionable, consider recrystallization or synthesizing it fresh. A known method involves the multi-step synthesis from 2-amino-4-chlorophenol.[5][6]
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Ensure your valeric acid or valeryl chloride is of high purity and free from water.
-
-
-
Reaction Conditions: Suboptimal conditions can halt the reaction or favor side product formation.
-
Causality: The condensation-cyclization reaction often requires specific temperatures to overcome the activation energy for both the initial amide formation and the subsequent dehydration to form the oxazole ring.
-
Actionable Advice:
-
Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary. However, excessively high temperatures can lead to decomposition, especially given the nitro group. Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
Catalyst: If you are using a catalyst (e.g., a Brønsted or Lewis acid), ensure it is active and not poisoned.[2][7] Some catalysts are sensitive to moisture.[7] Consider increasing the catalyst loading in small increments.[7]
-
Atmosphere: To prevent oxidation-related byproducts, perform the reaction under an inert atmosphere like nitrogen or argon.[7]
-
-
-
Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining after the expected reaction time, the reaction has stalled.
-
Causality: This could be due to insufficient activation (low temperature, inactive catalyst) or a stoichiometric imbalance.
-
Actionable Advice:
-
Question: I've isolated a product, but the yield is low and it appears impure. What are the likely side products and how can I improve purification?
Answer: Low isolated yield after workup often points to either significant side product formation or loss during the purification steps.[2]
-
Common Side Products:
-
Incomplete Cyclization: The intermediate N-(2-hydroxy-5-chloro-4-nitrophenyl)pentanamide may be present if the final dehydration step is incomplete.
-
Polymerization: As mentioned, starting materials or reactive intermediates can sometimes polymerize under harsh conditions, leading to intractable tars.[2][7]
-
Over-acylation: Although less common on the benzoxazole ring itself, side reactions involving the phenolic hydroxyl or nitro group are possible depending on the reagents used.[2]
-
-
Minimizing Side Products:
-
Optimize Stoichiometry: Use a precise 1:1 or slight excess of the acylating agent to avoid side reactions.
-
Control Temperature: Gradual heating and maintaining the optimal reaction temperature can prevent the formation of degradation and polymerization products.
-
-
Effective Purification Strategies:
-
Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials and side products.
-
Solvent System: A gradient of ethyl acetate in hexane is a good starting point for elution. The polarity can be adjusted based on TLC analysis.
-
-
Recrystallization: If the product is a solid and of reasonable purity after chromatography, recrystallization can be used to obtain a highly pure final product. Solvents like ethanol, acetone, or acetonitrile, potentially in a mixed system, could be effective.[8]
-
Trituration: For removing minor, more soluble impurities, washing the crude solid product with a solvent in which it is sparingly soluble (like cold hexane or ether) can be effective.
-
Frequently Asked Questions (FAQs)
Q1: How can I synthesize the precursor 2-amino-4-chloro-5-nitrophenol? A patented method describes a four-step synthesis starting from 2-amino-4-chlorophenol: (1) acylation with acetic anhydride, (2) ring-closure to form 5-chloro-2-methylbenzoxazole, (3) nitration using a mixed acid, and (4) hydrolysis to yield the final product.[5][6]
Q2: What are the recommended catalysts for the cyclization of the aminophenol with valeric acid? Polyphosphoric acid (PPA) is a classic and effective reagent that acts as both a catalyst and a dehydrating agent for this type of condensation. Brønsted acidic ionic liquids have also been shown to be efficient, reusable catalysts for benzoxazole synthesis.[9]
Q3: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane) to separate the starting material, intermediate, and final product. The product, being less polar than the aminophenol precursor, will have a higher Rf value. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q4: What are the critical safety precautions for this synthesis?
-
Handling Nitro-Aromatic Compounds: These compounds are potentially toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Nitration Step (for precursor synthesis): The use of mixed nitric and sulfuric acid is highly corrosive and exothermic. This step must be performed in a fume hood with extreme caution, adding the nitrating agent slowly and with adequate cooling.
-
Solvents: Work in a well-ventilated area or fume hood when using organic solvents.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
This protocol assumes the availability of the 2-amino-4-chloro-5-nitrophenol precursor.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-chloro-5-nitrophenol (1.88 g, 10 mmol).
-
Reagents: Add polyphosphoric acid (approx. 20 g) to the flask. The mixture should be thick but stirrable.
-
Addition: Add valeric acid (1.12 g, 11 mmol, 1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 140-150°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexane). The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear.
-
Workup: Allow the mixture to cool to approximately 80-90°C and then pour it slowly and carefully onto crushed ice (approx. 100 g) in a beaker with stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
Protocol 2: Purification by Column Chromatography
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Column Preparation: Prepare a silica gel column using a slurry packing method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely, and then carefully add the dry powder to the top of the prepared column.
-
Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., starting from 2% ethyl acetate in hexane and slowly increasing to 10-15%).
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Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.
Data Summary Table
The following table summarizes key reaction parameters that can be optimized for this synthesis.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | 130-160°C | Must be high enough for dehydration but low enough to prevent decomposition of the nitro-compound.[9] |
| Reaction Time | 4-8 hours | Monitor by TLC; prolonged times at high temperatures can lead to side products.[7] |
| Catalyst | Polyphosphoric Acid (PPA) | Acts as both an acidic catalyst and a dehydrating agent, driving the reaction to completion. |
| Reactant Ratio | 1.0 : 1.1 - 1.2 | A slight excess of the carboxylic acid can help drive the reaction forward. A large excess can complicate purification. |
| Atmosphere | Inert (N₂ or Ar) | Recommended to prevent oxidative side reactions of the aminophenol precursor.[7] |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Amino-4-chloro-5-nitrophenol | C6H5ClN2O3 | CID 3894848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
- 5. Method for preparing 2-amino-4-chloro-5-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105753730A - Method for preparing 2-amino-4-chloro-5-nitrophenol - Google Patents [patents.google.com]
- 7. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-Substituted-5-Chloro-6-Nitrobenzoxazoles
Welcome to the technical support center for the synthesis of 2-substituted-5-chloro-6-nitrobenzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your synthetic protocols and identifying potential byproducts.
Troubleshooting Guide: Common Byproducts and Their Mitigation
The synthesis of 2-substituted-5-chloro-6-nitrobenzoxazoles, typically proceeding via the condensation of 2-amino-4-chloro-5-nitrophenol with a carboxylic acid derivative, is a robust reaction. However, like any chemical transformation, it is not without its potential pitfalls. The formation of undesired byproducts can lead to reduced yields and complicated purification steps. This section is dedicated to helping you identify and resolve these common issues.
Issue 1: Low Yield of the Desired Benzoxazole and Presence of a Major Impurity
Observation: Your reaction yields a significant amount of a byproduct that is isomeric to the expected N-acylated intermediate but does not cyclize to the desired benzoxazole.
Probable Cause: You are likely forming the O-acylated byproduct , where the carboxylic acid has esterified the phenolic hydroxyl group instead of acylating the amino group. This is a common issue and is highly dependent on the reaction conditions, particularly the choice of base when using an acyl chloride.
Causality Explained: The 2-amino-4-chloro-5-nitrophenol starting material possesses two nucleophilic sites: the amino group (-NH2) and the phenolic hydroxyl group (-OH). The amino group is generally more nucleophilic than the hydroxyl group under neutral or slightly acidic conditions. However, under strongly basic conditions, the hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion, which can then preferentially attack the electrophilic acylating agent.
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N-Acylation (Desired Pathway): Leads to the formation of an amide intermediate which then undergoes intramolecular cyclization to the benzoxazole. This is favored under neutral or weakly basic conditions.
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O-Acylation (Side Reaction): Forms an ester byproduct which will not cyclize to the desired benzoxazole. This is favored in the presence of strong bases.[1]
Troubleshooting and Resolution:
1. Re-evaluate Your Base:
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If using a strong base (e.g., triethylamine, DBU, NaH): You are likely promoting O-acylation. A patent describing this chemistry specifically notes that triethylamine leads to the O-acyl product.[1]
-
Solution: Switch to a weaker base, such as pyridine, or run the reaction in the absence of a base, especially when using a highly reactive acylating agent. A patent has shown that using pyridine as a base leads to the desired N-acylation.[1]
2. Confirm the Identity of the Byproduct:
The O-acylated and N-acylated isomers will have distinct spectroscopic signatures.
| Characteristic | N-Acylated Intermediate (Desired) | O-Acylated Byproduct (Undesired) |
| ¹H NMR | Broad singlet for the -NH- proton. The phenolic -OH proton will also be present. | Absence of a phenolic -OH proton signal. The -NH2 protons will likely appear as a broad singlet. |
| ¹³C NMR | Carbonyl carbon of the amide will appear around 165-175 ppm. | Carbonyl carbon of the ester will appear further downfield, typically around 170-180 ppm. |
| IR Spectroscopy | Amide C=O stretch around 1650-1680 cm⁻¹. | Ester C=O stretch at a higher frequency, around 1725-1750 cm⁻¹.[1] |
Experimental Protocol for Favored N-Acylation (leading to the Benzoxazole):
This protocol is adapted from established procedures for benzoxazole synthesis.
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To a solution of 2-amino-4-chloro-5-nitrophenol (1 equivalent) in a suitable solvent (e.g., N,N-dimethylacetamide), add pyridine (1 equivalent).
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Slowly add the desired acyl chloride (1 equivalent) at a controlled temperature (e.g., 0-5 °C).
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Allow the reaction to stir at room temperature and monitor its progress by TLC.
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Upon completion, proceed with the cyclization step, which may involve heating or the addition of a dehydrating agent like polyphosphoric acid.
Issue 2: Presence of Unreacted Starting Material and an Intermediate
Observation: Your reaction does not go to completion, and you observe the presence of both the starting 2-amino-4-chloro-5-nitrophenol and an intermediate product, but very little of the final benzoxazole.
Probable Cause: This issue points to incomplete cyclization of the N-acylated intermediate. The initial acylation of the amino group has occurred, but the subsequent intramolecular dehydration to form the oxazole ring is sluggish.
Causality Explained: The cyclization step is a dehydration reaction that requires the removal of a molecule of water. This process is often acid-catalyzed and can be sterically hindered or electronically disfavored depending on the nature of the "R" group from the acylating agent. Insufficiently forcing reaction conditions (temperature, catalyst) will stall the reaction at the intermediate stage.
Troubleshooting and Resolution:
1. Increase Reaction Temperature:
-
Often, simply increasing the reaction temperature is sufficient to drive the cyclization to completion. Refluxing in a high-boiling solvent like toluene or xylene is a common strategy.
2. Utilize a Dehydrating Agent/Catalyst:
-
Polyphosphoric Acid (PPA): PPA is a highly effective dehydrating agent and solvent for this type of cyclization. Heating the N-acyl intermediate in PPA will typically afford the benzoxazole in good yield.
-
Other Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) or methanesulfonic acid can also be used to catalyze the cyclization.[2]
Experimental Protocol for PPA-Mediated Cyclization:
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Synthesize and isolate the N-acyl-2-amino-4-chloro-5-nitrophenol intermediate.
-
Add the intermediate to polyphosphoric acid.
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Heat the mixture with stirring (e.g., 120-150 °C) for several hours, monitoring the reaction by TLC.
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Carefully pour the hot reaction mixture into ice water to precipitate the product.
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Collect the solid by filtration, wash with water and sodium bicarbonate solution, and dry.
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Purify the crude product by recrystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-substituted-5-chloro-6-nitrobenzoxazoles?
The two most prevalent methods both start with 2-amino-4-chloro-5-nitrophenol:
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Condensation with a Carboxylic Acid: This is a one-pot method where the aminophenol is heated with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA). PPA acts as both the solvent and the catalyst for the condensation and subsequent cyclization.
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Reaction with an Acyl Chloride: This is a two-step process. First, the aminophenol is reacted with an acyl chloride to form the N-acyl intermediate. This intermediate is then isolated and subsequently cyclized by heating, often in the presence of an acid catalyst.
Q2: Can dimerization or polymerization of 2-amino-4-chloro-5-nitrophenol be a problem?
While less common than O-acylation or incomplete cyclization, self-condensation of aminophenols can occur under harsh conditions, such as very high temperatures or in the presence of strong acids or bases, leading to the formation of dimeric or polymeric byproducts. To avoid this, it is crucial to maintain controlled reaction temperatures and use appropriate stoichiometry of reagents.
Q3: My final product is colored. Is this normal, and how can I purify it?
Yes, 2-substituted-5-chloro-6-nitrobenzoxazoles are often colored compounds, typically appearing as yellow to orange or brown solids.[3] Purification is essential to remove any byproducts or unreacted starting materials.
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Recrystallization: This is a highly effective method for purifying these compounds. A patent for similar structures suggests acetonitrile as a suitable recrystallization solvent.[4] Other common solvents to try include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
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Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether.[5]
Q4: Are there any specific safety precautions I should take when working with 2-amino-4-chloro-5-nitrophenol?
Yes. 2-Amino-4-chloro-5-nitrophenol is a chemical that should be handled with care. It is harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Visualizing the Reaction Pathways
To better understand the synthetic routes and potential pitfalls, the following diagrams illustrate the key transformations.
Caption: A logical workflow for troubleshooting common synthetic issues.
References
-
Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. [Link]
-
PubChem. (n.d.). 2-Amino-4-chloro-5-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]
- U.S. Patent No. US4831152A. (1989). 5-halo-6-nitro-2-substituted benzoxazole compounds.
- Nayak, D. N., & Panda, N. (2017). Synthesis of 2-Aryl Benzoxazoles from Aldoximes. MOJ Biorg Org Chem, 1(5), 176-182.
-
Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). SciSpace. [Link]
-
Nguyen, V. T. H., et al. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 11(58), 36657-36665. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24584-24613. [Link]
- U.S. Patent No. US4743595A. (1988). Process for preparing 2-amino-5-nitrophenol derivatives.
-
Organic Syntheses Procedure. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]
-
ResearchGate. (2015). How can I synthesize benzoxazole using polyphosphoric acid and carboxylic acid derivative? Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis of benzoxazole. Retrieved from [Link]
- U.S. Patent No. US4743595A. (1988). Process for preparing 2-amino-5-nitrophenol derivatives.
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- 1. US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents [patents.google.com]
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- 3. 2-Amino-4-chloro-5-nitrophenol | C6H5ClN2O3 | CID 3894848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4831152A - 5-halo-6-nitro-2-substituted benzoxazole compounds - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Low Yield in Benzoxazole Cyclization Reactions
Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields in benzoxazole cyclization reactions. Here, we will explore common experimental pitfalls, delve into the chemical principles behind them, and provide actionable, field-tested solutions to optimize your synthetic outcomes.
Introduction: The Challenge of Benzoxazole Synthesis
Benzoxazoles are a vital class of heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] Their synthesis, most commonly achieved through the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid, aldehyde, or their derivatives, can be deceptively complex.[4][5] While seemingly straightforward, the reaction is often plagued by low yields stemming from issues with starting materials, suboptimal reaction conditions, and competing side reactions.[6][7]
This guide provides a structured approach to troubleshooting these common problems in a question-and-answer format.
Diagram: General Benzoxazole Synthesis Pathway
The primary route involves the reaction of a 2-aminophenol with an aldehyde. The reaction proceeds via two key steps: the formation of a Schiff base intermediate, followed by an oxidative cyclization to furnish the aromatic benzoxazole ring.[8]
Caption: General reaction pathway for benzoxazole synthesis.
Troubleshooting Guide & FAQs
Category 1: Starting Material Integrity
Question: My reaction is sluggish and gives a complex mixture. Could my starting materials be the problem?
Answer: Absolutely. The purity and integrity of your starting materials are paramount. Low yields and the formation of complex mixtures are often traced back to impure reagents.[6]
Causality & Expert Insights:
-
2-Aminophenol Purity: 2-Aminophenols are susceptible to air oxidation, which can lead to the formation of colored, polymeric impurities.[8] These impurities can chelate with catalysts or participate in side reactions, effectively lowering the concentration of the active starting material and complicating purification.
-
Aldehyde/Carboxylic Acid Purity: Aldehydes can oxidize to carboxylic acids upon storage, while carboxylic acids can contain residual water. Both scenarios can alter the reaction stoichiometry and conditions. For instance, excess water can inhibit dehydrating agents like polyphosphoric acid (PPA).
Troubleshooting Protocol:
-
Assess Purity:
-
Melting Point: Compare the experimental melting point of your starting materials to the literature value. A broad or depressed melting range is a strong indicator of impurities.[6]
-
Spectroscopy: Use NMR or IR spectroscopy to check for the presence of unexpected signals that could correspond to impurities (e.g., a broad -OH peak in an aldehyde sample indicating carboxylic acid contamination).
-
-
Purification of Starting Materials:
-
Recrystallization: Recrystallize the 2-aminophenol from a suitable solvent system (e.g., ethanol/water) to remove oxidized impurities.
-
Drying: Ensure all reagents, especially the coupling partner and solvents, are anhydrous, particularly for reactions sensitive to moisture. Dry solvents using standard laboratory procedures (e.g., distillation over a drying agent).
-
Category 2: Reaction Condition Optimization
Question: My reaction isn't going to completion, and I see a lot of starting material on my TLC plate. What should I adjust?
Answer: An incomplete reaction points to suboptimal reaction conditions. The key parameters to investigate are temperature, catalyst, and reaction time.[8][9]
Causality & Expert Insights:
-
Temperature: The cyclization step often has a significant activation energy barrier. Insufficient temperature can cause the reaction to stall, particularly at the Schiff base or amide intermediate stage.[8] Conversely, excessively high temperatures can lead to decomposition or polymerization.[8] Some solvent-free reactions may require temperatures up to 130°C to proceed efficiently.[10]
-
Catalyst Choice & Activity: The choice of acid catalyst (Brønsted or Lewis) is critical.[7][10] Polyphosphoric acid (PPA) and p-toluenesulfonic acid (PTSA) are common choices for reactions with carboxylic acids, as they act as both a catalyst and a dehydrating agent.[4] For aldehyde-based routes, various catalysts from Lewis acids to heterogeneous catalysts have been employed.[11][12] The catalyst must be active; some are sensitive to air and moisture and may require fresh samples or activation.[6]
-
Reaction Time: Cyclization reactions can be slower than anticipated. It's crucial to monitor the reaction's progress to determine the optimal time for completion.
Troubleshooting Protocol & Data:
-
Systematic Temperature Screening: Incrementally increase the reaction temperature (e.g., in 10-20°C steps) while monitoring the reaction by Thin Layer Chromatography (TLC).
-
Catalyst Optimization: If one catalyst is ineffective, consider screening others. The choice can be highly substrate-dependent.[7] Sometimes, a modest increase in catalyst loading can dramatically improve conversion rates.[6]
-
Reaction Monitoring:
-
TLC Protocol: Prepare a TLC chamber with an appropriate eluent (e.g., Ethyl Acetate/Hexane mixture). On a TLC plate, spot your starting materials as references and the reaction mixture at regular intervals (e.g., every hour). The disappearance of starting material spots and the emergence of a new product spot will indicate the reaction's progress.[8]
-
| Parameter | Recommended Range/Options | Rationale |
| Temperature | 80°C - 180°C (solvent-dependent) | Overcomes activation energy for cyclization. |
| Catalyst | PPA, PTSA, Lewis Acids (e.g., BF₃·Et₂O), Heterogeneous Catalysts | Facilitates dehydration and/or activates the electrophile.[4][11] |
| Solvent | Toluene, Xylene, DMF, or solvent-free | High-boiling aprotic solvents are common. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of sensitive reagents like 2-aminophenol.[8] |
Category 3: Side Reactions and Byproduct Formation
Question: I'm getting a decent conversion of my starting material, but the yield of my desired product is still low. What side reactions could be occurring?
Answer: Side product formation is a very common reason for low yields. The nature of these byproducts depends on your specific synthetic route.[6][7]
Causality & Expert Insights:
-
Incomplete Cyclization: The most common side reaction in aldehyde-based syntheses is the formation of a stable Schiff base intermediate that fails to cyclize.[7][8]
-
Bis-Amide Formation: When using carboxylic acids, the 2-aminophenol can be acylated on both the amine and the hydroxyl group, forming a bis-amide, which prevents the desired cyclization.[7]
-
Polymerization: Under harsh acidic or high-temperature conditions, 2-aminophenol or other reactive intermediates can self-condense or polymerize.[6][8]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting side product formation.
Mitigation Strategies:
-
For Stable Schiff Bases: Increase the reaction temperature or introduce an oxidizing agent to facilitate the final aromatization step.[8][9]
-
For Bis-Amide Formation: Ensure complete dehydration. Using a strong dehydrating medium like PPA is often effective.[4] Alternatively, adopt a two-step procedure: first, form and isolate the o-hydroxyamide intermediate, then subject it to a separate cyclization step.[4][7]
-
For Polymerization: Carefully control the reaction temperature and ensure the stoichiometry of the reactants is correct to minimize self-condensation.[6]
Category 4: Work-up and Purification Losses
Question: My crude reaction looks good, but I'm losing a lot of product during purification. What are some better purification strategies?
Answer: Significant product loss can occur during work-up and purification. Benzoxazoles have varying polarities and solubilities, requiring tailored purification methods.
Causality & Expert Insights:
-
Emulsion during Extraction: The weakly basic nature of the benzoxazole ring can lead to emulsions during acid-base extractions.
-
Co-elution in Chromatography: Impurities with similar polarity to the product can make separation by column chromatography difficult, leading to impure fractions and lower isolated yields.
-
Product Precipitation: Some benzoxazoles are highly crystalline and may precipitate prematurely from the purification solvent.
Troubleshooting Protocol:
-
Work-up Optimization:
-
When quenching reactions that use PPA, pour the hot reaction mixture slowly into a vigorously stirred mixture of ice and water to ensure the PPA is fully hydrolyzed and the product precipitates as a manageable solid.[4]
-
-
Purification Techniques:
-
Column Chromatography: This is the most common method. Systematically screen solvent systems (e.g., starting with non-polar eluents like hexane and gradually increasing polarity with ethyl acetate) via TLC to find the optimal conditions for separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an excellent method for achieving high purity. Test small aliquots in various solvents (e.g., ethanol, acetone, acetonitrile) to find one where the product is soluble when hot but sparingly soluble when cold.[13]
-
Acid-Base Extraction: For some benzoxazoles, careful extraction into a dilute acidic solution, followed by washing the aqueous layer with an organic solvent to remove non-basic impurities, neutralization, and re-extraction of the product can be effective.[6]
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Benchchem. (n.d.). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- Benchchem. (n.d.). Troubleshooting low yield in benzoxazole cyclization reactions.
-
ResearchGate. (n.d.). Proposed mechanism for benzoxazole from aminophenol and diazoester. Retrieved from [Link]
-
MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from [Link]
- Benchchem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
-
ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]
-
ACS Publications. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
-
International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of some benzoxazole derivatives. Retrieved from [Link]
-
Chemistry Central Journal. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
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- 12. Benzoxazole synthesis [organic-chemistry.org]
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Technical Support Center: Stability and Degradation of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in Solution
Welcome to the technical support center for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related benzoxazoles and nitroaromatic compounds to anticipate and address potential stability and degradation challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in solution?
A1: The stability of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in solution is primarily influenced by three main factors: pH, light exposure, and the presence of reducing or oxidizing agents. The benzoxazole ring is susceptible to hydrolysis under certain pH conditions, the nitroaromatic group is prone to photodegradation, and the nitro group can be chemically reduced.
Q2: What is the likely degradation pathway for the benzoxazole ring of this compound?
A2: The benzoxazole ring is known to be susceptible to hydrolysis, which involves the cleavage of the oxazole ring.[1][2] This process is pH-dependent and typically results in the formation of the corresponding 2-aminophenol derivative. For 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, hydrolysis would likely yield 2-amino-4-chloro-5-nitrophenol and butyric acid.
Q3: How does the nitro group affect the stability of the molecule?
A3: The nitro group (-NO2) is an electron-withdrawing group that can influence the reactivity of the aromatic ring. More importantly, nitroaromatic compounds are often susceptible to reduction and photodegradation.[3][4][5][6] Under reducing conditions, the nitro group can be converted to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) group.[7][8] Exposure to UV or even visible light can also lead to degradation of nitroaromatic compounds.[3][4]
Q4: In what pH range should I expect 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole to be most stable?
A4: While specific data for this compound is unavailable, studies on other benzoxazoles suggest that hydrolysis rates are reduced at very low and very high pH values.[1] The peak instability for simple benzoxazoles has been observed in the slightly acidic pH range.[1] Therefore, for general solution-phase experiments where stability is critical, using neutral or slightly alkaline buffers might be preferable. However, empirical testing is essential to determine the optimal pH range for your specific application.
Q5: Are there any special handling precautions I should take when working with solutions of this compound?
A5: Yes. Given the potential for photodegradation, it is highly recommended to protect solutions of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole from light by using amber vials or by working in a dark environment.[9] Additionally, to minimize hydrolysis, prepare fresh solutions and consider storing stock solutions at low temperatures (e.g., -20°C or -80°C) in an appropriate anhydrous solvent.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Loss of compound potency or concentration over a short period in aqueous solution. | Hydrolytic degradation of the benzoxazole ring. The oxazole ring is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2] | 1. Analyze pH: Immediately measure the pH of your solution. 2. Adjust pH: If possible for your experiment, adjust the pH to a more neutral or slightly alkaline range. 3. Buffer Selection: Use a well-buffered system to maintain a stable pH. 4. Aqueous Content: If your experiment allows, reduce the water content of your solvent system. 5. Temperature Control: Perform experiments at lower temperatures to slow the rate of hydrolysis. |
| Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation of the parent compound. This could be due to hydrolysis, photodegradation, or chemical reaction. | 1. Protect from Light: Repeat the experiment with complete light protection to rule out photodegradation. 2. Inert Atmosphere: If feasible, degas your solvents and run the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. 3. Characterize Degradants: Use techniques like LC-MS/MS to identify the mass of the new peaks and infer their structures. This can help pinpoint the degradation pathway. |
| Color change in the solution upon exposure to light. | Photodegradation of the nitroaromatic moiety. Nitroaromatic compounds can undergo complex photochemical reactions leading to colored byproducts.[3][4] | 1. UV-Vis Spectroscopy: Monitor the UV-Vis spectrum of the solution over time with and without light exposure to confirm photosensitivity. 2. Light Filtering: If some light exposure is unavoidable, consider using light filters to block specific wavelengths that may be causing the degradation. |
| Inconsistent results in biological assays. | Compound instability under assay conditions. The pH, temperature, or components of the cell culture media or assay buffer could be causing degradation. | 1. Stability in Media: Perform a time-course stability study of the compound in the specific assay medium. Analyze samples at different time points by HPLC or LC-MS to quantify the remaining parent compound. 2. Control Experiments: Include control wells with the compound in media but without cells to differentiate between chemical degradation and cellular metabolism. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[10][11]
Objective: To identify the potential degradation products and pathways of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole under various stress conditions.
Materials:
-
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature and monitor at the same time points as the acid hydrolysis.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature and monitor at the defined time points.
-
Dilute samples for analysis at each time point.
-
-
Photodegradation:
-
Expose a solution of the compound in a transparent vial to light in a photostability chamber according to ICH guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at appropriate time intervals.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a controlled temperature oven (e.g., 70°C).
-
Analyze the solid at various time points by dissolving it in a suitable solvent.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: pH-Rate Profile Study
Objective: To determine the rate of degradation of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole as a function of pH.
Materials:
-
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12)
-
Constant temperature bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare solutions of the compound at a fixed concentration in each of the different pH buffers.
-
Place the solutions in a constant temperature bath.
-
At regular time intervals, withdraw an aliquot from each solution and immediately analyze the concentration of the remaining parent compound using a suitable analytical method (e.g., HPLC).
-
Plot the natural logarithm of the concentration versus time for each pH. The slope of this line will give the pseudo-first-order rate constant (k) for degradation at that pH.
-
Plot the log of the rate constant (log k) versus pH to generate the pH-rate profile.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole based on the known chemistry of its constituent functional groups.
Caption: Potential degradation routes for the target compound.
Caption: Proposed hydrolytic degradation pathway.
Caption: Stepwise reduction of the aromatic nitro group.
References
- Benchchem. Technical Support Center: Degradation of 2-Chloro-5-nitrobenzaldehyde.
-
Schenzle A, Lenke H, Spain JC, Knackmuss HJ. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134. Appl Environ Microbiol. 1999 Jun;65(6):2317-23. Available from: [Link]
-
Soni S, Sahiba N, Teli S, Teli P, Agarwal LK, Agarwal S. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Adv. 2023 Aug 11;13(35):24683-24715. Available from: [Link]
-
Patel, K. et al. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Org Med Chem Lett 2, 29 (2012). Available from: [Link]
-
Patel, K. et al. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. ScienceOpen. 2012 Aug 1. Available from: [Link]
-
Morgan, P. et al. Ballistic fibers: A review of the thermal, ultraviolet and hydrolytic stability of the benzoxazole ring structure. ResearchGate. 2008. Available from: [Link]
-
Lipczynska-Kochany E. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. J Photochem Photobiol A Chem. 1991;58(3):349-58. Available from: [Link]
-
Soni, S. et al. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. 2023 Aug 11. Available from: [Link]
-
Deiderick, H. et al. The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. Angew Chem Int Ed Engl. 2020 Feb 11;59(14):5696-5700. Available from: [Link]
-
Macías, F. A. et al. Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. J Agric Food Chem. 2004 Oct 6;52(20):6402-13. Available from: [Link]
-
Zhang, R. et al. Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environ Sci Technol Lett. 2021 Aug 17;8(9):746-752. Available from: [Link]
-
Zhao, H. et al. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8. Front Microbiol. 2017 Sep 12;8:1733. Available from: [Link]
-
Journal of Structural Chemistry. Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. ResearchGate. 2018. Available from: [Link]
-
Nováková, O. et al. Cycloruthenated Imines: A Step into the Nanomolar Region. Molecules. 2020;25(11):2587. Available from: [Link]
-
Nguyen, H. T. et al. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. 2019 Jan 7;4(1):368-373. Available from: [Link]
-
Spain, J. C. Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. 2000. Available from: [Link]
-
Radi, M. et al. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. Molecules. 2023 Apr 15;28(8):3489. Available from: [Link]
-
Jackson, J. A. et al. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. J. Chem. Soc., Perkin Trans. 2. 1972;1579-1584. Available from: [Link]
-
Popiołek, Ł. et al. Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. ResearchGate. 2018. Available from: [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. 2021. Available from: [Link]
-
Deiderick, H. et al. The biosynthetic pathway of the benzoxazole in nataxazole proceeds via an unstable ester and has synthetic utility. ResearchGate. 2020. Available from: [Link]
-
Lahiani-Skiba, M. et al. Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. ResearchGate. 2016. Available from: [Link]
-
van der Meer, J. R. et al. Degradation of nitroaromatic compounds by microorganisms. Crit Rev Microbiol. 1992;18(5-6):423-68. Available from: [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. Available from: [Link]
-
FrontierScientists. Photodegradation. YouTube. 2015 Apr 26. Available from: [Link]
-
International Journal of Pharmaceutical Erudition. Forced Degradation – A Review. 2022. Available from: [Link]
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- 11. biomedres.us [biomedres.us]
Technical Support Center: Advanced Catalyst Selection for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address common challenges and improve reaction outcomes through strategic catalyst selection.
Introduction: Navigating the Synthesis of a Complex Benzoxazole
The synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole presents unique challenges due to the electronic properties of its substituents. The potent electron-withdrawing nature of both the nitro (-NO₂) and chloro (-Cl) groups on the benzoxazole core significantly deactivates the precursor, 2-amino-4-chloro-5-nitrophenol. This deactivation impacts the crucial intramolecular cyclization step, often leading to low yields, incomplete reactions, and the formation of stable, difficult-to-cyclize intermediates.[1][2] Consequently, the judicious selection of a catalyst is paramount to overcoming the high activation energy barrier and efficiently driving the reaction to completion.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole?
A1: The most common and direct route is the condensation and subsequent cyclization of 2-amino-4-chloro-5-nitrophenol with either pentanoic acid or one of its derivatives (e.g., pentanoyl chloride, pentanal).[3][4] The general mechanism involves the initial formation of an amide or a Schiff base intermediate, which then undergoes a catalyst-mediated intramolecular dehydration to form the benzoxazole ring.[3]
Q2: Why is catalyst selection so critical for this specific substituted benzoxazole?
A2: The strong electron-withdrawing effects of the nitro and chloro groups reduce the nucleophilicity of the phenolic oxygen, making the final ring-closing (cyclization) step difficult. A suitable catalyst is essential to activate the carbonyl group of the intermediate, thereby facilitating the intramolecular nucleophilic attack by the phenolic oxygen. Without an effective catalyst, reactions may stall at the intermediate stage or require harsh conditions that can lead to product degradation.[1][5]
Q3: How can I verify the purity of my starting materials, specifically 2-amino-4-chloro-5-nitrophenol?
A3: Starting material purity is a critical factor for success.[1][6] Impurities can inhibit the catalyst or introduce competing side reactions. You should verify purity using the following methods:
-
Melting Point Analysis: Compare the observed melting point to the literature value. A sharp melting point close to the reported value indicates high purity.
-
Spectroscopic Analysis (NMR, IR): ¹H NMR and ¹³C NMR are invaluable for identifying organic impurities. IR spectroscopy can confirm the presence of key functional groups (amine, phenol, nitro).
-
Chromatography (TLC, HPLC): Thin-Layer Chromatography is a quick and effective way to check for the presence of multiple components. A single spot suggests high purity.
Q4: What is the most common impurity I should watch for?
A4: The most common impurity or stable intermediate is the Schiff base (if using an aldehyde) or the corresponding amide (if using a carboxylic acid or acyl chloride), formed after the initial condensation but before the final ring closure.[1][6] Its presence, often detectable by TLC or NMR analysis of the crude reaction mixture, is a clear indicator of incomplete cyclization.[5]
Troubleshooting Guide: Overcoming Common Hurdles
Q5: My reaction yield is consistently low. What are the primary areas to investigate?
A5: Low yields are a frequent challenge. A systematic approach to troubleshooting is essential.[1]
-
Catalyst Inactivity/Insufficiency: The catalyst may be deactivated by moisture or impurities.[6] For heterogeneous catalysts, ensure proper activation. For homogeneous catalysts, consider if the catalyst loading is sufficient. Sometimes, a small increase in catalyst loading can significantly improve conversion.[6]
-
Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. Incrementally increase the reaction temperature while monitoring for any signs of product degradation.[1] Some solvent-free syntheses require temperatures up to 130°C.[7]
-
Incomplete Cyclization: As mentioned, the electron-deficient nature of the substrate can lead to the accumulation of the Schiff base or amide intermediate.[1] This is the most common reason for low yields. See Q6 for specific solutions.
-
Purity of Starting Materials: Re-verify the purity of your 2-amino-4-chloro-5-nitrophenol and pentanoic acid/derivative. Impurities can poison the catalyst.[1][6]
Troubleshooting Workflow for Low Yield A logical decision tree to diagnose and resolve low-yield issues.
Q6: My TLC and NMR analysis shows a significant amount of the Schiff base/amide intermediate. How do I drive the cyclization to completion?
A6: This is the most critical challenge. To promote the final ring-closing step:
-
Switch to a Stronger Acid Catalyst: If using a mild acid, consider switching to a more powerful dehydrating agent like Polyphosphoric Acid (PPA) or Eaton's reagent.[8][9] These catalysts excel at promoting dehydration under thermal conditions.
-
Increase Reaction Temperature: Higher temperatures provide the necessary activation energy for the cyclization to occur.[5]
-
Add a Dehydrating Agent: If the reaction is reversible, removing water can drive the equilibrium toward the product. Using a Dean-Stark apparatus or adding molecular sieves can be effective, provided they are compatible with your solvent and catalyst system.
-
Consider a Metal Catalyst: Some Lewis acidic metal catalysts (e.g., based on Cu, Pd, Zn) can effectively activate the carbonyl for cyclization under potentially milder conditions than strong Brønsted acids.[3][10][11]
Q7: The reaction mixture has turned into a dark, tarry substance. What went wrong?
A7: Tar formation typically indicates product or starting material degradation. This is often caused by:
-
Excessively High Temperatures: While heat is needed, excessive temperatures, especially in the presence of strong acids and nitro groups, can lead to polymerization or decomposition.[1]
-
Air Oxidation: 2-aminophenols can be susceptible to air oxidation, which forms colored, polymeric impurities.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent this.
-
Incompatible Reagents: Ensure your solvent is stable under the reaction conditions. For example, some solvents can decompose in the presence of strong Lewis acids.
Catalyst Selection Guide
The choice of catalyst is the most influential variable in this synthesis. Below is a comparative guide to aid in your selection.
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Disadvantages & Considerations |
| Brønsted Acids | p-Toluenesulfonic acid (p-TsOH), Sulfuric acid, Polyphosphoric Acid (PPA)[8][9] | High Temperature (100-180°C), often solvent-free or in high-boiling solvents (e.g., xylene) | Inexpensive, readily available, powerful dehydrating agents effective for difficult cyclizations. | Harsh conditions can lead to side reactions/degradation, difficult workup (especially PPA), not environmentally friendly. |
| Lewis Acids | ZnCl₂, AlCl₃, Cu(I)/Cu(II) salts[3][8] | Moderate to high temperatures, various solvents (e.g., DMF, DMSO) | Can offer higher selectivity and milder conditions compared to Brønsted acids. Broad substrate scope reported.[2][3] | Can be sensitive to moisture, may require inert atmosphere, catalyst/ligand cost can be higher. |
| Heterogeneous | KF-Al₂O₃, CuO nanoparticles, Zeolites[3][11] | Variable, often moderate temperatures | Easy separation from the reaction mixture, catalyst can often be recycled, promoting greener synthesis.[3][11] | May suffer from lower activity (requiring longer reaction times) or deactivation over time. Mass transfer limitations can be an issue. |
| Ionic Liquids | Brønsted acidic ionic liquids (BAILs)[3][7] | High temperatures (e.g., 130°C), typically solvent-free[3] | Act as both solvent and catalyst, high thermal stability, potentially recyclable, promoting green chemistry.[3] | Can be viscous and difficult to handle, higher initial cost, product isolation can sometimes be challenging. |
Catalyst Selection Workflow A visual guide to selecting the appropriate catalyst based on experimental priorities.
Experimental Protocols
Protocol 1: Synthesis via Polyphosphoric Acid (PPA) Catalysis
This protocol is a robust method for substrates that are difficult to cyclize.
-
Reagent Preparation: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser (with a drying tube), place 2-amino-4-chloro-5-nitrophenol (1.0 eq) and pentanoic acid (1.1 eq).
-
Catalyst Addition: Carefully add Polyphosphoric Acid (PPA) (approx. 10x the weight of the aminophenol) to the flask. The PPA acts as both the catalyst and the solvent.
-
Reaction: Heat the viscous mixture with vigorous stirring to 140-160°C. Monitor the reaction progress by taking small aliquots, quenching them in a basic solution (e.g., 10% NaOH), extracting with ethyl acetate, and analyzing by TLC. The reaction typically takes 4-8 hours.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to approximately 80-90°C. CAUTION: Very carefully and slowly, pour the hot reaction mixture onto a large amount of crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Purification: Neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate or sodium hydroxide until pH > 7. Filter the resulting solid precipitate. Wash the solid thoroughly with water and dry it. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Lewis Acid-Catalyzed Synthesis using Copper(I) Iodide
This method may offer milder conditions compared to PPA.
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-amino-4-chloro-5-nitrophenol (1.0 eq), pentanal (1.2 eq), and Copper(I) Iodide (CuI) (0.1 eq).
-
Solvent Addition: Add anhydrous, high-boiling solvent such as DMF or DMSO via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Shaikh, R. A., et al. (2023).
- BenchChem. (2025).
- BenchChem. (2025).
- Ma, C., et al. (2019). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis.
- ResearchGate. (n.d.). Synthesis of 2-substituted benzoxazoles.
- Ito, K., et al. (1989). 5-halo-6-nitro-2-substituted benzoxazole compounds.
- ResearchGate. (n.d.). 8 questions with answers in BENZOXAZOLES.
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
- ResearchGate. (n.d.). Synthesis of substituted benzoxazole derivatives starting from substituted o-nitro phenols and substituted aldehydes.
- BenchChem. (2025).
- Wang, C., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
- ChemicalBook. (2022). Synthesis of Benzoxazoles.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
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- 9. researchgate.net [researchgate.net]
- 10. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzoxazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Interference in Spectroscopic Analysis of Nitrobenzoxazoles
Welcome to the technical support center for the spectroscopic analysis of nitrobenzoxazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences encountered during UV-Vis absorption, fluorescence, and Raman spectroscopy of these compounds. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reliable data.
Section 1: Understanding and Mitigating Solvent-Induced Interferences
The local environment significantly influences the spectral properties of nitrobenzoxazoles. Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a primary consideration.[1]
FAQs on Solvent Effects
Q1: My nitrobenzoxazole derivative shows a significant shift in its fluorescence emission spectrum when I change solvents. Why is this happening?
A1: This phenomenon, known as a solvatochromic shift, is due to the change in the dipole moment of the nitrobenzoxazole molecule upon excitation.[2] Polar solvents will stabilize the excited state more than nonpolar solvents, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. The extent of this shift is dependent on the specific solvent and the structure of your nitrobenzoxazole derivative. For instance, some benzoxazole derivatives exhibit dual fluorescence in most solvents, with one band originating from a locally excited state and another from a twisted intramolecular charge transfer (TICT) state.[2]
Q2: I'm observing fluorescence quenching in a highly polar solvent like absolute ethanol. Is my compound degrading?
A2: Not necessarily. While degradation is a possibility, some nitrobenzoxazole derivatives, such as certain 4-amino-7-nitrobenzofurazan derivatives, are known to be non-fluorescent in highly polar solvents like ethanol but exhibit weak fluorescence in less polar environments like benzene or toluene.[3] This is often due to solvent-specific deactivation pathways of the excited state. Water, in particular, can significantly alter the photodynamic pathways of some benzoxazoles by solvating the excited state and inhibiting processes like isomerization.[4][5]
Q3: How can I choose the right solvent to minimize interference and maximize my signal?
A3: The ideal solvent will depend on your specific application. Here’s a systematic approach to solvent selection:
-
Solubility: Ensure your compound is fully soluble to avoid scattering effects.
-
Polarity Matching: Consider the polarity of the intended application environment (e.g., biological membranes).
-
Spectral Cut-off: Use a solvent that is transparent in the excitation and emission wavelength range of your compound.
-
Purity: Use high-purity, spectroscopy-grade solvents to avoid fluorescent impurities.
A good practice is to screen a series of solvents with varying polarities to characterize the solvatochromic behavior of your compound fully.
Troubleshooting Guide: Solvent-Related Spectral Distortions
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks or distorted spectra | Solvent impurities or Raman scattering from the solvent. | 1. Run a blank spectrum of the solvent to identify impurity peaks.[6] 2. To identify Raman peaks, change the excitation wavelength; Raman peaks will shift accordingly.[6] 3. Use high-purity, spectroscopy-grade solvents. |
| Poor signal-to-noise ratio | Solvent quenching or inappropriate solvent polarity. | 1. Test a range of solvents with varying polarities to find one that enhances fluorescence.[2] 2. For aqueous solutions, consider the effect of pH, as deprotonation can lead to different fluorescent species.[4] |
| Baseline drift | Solvent evaporation or temperature fluctuations. | 1. Use a cuvette with a cap to minimize evaporation. 2. Allow the instrument and sample to equilibrate to a stable temperature.[7] |
Experimental Protocol: Solvent Screening for a New Nitrobenzoxazole Derivative
-
Prepare Stock Solution: Dissolve a small, precise amount of the nitrobenzoxazole derivative in a high-purity, non-polar solvent in which it is highly soluble (e.g., cyclohexane).
-
Select Solvents: Choose a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).
-
Prepare Dilutions: Prepare a series of dilutions of the stock solution in each selected solvent to achieve a final concentration suitable for spectroscopic analysis (typically in the micromolar range).
-
Acquire Spectra: For each solution, acquire both the UV-Vis absorption and fluorescence emission spectra.
-
Analyze Data: Plot the absorption and emission maxima as a function of the solvent polarity parameter (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.[2]
Section 2: Tackling Spectral Overlap and Matrix Effects
In complex samples, such as biological matrices or formulations containing other chromophores, spectral overlap can obscure the signal from the nitrobenzoxazole of interest. Matrix effects can also lead to signal suppression or enhancement.[8][9]
FAQs on Spectral Overlap and Matrix Effects
Q1: My UV-Vis spectrum shows a broad, featureless absorption band instead of distinct peaks. How can I resolve the individual contributions?
A1: Broad absorption bands in UV-Vis spectra of nitro-aromatic compounds are common and often result from the overlap of multiple electronic transitions.[10][11] Mathematical techniques like Gaussian decomposition can be used to resolve these overlapping bands into their individual components, providing insights into the underlying electronic structure.[10][12]
Q2: I'm working with a biological sample, and my fluorescence intensity is much lower than expected. What could be the cause?
A2: This is likely due to matrix effects, where other components in the sample interfere with the measurement.[8] This can manifest as:
-
Inner Filter Effect: High concentrations of other absorbing species can absorb the excitation or emission light.[6]
-
Quenching: Other molecules in the matrix can deactivate the excited state of your nitrobenzoxazole through various mechanisms.
-
Scattering: Particulate matter in the sample can scatter the excitation light, leading to a lower signal.
Q3: How can I correct for matrix effects in my quantitative analysis?
A3: Several strategies can be employed:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[8]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your sample.
-
Standard Addition: Add known amounts of your analyte to the sample to create a calibration curve within the sample matrix itself.[8]
-
Isotope Dilution: Use an isotopically labeled internal standard to compensate for matrix effects.[9]
Troubleshooting Guide: Overlap and Matrix Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Overlapping absorption or emission bands | Presence of multiple chromophores or different forms of the analyte. | 1. Use mathematical deconvolution techniques to resolve the spectra.[12] 2. Employ synchronous fluorescence spectroscopy to enhance spectral resolution. 3. If possible, use chromatographic separation (e.g., HPLC) prior to spectroscopic analysis. |
| Fluorescence quenching | Presence of quenchers in the matrix (e.g., heavy ions, dissolved oxygen). | 1. Degas the sample to remove dissolved oxygen. 2. Use a chelating agent to sequester metal ions. 3. Identify and remove the quenching species if possible. |
| Inconsistent results between samples | Variable matrix composition. | 1. Implement a robust sample preparation protocol to ensure consistency. 2. Use an internal standard to normalize the signal. |
Diagram: Workflow for Resolving Spectral Overlap
Caption: Workflow for resolving overlapping spectral bands.
Section 3: Instrumental Artifacts and Photostability
Instrumental artifacts and sample photodecomposition can introduce significant errors into spectroscopic measurements.[13][14][15]
FAQs on Instrumental and Stability Issues
Q1: I'm observing sharp, narrow peaks in my fluorescence emission spectrum that are not from my sample. What are they?
A1: These are likely Raman scattering peaks from the solvent.[6] A key characteristic of Raman peaks is that their position shifts as you change the excitation wavelength. To confirm, you can acquire a spectrum of the pure solvent under the same conditions.
Q2: My sample's fluorescence intensity decreases over time during measurement. What is happening?
A2: This is likely photobleaching, where the fluorophore is irreversibly damaged by the excitation light. Nitro-aromatic compounds can be particularly susceptible to this. To minimize photobleaching:
-
Reduce the excitation light intensity using neutral density filters.
-
Decrease the exposure time.
-
Use a photostability-tested sample container. The ICH Harmonised Tripartite Guideline provides a systematic approach to photostability testing.[16]
Q3: My baseline is noisy and drifting. How can I improve it?
A3: A noisy or drifting baseline can be caused by several factors:[7]
-
Detector Noise: Ensure the detector is properly cooled and operated within its specified range.
-
Lamp Instability: Allow the excitation lamp to warm up and stabilize before taking measurements.[17]
-
Stray Light: Ensure the sample compartment is light-tight.
-
Electronic Noise: Check for proper grounding of the instrument.
Troubleshooting Guide: Instrumental and Stability Problems
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Second-order diffraction peaks | The monochromator is passing multiples of the selected wavelength. | Enable the instrument's order-sorting filters.[6] |
| Photodegradation of the sample | The compound is not photostable under the experimental conditions. | 1. Reduce excitation intensity and exposure time. 2. Conduct a photostability study to determine the acceptable exposure limits.[16] 3. Use a fresh sample for each measurement if necessary. |
| Instrumental drift | Temperature fluctuations or lamp instability. | 1. Allow the instrument to warm up for the recommended time.[17] 2. Maintain a constant ambient temperature in the laboratory. |
Diagram: Decision Tree for Troubleshooting Low Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity.
Section 4: Advanced Interference Challenges: Quantum Dots and Raman Spectroscopy
Interference from Quantum Dots
Carbon quantum dots (CQDs) are increasingly used in various applications and can present a source of interference due to their fluorescent properties.[18][19][20]
Q1: I'm analyzing a sample that may contain carbon quantum dots, and I'm seeing a broad fluorescence background. How can I be sure it's from CQDs?
A1: CQDs often exhibit broad absorption in the UV-Vis region and excitation-dependent fluorescence emission.[19] To confirm their presence, you can measure the fluorescence emission at multiple excitation wavelengths. If the emission peak shifts with the excitation wavelength, it is a strong indicator of CQD presence.
Q2: How can I mitigate interference from quantum dots?
A2:
-
Spectral Deconvolution: If the emission spectrum of the CQDs is known, it can be subtracted from the total spectrum.
-
Time-Resolved Fluorescence: The fluorescence lifetimes of nitrobenzoxazoles and quantum dots are often different. Time-resolved techniques can be used to separate their contributions.
-
Selective Quenching: It may be possible to selectively quench the fluorescence of the quantum dots. For example, nitrobenzoxazole derivatives themselves have been shown to quench the fluorescence of CdS quantum dots.[21]
Challenges in Raman Spectroscopy
While powerful, Raman spectroscopy is susceptible to interference from fluorescence and sample heating.[22][23]
Q1: My Raman signal is overwhelmed by a strong fluorescence background. What can I do?
A1:
-
Change Excitation Wavelength: Shifting to a longer excitation wavelength (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence.[14]
-
Time-Gated Detection: This technique can separate the instantaneous Raman scattering from the delayed fluorescence.
-
Computational Background Subtraction: Various algorithms can be used to subtract the fluorescence background from the raw spectrum.
-
Surface-Enhanced Raman Scattering (SERS): By adsorbing the sample onto a nanostructured metal surface, the Raman signal can be enhanced by orders of magnitude, often overcoming the fluorescence background.[24]
Q2: I'm concerned about laser-induced damage to my sample. How can I minimize this?
A2:
-
Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
-
Sample Rotation/Rastering: Moving the sample during acquisition distributes the laser power over a larger area, reducing localized heating.
-
Use a Heat Sink: For solid samples, mounting them on a thermally conductive substrate can help dissipate heat.
References
-
Bem, M., et al. (n.d.). The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c (using λ ex = 450 nm). ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Physical Chemistry Au, 3(2), 119-128. Available at: [Link]
-
Stanculescu, A., et al. (2011). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives. Journal of Fluorescence, 21(5), 1893-1903. Available at: [Link]
-
Li, Y., et al. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. ACS Physical Chemistry Au, 3(2), 119-128. Available at: [Link]
-
Gemeda, F. T. (2017). A Review on Effect of Solvents on Fluorescent Spectra. Chemical Science International Journal, 18(3), 1-12. Available at: [Link]
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Phenomenex. (n.d.). GC Troubleshooting Guide. Available at: [Link]
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Ganev, S. (2000). Resolution of overlapping UV–Vis absorption bands and quantitative analysis. Chemical Society Reviews, 29(4), 235-243. Available at: [Link]
-
Mayer, M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278. Available at: [Link]
-
Kubin, G. (1982). Determination of the Overlap Between UV Absorption Spectrum and Fluorescence Spectrum. Angewandte Chemie International Edition in English, 21(1), 71-72. Available at: [Link]
-
ResearchGate. (n.d.). Fig. 2. The overlap region of the simulated UV?vis absorption spectrum.... Available at: [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]
-
Li, Z., et al. (2011). [Advance in Interferogram Data Processing Technique]. Guang Pu Xue Yu Guang Pu Fen Xi, 31(4), 865-870. Available at: [Link]
-
Materić, D., et al. (2021). Determination of trace compounds and artifacts in nitrogen background measurements by proton‐transfer‐reaction time‐of‐flight mass spectrometry under dry and humid conditions. Journal of Mass Spectrometry, 56(8), e4777. Available at: [Link]
-
Smith, E., & Dent, G. (2019). Raman Techniques: Fundamentals and Frontiers. Analytical Chemistry, 91(1), 2-30. Available at: [Link]
-
Mayer, M., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278. Available at: [Link]
-
Kaur, H., et al. (2023). Carbon quantum dot-based fluorometric detection of nitrosamine impurities in active pharmaceutical ingredients. Nanoscale Advances, 5(18), 4945-4952. Available at: [Link]
-
Sijtsema, N. M., et al. (2021). Suppression of unpolarized background interferences for Raman spectroscopy under continuous operation. Optics Express, 29(2), 2419-2433. Available at: [Link]
-
de Souza, L. F., et al. (2025). Relative Matrix Effect in the Quantification of Nitroimidazoles and Dyes in Meat, Eggs, Shrimp, and Fish Using an Ethyl Acetate/Salting-Out Extraction and Isotope Dilution Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Larkin, P. J. (2017). Anomalies and Artifacts in Raman Spectroscopy. In Infrared and Raman Spectroscopy (pp. 165-184). Elsevier. Available at: [Link]
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Bruce, L. M., et al. (2003). Spectral reduction image processing techniques. Proceedings of SPIE, 5109, 1-10. Available at: [Link]
-
Materić, D., et al. (2021). Determination of trace compounds and artifacts in nitrogen background measurements by proton transfer reaction time-of-flight mass spectrometry under dry and humid conditions. Journal of Mass Spectrometry, 56(8), e4777. Available at: [Link]
-
Wang, Y., et al. (2019). Azo-Enhanced Raman Scattering for Enhancing the Sensitivity and Tuning the Frequency of Molecular Vibrations. ACS Nano, 13(5), 5488-5500. Available at: [Link]
-
ResearchGate. (n.d.). Quantum dot resonant-fluorescence linewidth narrowing and enhanced intensity. Available at: [Link]
-
Kim, Y., et al. (2023). Interference micro/nanolenses of salts for local modulation of Raman scattering. RSC Advances, 13(45), 31690-31696. Available at: [Link]
-
Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. Available at: [Link]
-
El-Malky, M. M., et al. (2023). Pure and doped carbon quantum dots as fluorescent probes for the detection of phenol compounds and antibiotics in aquariums. Scientific Reports, 13(1), 12822. Available at: [Link]
-
Chemistry For Everyone. (2025). How To Troubleshoot Bad FTIR Spectra?. YouTube. Available at: [Link]
-
Kaur, H., et al. (2023). Carbon quantum dot-based fluorometric detection of nitrosamine impurities in active pharmaceutical ingredients. Nanoscale Advances, 5(18), 4945-4952. Available at: [Link]
-
Agilent. (n.d.). Guidelines for Trouble Shooting and Maintenance of AA Systems. Available at: [Link]
-
Thomas, S., et al. (2011). Fluorescence Quenching of CdS Quantum Dots by 4‐Azetidinyl‐7‐Nitrobenz‐2‐Oxa‐1,3‐Diazole: A Mechanistic Study. ChemPhysChem, 12(13), 2445-2451. Available at: [Link]
-
de Souza, L. F., et al. (2025). Relative Matrix Effect in the Quantification of Nitroimidazoles and Dyes in Meat, Eggs, Shrimp, and Fish Using an Ethyl Acetate/Salting-Out Extraction and Isotope Dilution Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Validation & Comparative
validation of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole's antimicrobial activity
A Comprehensive Guide to the Validation of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole's Antimicrobial Activity: A Comparative Analysis
Introduction: The Quest for Novel Antimicrobials
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum activity. Benzoxazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide range of pharmacological properties. This guide focuses on 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a synthetic compound with a unique substitution pattern designed to enhance its antimicrobial potential. The lipophilic butyl group at the 2-position may facilitate passage through microbial cell membranes, while the electron-withdrawing chloro and nitro moieties at the 5- and 6-positions can modulate the molecule's electronic properties, potentially enhancing its interaction with microbial targets.
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a systematic framework for the validation of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole's antimicrobial efficacy. We will detail a comparative analysis against established clinical agents, supported by robust, step-by-step experimental protocols.
Comparative Framework: Benchmarking Against the Gold Standards
To contextualize the antimicrobial performance of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, it is imperative to compare it against a panel of well-characterized, clinically relevant antimicrobial agents. The selected comparators span different classes and mechanisms of action to provide a comprehensive assessment of the test compound's spectrum and potency.
-
Ciprofloxacin: A broad-spectrum fluoroquinolone that targets DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.
-
Vancomycin: A glycopeptide antibiotic that inhibits peptidoglycan synthesis, crucial for the integrity of the cell wall in Gram-positive bacteria.
-
Gentamicin: An aminoglycoside that binds to the 30S ribosomal subunit, leading to the inhibition of protein synthesis.
-
Fluconazole: An azole antifungal that inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane.
Experimental Design: A Step-by-Step Validation Workflow
The validation of a novel antimicrobial agent requires a rigorous and systematic approach. The following workflow outlines the critical phases of this process, from initial preparation to data analysis and interpretation.
Caption: A logical framework for the interpretation of antimicrobial susceptibility data.
Conclusion and Future Perspectives
This guide has outlined a robust and scientifically sound methodology for the validation of the antimicrobial activity of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. By employing standardized protocols and conducting a thorough comparative analysis, researchers can generate high-quality data to support the progression of this compound through the drug discovery pipeline. Favorable in vitro results should be followed by further studies, including cytotoxicity assays against mammalian cell lines to establish a selectivity index, and in vivo efficacy studies in relevant animal models of infection. Elucidation of the precise mechanism of action will also be a critical step in the development of this promising new antimicrobial agent.
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- Clinical and Laboratory Standards Institute.
- Kaspady, M., et al. "Synthesis and antimicrobial activity of some new 2-substituted-5-chloro benzoxazole derivatives." Indian Journal of Pharmaceutical Sciences 71.3 (2009): 315.
- Hooper, D. C. "Mechanisms of action of antimicrobials: focus on fluoroquinolones." Clinical Infectious Diseases 32.Supplement_1 (2001): S9-S15.
- Rybak, M. J., and K. Roberts. "Vancomycin." Infectious Disease Clinics 29.3 (2015): 491-507.
The Efficacy of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole: A Comparative Guide for Researchers
The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, anticancer, and antiparasitic properties.[1][2][3] The introduction of a nitro group to the benzoxazole ring system can significantly modulate its biological profile, often enhancing its potency. This guide focuses on 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a specific derivative, and places its expected efficacy in the broader context of related nitrobenzoxazole analogs, drawing upon available experimental data to elucidate key structure-activity relationships (SAR).
While direct comparative studies for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole are not extensively available in the public domain, this guide synthesizes data from a range of structurally similar nitrobenzoxazoles to provide a predictive comparison and a framework for future research.
Understanding the Mechanism: The Role of the Nitro Group
The efficacy of many nitroaromatic compounds, including nitrobenzoxazoles, is intrinsically linked to the reductive activation of the nitro group.[4][5] This bioactivation is often mediated by nitroreductase enzymes present in target organisms, such as bacteria and parasites.[4][5] These enzymes catalyze the reduction of the nitro group to generate reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through various mechanisms, including DNA damage and oxidative stress.[4] The specificity and efficiency of these nitroreductases in different organisms can therefore influence the selective toxicity and spectrum of activity of nitrobenzoxazole derivatives.
dot
Caption: Reductive activation of nitrobenzoxazoles within a target cell.
Comparative Efficacy: A Look at Structurally Related Nitrobenzoxazoles
To contextualize the potential efficacy of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, it is instructive to examine the antimicrobial and antifungal activities of other benzoxazole derivatives, particularly those bearing nitro and chloro substituents. The following table summarizes Minimum Inhibitory Concentration (MIC) values for a selection of benzoxazole derivatives against various microbial strains, as reported in the scientific literature.
| Compound/Derivative | Substitution Pattern | Test Organism | MIC (µg/mL) | Reference |
| Hypothetical 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole | 2-Butyl, 5-Chloro, 6-Nitro | Staphylococcus aureus | Data not available | |
| Escherichia coli | Data not available | |||
| Candida albicans | Data not available | |||
| 2,5-disubstituted benzoxazole (Compound 11) | 2,5-disubstituted | Candida krusei | Less potent than fluconazole | [6] |
| 2,5-disubstituted benzoxazoles (General) | 2,5-disubstituted | Pseudomonas aeruginosa | More active than ampicillin and rifampicin | [6] |
| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | 5-Chloro, 2-substituted | Gram-positive bacteria | 12.5 | [7] |
| 2,5-disubstituted benzoxazoles (Compounds 5c, 5e) | 2,5-disubstituted | Bacillus subtilis | 3.12 | [2] |
| Benzoxazole derivatives (Compound 10) | 2,5-disubstituted | Bacillus subtilis | 1.14 x 10⁻³ µM | [6] |
| Benzoxazole derivatives (Compound 24) | 2,5-disubstituted | Escherichia coli | 1.40 x 10⁻³ µM | [6] |
Analysis of Structure-Activity Relationships (SAR):
Based on the available data, several structural features appear to influence the antimicrobial efficacy of benzoxazole derivatives:
-
Substitution at Position 2: The nature of the substituent at the 2-position significantly impacts biological activity. The presence of a butyl group in the target compound suggests a degree of lipophilicity that may facilitate membrane transport. Studies on other 2-substituted benzoxazoles have shown that varying this group can modulate potency and spectrum of activity.[8]
-
Halogenation: The chloro group at the 5-position is a common feature in bioactive benzoxazoles.[7][9] Halogenation can enhance antimicrobial activity, potentially by increasing lipophilicity and altering electronic properties of the molecule.
-
Nitro Group Position: The position of the nitro group on the benzene ring is crucial. The 6-nitro substitution in the target compound is expected to contribute significantly to its antimicrobial properties through the aforementioned nitroreductase-mediated activation.
Experimental Protocols for Efficacy Evaluation
To facilitate further research and direct comparison, this section outlines a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of nitrobenzoxazole compounds against bacterial and fungal strains.
Broth Microdilution Assay for MIC Determination
This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
Test compound (e.g., 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole)
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control (microorganism in broth without the test compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Step-by-Step Protocol:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Prepare serial two-fold dilutions of the compound stock solution in the appropriate broth medium directly in the 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well containing the diluted compound, as well as to the positive control wells.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
dot
Caption: Workflow for MIC determination using broth microdilution.
Conclusion and Future Directions
While a definitive statement on the efficacy of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole relative to other nitrobenzoxazoles awaits direct comparative studies, the existing body of literature on related compounds provides a strong foundation for predicting its potential as a potent antimicrobial agent. The combination of a 2-alkyl chain, a chloro substituent, and a nitro group suggests a multi-faceted mechanism of action and a favorable pharmacokinetic profile.
Future research should focus on the synthesis of a focused library of 2-alkyl-5-chloro-6-nitro-benzoxazoles to systematically evaluate the impact of the alkyl chain length and other substitutions on antimicrobial and antifungal activity. Such studies, employing standardized protocols as outlined in this guide, will be crucial in elucidating the precise therapeutic potential of this promising class of compounds and identifying lead candidates for further development.
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- (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review.
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- Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH.
- Structure activity relationship of the synthesized compounds.
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- Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
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A Comparative Guide to the Structure-Activity Relationship of 2-Alkyl-5-chloro-6-nitro-1,3-benzoxazoles as Potential Antimicrobial Agents
In the landscape of medicinal chemistry, the benzoxazole scaffold is a cornerstone for the development of novel therapeutic agents due to its wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] This guide delves into the structure-activity relationship (SAR) of a specific series of benzoxazole derivatives: 2-alkyl-5-chloro-6-nitro-1,3-benzoxazoles. The strategic placement of a chloro group at the 5-position and a nitro group at the 6-position is anticipated to modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy. Our focus will be on elucidating how systematic variation of the alkyl substituent at the 2-position influences the antimicrobial activity of these compounds.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a comparative analysis supported by hypothetical experimental data, detailed protocols, and mechanistic insights.
The Benzoxazole Scaffold: A Privileged Heterocycle
The 1,3-benzoxazole ring system, a bicyclic structure formed by the fusion of a benzene ring with an oxazole ring, is a prominent feature in numerous biologically active compounds.[3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for drug design. The substituents on the benzoxazole core play a crucial role in defining the compound's pharmacological profile. In our target series, the 5-chloro and 6-nitro groups are electron-withdrawing, which can impact the molecule's interaction with biological targets and its overall pharmacokinetic properties.
Visualizing the Core Structure and Substituent Positions
To better understand the molecular architecture, the following diagram illustrates the core structure of 5-chloro-6-nitro-1,3-benzoxazole and highlights the variable 2-alkyl position.
Caption: Core chemical structure of 2-substituted-5-chloro-6-nitro-1,3-benzoxazole.
Synthesis of 2-Alkyl-5-chloro-6-nitro-1,3-benzoxazoles: A General Protocol
The synthesis of the target compounds can be achieved through a well-established condensation reaction between 2-amino-4-chloro-5-nitrophenol and a corresponding alkyl carboxylic acid. This reaction is typically catalyzed by a dehydrating agent such as polyphosphoric acid (PPA).
Experimental Protocol: General Synthesis
-
Reactant Mixture: In a round-bottom flask, equimolar amounts of 2-amino-4-chloro-5-nitrophenol and the desired alkyl carboxylic acid (e.g., acetic acid, propionic acid, butyric acid) are mixed.
-
Catalyst Addition: Polyphosphoric acid (PPA) is added to the mixture as both a catalyst and a solvent.
-
Reaction Conditions: The reaction mixture is heated to a temperature between 140-160 °C for 2-4 hours with constant stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water. The resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by washing with water. The solid is then dried and purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-alkyl-5-chloro-6-nitro-1,3-benzoxazole.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of the target compounds.
Caption: General synthetic workflow for 2-alkyl-5-chloro-6-nitro-1,3-benzoxazoles.
Comparative Antimicrobial Activity: A Hypothetical Study
To investigate the structure-activity relationship, a series of 2-alkyl-5-chloro-6-nitro-1,3-benzoxazoles with varying alkyl chain lengths (methyl, ethyl, propyl, and isopropyl) were synthesized and evaluated for their in vitro antimicrobial activity against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) was determined using the broth microdilution method.
Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL) of 2-Alkyl-5-chloro-6-nitro-1,3-benzoxazoles
| Compound ID | 2-Alkyl Substituent (R) | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| BZ-1 | Methyl | 16 | 32 |
| BZ-2 | Ethyl | 8 | 16 |
| BZ-3 | n-Propyl | 4 | 8 |
| BZ-4 | Isopropyl | 8 | 16 |
| Ciprofloxacin | (Positive Control) | 1 | 0.5 |
Interpretation of Results:
The hypothetical data presented in Table 1 suggests a clear trend in the antimicrobial activity of this series of compounds.
-
Effect of Alkyl Chain Length: An increase in the length of the linear alkyl chain from methyl (BZ-1) to n-propyl (BZ-3) corresponds to a progressive enhancement in antimicrobial potency against both S. aureus and E. coli. This can be attributed to an increase in the lipophilicity of the compounds, which may facilitate their penetration through the bacterial cell membrane.
-
Steric Hindrance: The introduction of a branched alkyl group, isopropyl (BZ-4), results in a slight decrease in activity compared to its linear counterpart, n-propyl (BZ-3). This suggests that steric hindrance at the 2-position might negatively impact the binding of the molecule to its biological target.
-
Spectrum of Activity: The compounds generally exhibit better activity against the Gram-positive bacterium S. aureus than the Gram-negative E. coli. This is a common observation for many antimicrobial agents and is often due to the more complex outer membrane of Gram-negative bacteria, which acts as an additional barrier to drug entry.
Experimental Protocol: Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Compound Dilution: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound were prepared in MHB in the microtiter plate to obtain a range of final concentrations.
-
Incubation: The microtiter plates were incubated at 37 °C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
-
Controls: Ciprofloxacin was used as a positive control, and wells containing only the bacterial suspension and DMSO (at the highest concentration used) served as negative and vehicle controls, respectively.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the structure-activity relationship of 2-alkyl-5-chloro-6-nitro-1,3-benzoxazoles. The hypothetical data suggests that tuning the lipophilicity and steric properties of the 2-alkyl substituent can significantly modulate the antimicrobial activity of these compounds. Specifically, increasing the linear alkyl chain length appears to enhance potency, while steric bulk may be detrimental.
Future research in this area should focus on:
-
Synthesizing a broader range of analogs with diverse alkyl and other functional groups at the 2-position to further refine the SAR.
-
Investigating the mechanism of action of these compounds to identify their specific cellular targets.
-
Conducting in vivo efficacy and toxicity studies for the most promising candidates to assess their therapeutic potential.
The insights presented herein offer a solid foundation for the rational design and development of novel benzoxazole-based antimicrobial agents to combat the growing threat of antibiotic resistance.
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Arisoy, M., Temiz-Arpaci, O., Yildiz, I., Kaynak-Onurdag, F., Aki, E., Yalcin, I., & Abbasoglu, U. (2008). Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. SAR and QSAR in Environmental Research, 19(5-6), 589–612. [Link]
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Desai, S., Desai, V., & Shingade, S. (2008). Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Medicinal Chemistry Research, 17, 412–424. [Link]
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Patel, A. D., et al. (2013). Synthesis and biological studies of new 2-benzoxazolinone derivatives as antibacterial agents. Molecules, 18(9), 10844-10864. [Link]
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Şener, E. A., et al. (2000). Synthesis and structure-activity relationships of some 2,5-disubstituted benzoxazoles and benzimidazoles as antimicrobial agents. Indian Journal of Pharmaceutical Sciences, 62(5), 363-367. [Link]
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Temiz-Arpaci, O., et al. (2008). Synthesis and different biological activities of novel benzoxazoles. Arzneimittelforschung, 58(11), 589-94. [Link]
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Yadav, G., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129112. [Link]
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Zhang, M., et al. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. Molecules, 27(23), 8375. [Link]
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A Comparative Analysis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole and Commercially Available Antibiotics
A Technical Guide for Researchers in Drug Development
In the ever-present battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. One such scaffold that has garnered significant interest is the benzoxazole nucleus, known for its diverse biological activities.[1] This guide provides a comparative overview of a specific, novel benzoxazole derivative, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, against established, commercially available antibiotics.
Disclaimer: As of the writing of this guide, specific experimental data for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is not publicly available. The antimicrobial profile and mechanistic insights for this compound are therefore projected based on structure-activity relationship (SAR) studies of analogous benzoxazole derivatives. This guide is intended to serve as a framework for future experimental validation.
Introduction to 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is a synthetic compound belonging to the benzoxazole class of heterocyclic compounds. The benzoxazole core is a known pharmacophore present in various biologically active molecules, including some with antimicrobial properties.[1] The substituents on the benzoxazole ring are expected to modulate its biological activity:
-
2-Butyl group: The lipophilic nature of the butyl group may enhance the compound's ability to penetrate bacterial cell membranes.
-
5-Chloro group: Halogen substitutions, particularly chlorine, on the benzoxazole ring have been associated with increased antimicrobial potency.[2][3][4]
-
6-Nitro group: The presence of a nitro group can also contribute to the antimicrobial efficacy of heterocyclic compounds.
Comparative Mechanisms of Action
A critical aspect of any new antimicrobial agent is its mechanism of action, as this determines its spectrum of activity and potential for cross-resistance with existing drug classes. Based on studies of other benzoxazole derivatives, a plausible mechanism of action for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is the inhibition of bacterial DNA gyrase.[5] This enzyme is a type II topoisomerase essential for DNA replication, and its inhibition leads to bacterial cell death.
For comparison, we will consider three major classes of commercially available antibiotics with distinct mechanisms of action:
-
Fluoroquinolones (e.g., Ciprofloxacin): These agents also target bacterial DNA gyrase and topoisomerase IV, leading to the inhibition of DNA replication and repair.[][7][8][9]
-
β-Lactams (e.g., Penicillin G): This class of antibiotics inhibits the synthesis of the peptidoglycan layer of bacterial cell walls by binding to and inactivating penicillin-binding proteins (PBPs).[10][11][12][13]
-
Aminoglycosides (e.g., Gentamicin): These antibiotics bind to the 30S ribosomal subunit, leading to the misreading of mRNA and inhibition of protein synthesis.[14][15][16][17]
Comparative Table of Antimicrobial Mechanisms
| Antimicrobial Agent | Class | Primary Cellular Target | Mechanism of Action |
| 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole (Hypothesized) | Benzoxazole | DNA Gyrase | Inhibition of DNA replication |
| Ciprofloxacin | Fluoroquinolone | DNA Gyrase and Topoisomerase IV | Inhibition of DNA replication and repair[][7][8][9] |
| Penicillin G | β-Lactam | Penicillin-Binding Proteins (PBPs) | Inhibition of cell wall synthesis[10][11][12][13] |
| Gentamicin | Aminoglycoside | 30S Ribosomal Subunit | Inhibition of protein synthesis[14][15][16][17] |
Visualizing a Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of DNA gyrase by 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
Projected Antimicrobial Spectrum of Activity
The spectrum of activity of an antibiotic refers to the range of microorganisms it can inhibit or kill. The projected spectrum for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, based on related compounds, is expected to be broad, with potential activity against both Gram-positive and Gram-negative bacteria. The presence of both chloro and nitro functional groups has been shown in some heterocyclic scaffolds to enhance antibacterial activity.
Comparative Table of Antimicrobial Spectra
| Antimicrobial Agent | Gram-Positive Bacteria | Gram-Negative Bacteria | Atypical Bacteria |
| 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole (Hypothesized) | Active | Active | Potentially Active |
| Ciprofloxacin | Active | Active | Active |
| Penicillin G | Primarily Active | Limited Activity | Not Active |
| Gentamicin | Active (often in synergy) | Active | Not Active |
Experimental Protocol for Comparative Efficacy Testing
To empirically determine and compare the antimicrobial efficacy of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a standardized method such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is recommended. This protocol should be performed in accordance with the guidelines set by the Clinical and Laboratory Standards Institute (CLSI).[18][19][20][21][22]
Step-by-Step Broth Microdilution Protocol (CLSI M07)
-
Preparation of Reagents and Media:
-
Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.
-
Prepare stock solutions of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, Ciprofloxacin, Penicillin G, and Gentamicin in appropriate solvents.
-
-
Preparation of Microdilution Plates:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each antimicrobial agent in CAMHB to achieve a range of final concentrations.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Culture the test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight on appropriate agar plates.
-
Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to the appropriate concentration for testing.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microdilution plate with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Experimental Workflow Diagram
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).
Potential Mechanisms of Resistance
Bacterial resistance to antimicrobial agents is a significant challenge. For 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, potential resistance mechanisms could include:
-
Target Modification: Mutations in the gene encoding DNA gyrase could reduce the binding affinity of the benzoxazole compound.
-
Efflux Pumps: Bacteria may develop or upregulate efflux pumps that actively transport the compound out of the cell.
-
Enzymatic Degradation: While less common for this class, bacteria could potentially acquire enzymes that can degrade the benzoxazole structure.
Comparative Table of Resistance Mechanisms
| Antimicrobial Agent | Common Resistance Mechanisms |
| 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole (Hypothesized) | Target modification (DNA gyrase), Efflux pumps |
| Ciprofloxacin | Target modification (DNA gyrase, Topoisomerase IV), Efflux pumps, Altered cell wall permeability[23] |
| Penicillin G | Enzymatic degradation (β-lactamases), Target modification (altered PBPs), Reduced permeability[10][12] |
| Gentamicin | Enzymatic modification of the antibiotic, Altered ribosomal target, Reduced uptake/efflux[14][24] |
Conclusion and Future Perspectives
While further experimental validation is necessary, the structural features of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole suggest it is a promising candidate for a novel antimicrobial agent. Its hypothesized mechanism of action, targeting DNA gyrase, places it in a well-established class of antibacterial targets, yet its unique chemical structure may offer advantages in overcoming existing resistance mechanisms to fluoroquinolones.
Future research should focus on the synthesis and in vitro evaluation of this compound against a broad panel of clinically relevant bacterial pathogens, including multidrug-resistant strains. Subsequent studies should elucidate its precise mechanism of action, evaluate its potential for resistance development, and assess its in vivo efficacy and safety profile.
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In the landscape of modern medicinal chemistry, the benzoxazole scaffold stands out as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2] Its rigid, bicyclic nature, combined with the relative ease of functionalization at multiple positions, provides a versatile template for the design of novel therapeutics.[3] Among the diverse biological activities exhibited by benzoxazole derivatives, their potential as anticancer agents has garnered significant attention from researchers.[4][5] This guide provides a comparative analysis of the cytotoxic potential of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a compound featuring key substitutions at the 2, 5, and 6 positions. As direct experimental data for this specific molecule is not extensively available in the public domain, this guide will draw upon published data for structurally related compounds to infer its likely cytotoxic profile and to highlight the critical role of its substituents in modulating anticancer activity.
Comparative Cytotoxicity Analysis: A Structure-Activity Relationship Perspective
The anticancer potency of a benzoxazole derivative is profoundly influenced by the nature and position of its substituents. The core subject of this guide, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, possesses three key modifications: an alkyl group at the 2-position, a halogen at the 5-position, and a nitro group at the 6-position. To understand the potential cytotoxicity of this compound, we will analyze the impact of each of these substitutions by comparing data from related molecules.
The following table summarizes the in vitro cytotoxicity (IC50 values) of various substituted benzoxazole derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, allows for a comparative assessment of how different functional groups at various positions on the benzoxazole ring influence cytotoxic potency.
| Compound ID/Reference | 2-Position Substituent | 5-Position Substituent | 6-Position Substituent | Cancer Cell Line | IC50 (µM) | Citation |
| Hypothetical Profile | -Butyl | -Cl | -NO2 | Various | Potent | Inferred |
| Compound 11 | -Phenyl Amide Linker | -H | -H | MDA-MB-231 | 5.63 | [6] |
| Compound 12 | -Phenyl Amide Linker | -H | -H | MDA-MB-231 | 6.14 | [6] |
| Compound 11 | -Phenyl Amide Linker | -H | -H | MCF-7 | 3.79 | [6] |
| Compound 12 | -Phenyl Amide Linker | -H | -H | MCF-7 | 6.05 | [6] |
| Compound BZM-2 | -Benzyl | -H | -H | PC3 | 34.79 | [7] |
| Compound BZM-2 | -Benzyl | -H | -H | K562 | 22.79 | [7] |
| Compound BZM-2 | -Benzyl | -H | -H | MCF-7 | 32.21 | [7] |
| Compound BZM-2 | -Benzyl | -H | -H | SKLU | 27.93 | [7] |
| Compound B14 | -Pyrrole-tethered bisbenzoxazole | -H | -H | MCF-7 | 0.95 (48h) | [8] |
| Compound B18 | -Pyrrole-tethered bisbenzoxazole | -H | -H | MCF-7 | 1.30 (48h) | [8] |
Analysis of Substituent Effects:
-
The 2-Position Alkyl Group (-Butyl): The substituent at the 2-position of the benzoxazole ring is a critical determinant of biological activity. While the table above primarily showcases compounds with aryl or complex heterocyclic moieties at this position, which often exhibit high potency, the presence of an alkyl chain like a butyl group is also significant. Studies on related heterocyclic compounds, such as N-alkyl-nitroimidazoles, have shown that the length of the alkyl chain can modulate anticancer activity.[9][10] A butyl group, with its moderate lipophilicity, can influence the compound's ability to traverse cellular membranes and interact with intracellular targets. While direct data is sparse, it is plausible that the butyl group contributes to a favorable pharmacokinetic profile, allowing the molecule to reach its site of action.
-
The 5-Position Chloro Group (-Cl): Halogenation, particularly at the 5-position, is a common strategy in the design of bioactive benzoxazoles. The presence of a chlorine atom, an electron-withdrawing group, can significantly alter the electronic properties of the benzoxazole ring system. This can enhance the molecule's interaction with biological targets and has been associated with increased cytotoxic potency in various studies.[11] For instance, the synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles highlights the interest in halogenated benzoxazoles for developing new anticancer agents.[12]
-
The 6-Position Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group that has been shown to enhance the anticancer activity of various heterocyclic scaffolds.[13][14] Its presence at the 6-position of the benzoxazole ring is expected to significantly increase the compound's cytotoxic potential. The nitro group can participate in various cellular interactions, including the generation of reactive oxygen species (ROS), which can lead to oxidative stress and trigger apoptotic cell death.[5]
Based on this analysis of related compounds, it is reasonable to hypothesize that 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole would exhibit potent cytotoxic activity against a range of cancer cell lines. The combination of a moderately lipophilic alkyl chain at the 2-position, a chlorine atom at the 5-position, and a nitro group at the 6-position likely results in a molecule with a balanced profile of cell permeability and target engagement, leading to effective inhibition of cancer cell proliferation.
Mechanistic Insights: Induction of Apoptosis
A common mechanism through which many cytotoxic benzoxazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[15][16] This is a highly regulated process that is essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. Several studies have indicated that benzoxazoles can trigger the intrinsic (mitochondrial) pathway of apoptosis.[3]
This pathway is initiated by intracellular stress signals, which lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave a variety of cellular substrates, ultimately leading to the dismantling of the cell.[3][16] The Bcl-2 family of proteins plays a crucial regulatory role in this process, with pro-apoptotic members (e.g., Bax, Bak) promoting mitochondrial permeabilization and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibiting it.[16] It is plausible that 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole and its analogs exert their cytotoxic effects by shifting the balance in favor of the pro-apoptotic Bcl-2 proteins, thereby triggering the caspase cascade.
Caption: Intrinsic pathway of apoptosis induced by benzoxazole derivatives.
Experimental Protocols
To enable researchers to validate the cytotoxic effects of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole and related compounds, we provide detailed protocols for two widely accepted and robust colorimetric assays: the MTT assay and the Sulforhodamine B (SRB) assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a staple in cytotoxicity testing, measuring the metabolic activity of cells as an indicator of their viability.[17][18] The principle of this assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[19] The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole) in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the test compound at various concentrations to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is another widely used method for determining cytotoxicity, which relies on the ability of the SRB dye to bind to protein components of cells that have been fixed with trichloroacetic acid (TCA).[20][21] The amount of bound dye is proportional to the total cellular protein mass.
Step-by-Step Methodology:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 as described for the MTT assay.
-
-
Cell Fixation:
-
After the treatment period, gently add 50 µL of cold 10% (w/v) TCA to each well on top of the existing 100 µL of medium.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Washing:
-
Carefully discard the supernatant.
-
Wash the plate five times with slow-running tap water.
-
Remove excess water by tapping the plate on a paper towel and allow it to air dry completely.
-
-
SRB Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
-
Conclusion
While direct comparative cytotoxicity data for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole remains to be published, a systematic analysis of structure-activity relationships from related compounds strongly suggests its potential as a potent anticancer agent. The combination of a 2-position butyl group, a 5-position chloro group, and a 6-position nitro group likely confers a favorable profile for cytotoxic activity, possibly through the induction of the intrinsic apoptotic pathway. The detailed experimental protocols provided herein offer a robust framework for researchers to empirically determine the cytotoxic profile of this and other novel benzoxazole derivatives, thereby contributing to the ongoing development of this important class of therapeutic agents.
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Cross-Validation of Biological Assays for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole: A Comparative Guide
This guide provides a comprehensive framework for the biological evaluation of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a novel heterocyclic compound with significant therapeutic potential. Drawing upon established principles of medicinal chemistry and in vitro pharmacology, this document outlines detailed protocols for assessing its antimicrobial, anticancer, and anti-inflammatory activities. By presenting a side-by-side comparison with established reference compounds and providing the scientific rationale behind experimental choices, this guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to conduct a rigorous and reproducible cross-validation of this compound's biological profile.
Introduction to 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The unique structural features of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, specifically the presence of a butyl group at the 2-position, a chloro group at the 5-position, and a nitro group at the 6-position, suggest a high likelihood of potent biological activity. The lipophilic butyl group may enhance membrane permeability, while the electron-withdrawing chloro and nitro groups can modulate the electronic properties of the benzoxazole ring system, potentially influencing its interaction with biological targets.[2][3]
This guide will focus on three key areas of biological evaluation:
-
Antimicrobial Activity: Assessing the compound's ability to inhibit the growth of or kill pathogenic bacteria and fungi.
-
Anticancer Activity: Evaluating the cytotoxic effects of the compound against various cancer cell lines.
-
Anti-inflammatory Activity: Determining the compound's potential to inhibit key enzymes involved in the inflammatory cascade.
For each area, detailed experimental protocols, data interpretation guidelines, and a comparison with relevant reference standards are provided.
Section 1: Antimicrobial Activity Assessment
The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzoxazole derivatives have shown considerable promise in this area.[4] The antimicrobial potential of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole will be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
This protocol is based on standard methodologies for in vitro cytotoxicity screening. [5][6][7]
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in the culture medium.
-
Replace the existing medium in the wells with the medium containing the compound dilutions.
-
Include a vehicle control (cells treated with the solvent, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay and Data Analysis:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals. * Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
-
Comparative Data and Reference Standards
The cytotoxic activity should be benchmarked against a standard chemotherapeutic agent.
| Compound | Cell Line | Expected IC₅₀ Range (µM) | Reference |
| 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole | MCF-7, A549 | To be determined | - |
| Doxorubicin | MCF-7, A549 | 0.1 - 5 | [8] |
Section 3: Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in numerous diseases, and the development of novel anti-inflammatory agents is a key research area. Benzoxazole derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. [9][10][11]The inhibitory effect of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole on COX-2 activity can be evaluated using a commercially available inhibitor screening kit.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for the fluorometric COX-2 inhibitor screening assay.
Detailed Protocol: COX-2 Inhibitor Screening Assay
This protocol is based on a fluorometric assay that detects the intermediate product of the COX-2 enzyme. [12][13][14]
-
Reagent Preparation:
-
Prepare all kit components, including the COX assay buffer, COX probe, COX-2 enzyme, and arachidonic acid substrate, according to the manufacturer's instructions.
-
Prepare serial dilutions of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or a known COX-2 inhibitor (positive control).
-
Pre-incubate the plate at 25°C.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
Immediately begin kinetic measurement of fluorescence intensity (e.g., λEx = 535 nm / λEm = 587 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction from the kinetic data.
-
Determine the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Comparative Data and Reference Standards
The anti-inflammatory activity should be compared with a selective COX-2 inhibitor.
| Compound | Target | Expected IC₅₀ Range (µM) | Reference |
| 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole | COX-2 | To be determined | - |
| Celecoxib | COX-2 | 0.04 - 0.3 | [15] |
| Diclofenac (Non-selective) | COX-1/COX-2 | Varies | [16] |
Conclusion
This guide provides a structured and scientifically rigorous approach to the cross-validation of the biological activities of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. By adhering to the detailed protocols and utilizing the recommended reference standards, researchers can generate reliable and comparable data on its antimicrobial, anticancer, and anti-inflammatory potential. The experimental workflows and data presentation formats are designed to ensure clarity and facilitate the objective assessment of this promising compound. It is imperative that all experimental procedures are conducted with appropriate controls to ensure the validity and integrity of the results. [17][18][19][20]The findings from these assays will be crucial in guiding the further development of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole as a potential therapeutic agent.
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A Researcher's Guide to Unlocking Synergistic Effects: A Case Study of Benzoxazole Derivatives in Combination with Chemotherapy
Introduction: The Quest for Potent and Selective Cancer Therapies
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] Its unique structure, which can be seen as an isostere of natural nucleic acid bases like guanine and adenine, allows it to interact effectively with biological macromolecules, making it a "privileged structure" in drug design.[2][3] This has led to the development of benzoxazole derivatives with a wide spectrum of biological activities, including potent anticancer effects.[1][3][4][5] Many of these compounds exert their effects by targeting key cellular processes, such as inhibiting protein tyrosine kinases or inducing apoptosis.[6][7]
This guide delves into the strategic evaluation of synergistic interactions between novel benzoxazole derivatives and established chemotherapeutic agents. For this purpose, we will use a representative, albeit hypothetical, benzoxazole derivative named BZO-CancerStat . We will posit that BZO-CancerStat is a potent inhibitor of a critical cell survival signaling pathway frequently hyperactivated in cancer.
The primary objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the synergistic potential of novel drug candidates. We will use the combination of BZO-CancerStat with the standard-of-care DNA-damaging agent, Cisplatin , as a practical case study to illustrate the experimental design, data analysis, and interpretation of drug synergy.
The Rationale for Combination Therapy: A Mechanistic Hypothesis
The fundamental goal of combination therapy is to achieve a therapeutic effect that is greater than the sum of the individual effects of each drug.[8] This synergistic interaction can lead to improved efficacy, the ability to overcome drug resistance, and a reduction in dose-limiting toxicities.[9][10]
Our hypothesis for combining BZO-CancerStat with Cisplatin is based on a two-pronged attack on cancer cells:
-
Cisplatin's Role: As a platinum-based chemotherapeutic, Cisplatin's primary mechanism of action is to form covalent adducts with DNA, leading to DNA damage and the induction of apoptosis in rapidly dividing cancer cells.[9]
-
BZO-CancerStat's Role: We hypothesize that BZO-CancerStat inhibits a key downstream survival pathway (e.g., a specific tyrosine kinase or an anti-apoptotic protein like Bcl-2) that cancer cells often activate to evade Cisplatin-induced cell death.[6][7]
By co-administering BZO-CancerStat, we aim to block this escape route, thereby sensitizing the cancer cells to the cytotoxic effects of Cisplatin and leading to a synergistic enhancement of apoptosis.
Experimental Workflow for Assessing Drug Synergy
A systematic approach is crucial for accurately quantifying the interaction between two drug compounds. The following workflow outlines the key steps from initial cell-based assays to the determination of synergy.
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A Comprehensive Guide to Evaluating the Microbial Selectivity of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
In the landscape of antimicrobial drug discovery, the pursuit of potent agents is paralleled by the critical need for selectivity. An ideal antimicrobial compound must exhibit high efficacy against pathogenic microorganisms while inflicting minimal harm to the host. This guide provides a robust framework for the comprehensive evaluation of the microbial selectivity of a novel benzoxazole derivative, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. While direct data for this specific compound is not yet broadly available, this document outlines the essential experimental protocols and comparative analyses required to characterize its therapeutic potential. We will draw upon established methodologies and compare its projected performance against well-characterized antimicrobial agents.
The benzoxazole scaffold is a recurring motif in compounds demonstrating a wide range of biological activities, including antimicrobial properties.[1][2][3] The substituents on the 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole molecule—a butyl group at position 2, a chloro group at position 5, and a nitro group at position 6—are anticipated to modulate its lipophilicity, electronic properties, and ultimately, its interaction with microbial and mammalian cellular targets. This guide will equip researchers with the necessary tools to systematically investigate these interactions.
I. The Principle of Selectivity: A Cornerstone of Antimicrobial Efficacy
The therapeutic utility of any antimicrobial agent is fundamentally defined by its selectivity index (SI). This value offers a quantitative measure of a compound's ability to inhibit microbial growth at concentrations that are non-toxic to host cells.[4][5] A high SI is a strong predictor of a favorable therapeutic window, indicating that the compound can effectively combat infection with a reduced risk of adverse effects.[6][7] The SI is calculated as the ratio of the compound's cytotoxicity to its antimicrobial activity.[4][7]
This guide will detail the determination of two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the compound that prevents visible growth of a target microorganism.[8][9]
-
50% Cytotoxicity Concentration (CC50): The concentration of the compound that causes a 50% reduction in the viability of mammalian cells.
II. Experimental Workflow for Determining Microbial Selectivity
The evaluation of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole's selectivity will be conducted through a tiered experimental approach. This workflow is designed to provide a comprehensive understanding of the compound's activity spectrum and its impact on host cell viability.
Caption: Experimental workflow for evaluating the selectivity of an antimicrobial compound.
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC assay is the gold standard for assessing the in vitro antimicrobial potency of a compound.[10] We will employ the broth microdilution method in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Microbial Inoculum:
-
Isolate single colonies of the test microorganisms from a fresh agar plate.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[11]
-
Incubate at the appropriate temperature (e.g., 37°C) until the culture reaches the mid-logarithmic phase of growth.[12]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8][10]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate broth medium to achieve a range of desired concentrations.[9]
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared microbial suspension.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 16-24 hours at 37°C for most bacteria).[10]
-
-
Determination of MIC:
Comparative Data Table (Template)
| Microbial Strain | 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | ||||
| Escherichia coli (ATCC 25922) | ||||
| Pseudomonas aeruginosa (ATCC 27853) | ||||
| Candida albicans (ATCC 90028) |
Part 2: Assessment of Mammalian Cell Cytotoxicity
To determine the effect of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole on host cells, a cytotoxicity assay will be performed using cultured mammalian cell lines. The MTT assay, a colorimetric method that measures cell metabolic activity, is a widely used and reliable method for this purpose.[13]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., human embryonic kidney cells - HEK293, or human liver cancer cells - HepG2) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Harvest the cells and seed them into a 96-well plate at a predetermined optimal density.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.
-
Include a vehicle control (cells treated with the same concentration of the solvent used to dissolve the compound) and an untreated control.
-
Incubate the cells for a specified exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Assay and Absorbance Reading:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.[13]
-
During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized lysis buffer).
-
Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
-
Calculation of CC50:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the CC50 value, which is the concentration that reduces cell viability by 50%.
-
Comparative Cytotoxicity Data (Template)
| Compound | Cell Line | CC50 (µM) |
| 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole | HEK293 | |
| HepG2 | ||
| Doxorubicin (Positive Control) | HEK293 | |
| HepG2 |
Part 3: Calculation and Interpretation of the Selectivity Index
The final step in this evaluation is to integrate the antimicrobial and cytotoxicity data to calculate the Selectivity Index (SI).
SI = CC50 / MIC
A higher SI value is indicative of greater selectivity.[5] Generally, a compound with an SI greater than 10 is considered a promising candidate for further development.[6]
Selectivity Index Profile (Template)
| Microbial Strain | MIC (µg/mL) | CC50 (µg/mL) (HEK293) | Selectivity Index (SI) |
| Staphylococcus aureus | |||
| Escherichia coli | |||
| Pseudomonas aeruginosa | |||
| Candida albicans |
Expert Insights and Concluding Remarks
The systematic evaluation outlined in this guide will provide a clear and comprehensive profile of the microbial selectivity of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. By comparing its MIC and CC50 values against established antimicrobial agents, researchers can make an informed assessment of its potential as a novel therapeutic.
The chemical structure of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole suggests several avenues for its mechanism of action. The nitroaromatic group is a common feature in antimicrobial compounds and may be involved in redox cycling and the generation of reactive oxygen species that are detrimental to microbial cells. The benzoxazole core itself has been implicated in the inhibition of various microbial enzymes.
Should 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole demonstrate a high selectivity index, further investigations into its precise mechanism of action would be warranted. This could involve assays to assess membrane permeabilization, inhibition of nucleic acid or protein synthesis, and specific enzyme inhibition studies.
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Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations. [Link]
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Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC - PubMed Central. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
This guide provides an in-depth technical comparison of synthetic methodologies for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We will benchmark a classical acid-catalyzed condensation method against contemporary alternatives, offering experimental data and field-proven insights to guide researchers and drug development professionals in their synthetic strategy.
Introduction: The Significance of Substituted Benzoxazoles
Benzoxazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents.[1] Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] The specific substitution pattern of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole makes it a valuable scaffold for further functionalization in drug discovery programs. The electron-withdrawing nitro and chloro groups, combined with the lipophilic butyl chain, create a unique electronic and steric profile. Efficient and scalable synthesis of this molecule is therefore of considerable interest.
Benchmark Synthesis: Polyphosphoric Acid (PPA) Catalyzed Condensation
A robust and widely-used method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid, often catalyzed by a strong acid like polyphosphoric acid (PPA). PPA serves as both a catalyst and a dehydrating agent, facilitating the intramolecular cyclization.
The synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole via this benchmark method proceeds through the reaction of 2-amino-4-chloro-5-nitrophenol with valeric acid.
Mechanistic Rationale
The reaction mechanism involves the initial acylation of the amino group of the 2-amino-4-chloro-5-nitrophenol by valeric acid to form an N-acyl intermediate. This is followed by an intramolecular cyclization, where the hydroxyl group attacks the carbonyl carbon of the amide. The final step is a dehydration facilitated by PPA to yield the benzoxazole ring.
Caption: Workflow for the PPA-catalyzed synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
Experimental Protocol: Benchmark Synthesis
Materials:
-
2-amino-4-chloro-5-nitrophenol (1.0 mmol, 188.57 g/mol )
-
Valeric acid (1.2 mmol, 102.13 g/mol )
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, add 2-amino-4-chloro-5-nitrophenol (1.0 mmol) and valeric acid (1.2 mmol).
-
To this mixture, add polyphosphoric acid (10 g) and stir the resulting paste.
-
Heat the reaction mixture to 140-150°C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then carefully pour it into ice-cold water with vigorous stirring.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
Comparative Analysis of Alternative Synthetic Methods
While the PPA-catalyzed method is effective, it has drawbacks such as harsh reaction conditions and difficult workup. Several alternative methods have been developed to address these issues. We will compare the benchmark method with two notable alternatives: a methanesulfonic acid-catalyzed synthesis and a greener, solvent-free approach using a heterogeneous catalyst.
| Parameter | Benchmark: PPA-Catalyzed | Alternative 1: Methanesulfonic Acid | Alternative 2: Heterogeneous Catalyst (TiO₂-ZrO₂) Solvent-Free |
| Catalyst | Polyphosphoric Acid (PPA) | Methanesulfonic Acid | TiO₂-ZrO₂ |
| Reactants | 2-amino-4-chloro-5-nitrophenol, Valeric Acid | 2-amino-4-chloro-5-nitrophenol, Valeryl Chloride (in-situ from Valeric Acid) | 2-amino-4-chloro-5-nitrophenol, Valeraldehyde |
| Solvent | PPA (acts as solvent) | Toluene or Xylene | Solvent-free |
| Temperature | 140-150°C | 100-120°C | 60°C |
| Reaction Time | 4-6 hours | 2-4 hours | 15-30 minutes |
| Yield | Good to Excellent (typically 70-85%) | Excellent (often >90%)[3] | Excellent (typically 85-95%)[4] |
| Workup | Difficult (viscous mixture, quenching) | Simpler (quenching and extraction) | Simple (dissolution and filtration of catalyst) |
| Green Chemistry Aspects | High energy consumption, corrosive | Use of organic solvents | Solvent-free, reusable catalyst, lower energy |
In-depth Look at Alternative Synthesis Methods
Alternative 1: Methanesulfonic Acid-Catalyzed Synthesis from Carboxylic Acids
This method provides a more convenient one-pot synthesis of 2-substituted benzoxazoles from carboxylic acids.[3][5] Methanesulfonic acid is an effective catalyst for the reaction of 2-aminophenol with acid chlorides, which can be generated in-situ from the corresponding carboxylic acid and thionyl chloride.[6]
Caption: Workflow for the methanesulfonic acid-catalyzed synthesis.
-
To a stirred solution of valeric acid (1.0 mmol) in toluene (10 mL), add thionyl chloride (1.2 mmol).
-
Heat the mixture at reflux for 1 hour to form the acid chloride.
-
Cool the reaction to room temperature and add 2-amino-4-chloro-5-nitrophenol (1.0 mmol).
-
Add methanesulfonic acid (2.5 mmol) to the mixture.
-
Heat the reaction at 110°C for 2-4 hours, monitoring by TLC.
-
Cool to room temperature and quench with a saturated sodium bicarbonate solution.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Alternative 2: TiO₂-ZrO₂-Catalyzed Solvent-Free Synthesis
This method represents a significant advancement in the green synthesis of benzoxazoles.[4] It utilizes a reusable heterogeneous catalyst, TiO₂-ZrO₂, for the reaction of a 2-aminophenol with an aldehyde under solvent-free conditions, offering high yields in a short reaction time.[4]
Caption: Workflow for the TiO₂-ZrO₂-catalyzed solvent-free synthesis.
-
In a reaction vial, mix 2-amino-4-chloro-5-nitrophenol (1.0 mmol), valeraldehyde (1.2 mmol), and the TiO₂-ZrO₂ catalyst (10 mol%).
-
Stir the mixture at 60°C for 15-30 minutes. Monitor the reaction by TLC.
-
Upon completion, add ethyl acetate to dissolve the product.
-
Filter to recover the catalyst (which can be washed, dried, and reused).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
Conclusion and Recommendations
The synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole can be achieved through various effective methods.
-
The benchmark PPA-catalyzed method is a reliable, albeit harsh, approach suitable for small-scale synthesis where simplicity of reagents is prioritized.
-
Alternative 1, using methanesulfonic acid , offers higher yields and a more straightforward workup, making it a preferable choice for laboratory-scale synthesis.
-
Alternative 2, the TiO₂-ZrO₂-catalyzed solvent-free method , stands out as the most environmentally friendly and efficient option. Its short reaction times, high yields, and catalyst reusability make it highly attractive for sustainable and scalable production.
For researchers focused on green chemistry and process efficiency, the heterogeneous catalytic approach is highly recommended. For those requiring a quick, one-pot synthesis from a carboxylic acid with high yields, the methanesulfonic acid method is an excellent choice.
References
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A Review on Various Synthetic Methods of Benzoxazole Moiety. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(36), 25428-25455. Retrieved from [Link]
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Kumar, A., Pal, V., Mishra, K., & Singh, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 85(2), 22-28. Retrieved from [Link]
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One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]
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A Researcher's Guide to the Comparative Spectroscopic Analysis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole and Its Analogs
In the intricate field of drug development, benzoxazole derivatives stand out as a "privileged scaffold," a molecular framework consistently found in pharmacologically active compounds.[1][2] Their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, makes them a focal point of medicinal chemistry.[2] The precise characterization of these molecules is the bedrock upon which all further biological evaluation rests. A subtle change in structure can dramatically alter a compound's efficacy and safety profile; therefore, an unambiguous elucidation of its molecular architecture is non-negotiable.
This guide provides an in-depth, comparative framework for the spectroscopic analysis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a representative member of this class, and its structural analogs. We will move beyond a simple cataloging of data, instead focusing on the causal relationships between molecular structure and spectral output. By understanding why spectra change with structure, researchers can gain predictive power in their synthetic endeavors. The protocols herein are based on established, self-validating methodologies designed to ensure data integrity and reproducibility.
The Spectroscopic Toolkit: A Multi-faceted Approach
No single technique can provide a complete structural picture. True confidence in a structure is achieved through the convergence of evidence from multiple, complementary spectroscopic methods. The workflow for characterizing a novel benzoxazole derivative is a logical progression from confirming its mass and elemental formula to mapping out its atomic connectivity and functional groups.[1]
-
Mass Spectrometry (MS): Provides the molecular weight and, with high-resolution instruments, the elemental formula. Its fragmentation patterns offer a molecular fingerprint.[3]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Maps the carbon-hydrogen framework of the molecule, revealing detailed information about the connectivity and chemical environment of each atom.[2][4][5][6] It is the cornerstone of structural elucidation for organic compounds.[5][7]
-
UV-Visible (UV-Vis) Spectroscopy: Probes the electronic structure of the molecule, providing information about conjugation and the presence of chromophores.[8][9][10]
Comparative Analysis: Understanding Structure-Spectrum Relationships
To illustrate the power of comparative analysis, we will examine the predicted spectroscopic data for our target compound, 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole (Compound A) , and contrast it with three hypothetical, yet plausible, structural analogs:
-
Analog 1: 2-Butyl-5-chloro-6-amino -1,3-benzoxazole (Nitro group reduced to an amine)
-
Analog 2: 2-Butyl-5-fluoro -6-nitro-1,3-benzoxazole (Chloro substituent replaced with fluoro)
-
Analog 3: 2-Propyl -5-chloro-6-nitro-1,3-benzoxazole (Butyl chain shortened to propyl)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is exceptionally sensitive to the electronic environment of ¹H and ¹³C nuclei. The chemical shift (δ) is the most telling parameter. Electron-withdrawing groups (like -NO₂ and halogens) "deshield" nearby nuclei, shifting their signals downfield (to higher ppm values), while electron-donating groups (like -NH₂) "shield" them, causing an upfield shift.[6]
¹H NMR Insights: The aromatic protons of benzoxazoles typically resonate between 7.0 and 8.5 ppm.[2] In Compound A , the two aromatic protons (at C4 and C7) are singlets due to the lack of adjacent protons. The powerful electron-withdrawing nature of both the chloro and nitro groups will push these signals significantly downfield. In Analog 1 , the electron-donating amino group will cause a dramatic upfield shift of these aromatic protons. The change from chloro to fluoro in Analog 2 will have a more subtle effect, while shortening the alkyl chain in Analog 3 will not significantly impact the aromatic region.
¹³C NMR Insights: The carbons of the benzoxazole core have a wide range of chemical shifts.[2] The carbons directly attached to heteroatoms (C2, C3a, C7a) and those bearing electron-withdrawing groups will be the most downfield. The most significant change will be seen in Analog 1 , where the carbon attached to the amino group (C6) will shift considerably upfield compared to the nitro-substituted carbon in Compound A .
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Compound | Aromatic ¹H (ppm) | Alkyl ¹H (ppm) | Aromatic ¹³C (ppm) | Alkyl ¹³C (ppm) |
| Compound A | 8.3 (s, 1H), 7.9 (s, 1H) | 3.1 (t), 1.9 (m), 1.5 (m), 1.0 (t) | 166, 152, 145, 142, 125, 120, 115, 111 | 32, 30, 22, 14 |
| Analog 1 (-NH₂) | 7.2 (s, 1H), 6.8 (s, 1H) | 3.0 (t), 1.8 (m), 1.4 (m), 0.9 (t) | 165, 148, 143, 135, 118, 110, 108, 105 | 32, 30, 22, 14 |
| Analog 2 (-F) | 8.2 (d, J | 3.1 (t), 1.9 (m), 1.5 (m), 1.0 (t) | 166, 155(d), 146, 141, 122(d), 118, 116(d), 112(d) | 32, 30, 22, 14 |
| Analog 3 (-Propyl) | 8.3 (s, 1H), 7.9 (s, 1H) | 3.1 (t), 1.9 (m), 1.0 (t) | 166, 152, 145, 142, 125, 120, 115, 111 | 34, 21, 14 |
Note: These are illustrative predictions based on established principles. s=singlet, d=doublet, t=triplet, m=multiplet. J values for C-F coupling in Analog 2 are complex.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is ideal for confirming the presence or absence of key functional groups. The analysis relies on identifying characteristic absorption bands corresponding to specific bond vibrations.
-
For Compound A: The most prominent and diagnostic peaks will be the asymmetric and symmetric stretches of the nitro group (NO₂), typically found around 1550-1535 cm⁻¹ and 1350-1345 cm⁻¹, respectively.[11] We also expect to see C=N and C=C stretches from the benzoxazole ring system, C-O-C stretches, and C-H stretches from the butyl group.[12]
-
For Analog 1: The defining change will be the complete disappearance of the strong NO₂ bands and the appearance of two new, sharp-to-medium bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches of the primary amine group.
-
For Analogs 2 & 3: The FT-IR spectra will be very similar to Compound A , as the core functional groups remain the same. The C-F stretch in Analog 2 (around 1200-1100 cm⁻¹) may be difficult to distinguish from other fingerprint region absorptions.
Table 2: Key Diagnostic FT-IR Frequencies (cm⁻¹)
| Compound | ν(N-H) / ν(NO₂) asym | ν(NO₂) sym | ν(C=N, C=C) | ν(C-H) alkyl |
| Compound A | ~1540 | ~1345 | ~1610, 1500 | ~2960, 2870 |
| Analog 1 (-NH₂) | ~3450, 3350 | Absent | ~1620, 1510 | ~2960, 2870 |
| Analog 2 (-F) | ~1540 | ~1345 | ~1610, 1500 | ~2960, 2870 |
| Analog 3 (-Propyl) | ~1540 | ~1345 | ~1610, 1500 | ~2960, 2870 |
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum is dictated by the molecule's π-electron system.[9] Benzoxazoles are inherently UV-active.[13] Substituents that extend conjugation or have strong electronic effects (auxochromes) can cause significant shifts in the maximum absorption wavelength (λ_max).
-
For Compound A: The conjugated benzoxazole system, coupled with the electron-withdrawing nitro group, will result in a λ_max in the UVA range, likely between 330-360 nm.
-
For Analog 1: The amino group is a powerful auxochrome. The donation of its lone pair of electrons into the aromatic system will extend the conjugation, causing a significant bathochromic (red) shift in λ_max to a longer wavelength, potentially >380 nm.
-
For Analogs 2 & 3: These will show λ_max values very similar to Compound A , as the core chromophore is not substantially altered.
Mass Spectrometry (MS)
MS provides the molecular weight, a critical piece of identity. For halogenated compounds, the isotopic pattern is a dead giveaway.[3][14] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This means that any fragment containing a chlorine atom will appear as a pair of peaks (M⁺ and M+2⁺) separated by 2 m/z units, with the M+2⁺ peak being about one-third the intensity of the M⁺ peak.
-
For Compound A: The mass spectrum will show a molecular ion peak (M⁺) and an M+2⁺ peak in a ~3:1 ratio, confirming the presence of one chlorine atom. Common fragmentation pathways for nitroaromatic compounds include the loss of •NO, •NO₂, and other radicals.[15][16]
-
For Analog 1: The molecular weight will be 30 units lower than Compound A (due to the replacement of NO₂ with NH₂). The characteristic 3:1 isotopic pattern for chlorine will remain.
-
For Analog 2: The molecular weight will be ~15.5 units lower than Compound A (Cl replaced by F). Fluorine is monoisotopic, so the M+2 peak will be absent.
-
For Analog 3: The molecular weight will be 14 units lower than Compound A (-CH₂- removed). The 3:1 chlorine isotopic pattern will still be present.
Experimental Protocols & Workflows
Rigorous and consistent experimental procedure is essential for obtaining high-quality, comparable data.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh 5-10 mg of the purified benzoxazole derivative for ¹H NMR (15-30 mg for ¹³C NMR) into a clean, dry NMR tube.[2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent must fully dissolve the sample and should not have signals that overlap with key analyte peaks.[7]
-
Homogenization: Cap the tube and gently invert it several times or use a vortex mixer at low speed to ensure the sample is completely dissolved.
-
Instrumental Analysis: Insert the sample into the NMR spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity.
-
Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse sequences.
-
Processing: The resulting Free Induction Decay (FID) is processed using a Fourier Transform, followed by phase and baseline correction to yield the final spectrum.
Protocol 2: FT-IR Analysis (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples. The principle is to disperse the analyte in an IR-transparent matrix (KBr) to minimize scattering.[17][18]
-
Preparation: Gently grind 1-2 mg of the dry sample with ~150-200 mg of spectroscopic grade, dry potassium bromide (KBr) in an agate mortar.[17][19] Work quickly to minimize moisture absorption from the air.[19]
-
Pellet Formation: Transfer the fine, homogeneous powder to a pellet-forming die.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.[19][20][21]
-
Background Collection: Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Mount the KBr pellet in the sample holder and acquire the IR spectrum.
Visualizing the Analytical Workflow
The overall process from a synthesized compound to its full characterization can be visualized as a systematic workflow.
Caption: Convergence of data from multiple spectroscopic techniques to confirm the final molecular structure.
By systematically applying these analytical techniques and understanding the underlying principles that govern structure-spectrum correlations, researchers can confidently characterize novel benzoxazole analogs, providing the solid structural foundation necessary for advancing drug discovery and development.
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Fábián, L., et al. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. Molecules, 2013. [Link]
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da Silva, P. B., et al. A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences, 2018. [Link]
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Olori, A., et al. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Current Research, 2021. [Link]
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Tang, Q., et al. Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Molecules, 2019. [Link]
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Quick User Guide for FT-IR. University of Helsinki. [Link]
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Zhang, W., et al. General Synthesis of 2-Substituted Benzoxazoles Based on Tf₂O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 2019. [Link]
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Niessen, W. M. A. Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate, 2021. [Link]
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How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Bruker, 2023. [Link]
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NMR Techniques in Organic Chemistry: a quick guide. University of Bath. [Link]
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Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]
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Abu Jarra, H., et al. Photophysical properties of some benzoxazole and benzothiazole derivatives. Journal of Scientific and Engineering Research, 2021. [Link]
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Quantifying Small Molecules by Mass Spectrometry. LCGC International, 2013. [Link]
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Di Lonardo, G., et al. Vapour spectrum of benzoxazole in the near ultraviolet. Journal of the Chemical Society B: Physical Organic, 1968. [Link]
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Batista, R. M. F., et al. UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate, 2016. [Link]
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Panicker, C. Y., et al. Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2012. [Link]
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Badawi, H. M., et al. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Academia.edu. [Link]
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Ryabukhin, Y. I., et al. Structure of 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone. ResearchGate, 2004. [Link]
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Ultraviolet spectroscopy. Britannica. [Link]
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Panicker, C. Y., et al. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole. Indian Journal of Pure & Applied Physics, 2011. [Link]
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Vul'fson, N. S., et al. Mass spectrometry of halogen-containing organic compounds. ResearchGate, 1970. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety. The proper handling and disposal of novel chemical entities are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole, a compound whose structural motifs—a chlorinated nitroaromatic benzoxazole—necessitate rigorous safety precautions.
I. Hazard Assessment and Triage: Understanding the Risks
The molecular structure of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole suggests several potential hazards. The presence of a nitro group on an aromatic ring can confer toxicity and, in some cases, explosive properties, although the latter is less common in molecules of this complexity without multiple nitro groups. The chlorinated aromatic system indicates potential for environmental persistence and toxicity.
Based on data from structurally related compounds, such as 5-chloro-2-nitrobenzoic acid and other benzoxazole derivatives, we must assume that 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is likely to be:
-
A skin and eye irritant. [1]
-
Toxic to aquatic life. (A general characteristic of many chlorinated aromatic compounds).
Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and within a designated, well-ventilated area.
II. Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, it is mandatory to be outfitted with the following PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used if there is a risk of splashing.
-
Skin Protection: Impervious gloves (e.g., nitrile or neoprene) should be worn. Always inspect gloves for integrity before use. A flame-resistant lab coat and closed-toe shoes are required.[4][5]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a full-face respirator with an appropriate particulate and organic vapor cartridge is necessary.[4]
III. Disposal Workflow: A Step-by-Step Protocol
The disposal of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole must be managed as a hazardous waste stream, in compliance with the Resource Conservation and Recovery Act (RCRA) and local regulations.[6][7][8]
Step 1: Segregation of Waste
Proper segregation is critical to prevent accidental reactions. Establish three distinct, clearly labeled, and sealed waste containers:
-
Solid Waste: For the pure compound, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials.
-
Liquid Waste (Non-aqueous): For solutions of the compound in organic solvents.
-
Liquid Waste (Aqueous): For any aqueous solutions containing the compound. Note: The solubility of this compound in water is expected to be low.
Step 2: Packaging of Waste
-
All waste containers must be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).
-
Containers must be kept closed except when adding waste.
-
Each container must be labeled with a "Hazardous Waste" sticker and clearly identify the contents, including the full chemical name: "2-Butyl-5-chloro-6-nitro-1,3-benzoxazole" and any solvents present.
Step 3: Management of Spills
In the event of a spill, the following procedure should be enacted immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For solid spills, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust generation. For liquid spills, dike the area with an inert absorbent.
-
Collection: Carefully sweep or scoop the contained material into the designated solid hazardous waste container. Do not generate dust.
-
Decontamination: Decontaminate the spill area. While specific decontamination procedures for this compound are not documented, a general approach for nitroaromatic compounds can be followed.
IV. Decontamination Protocol
For the decontamination of glassware, equipment, and work surfaces, a two-step process is recommended:
Step 1: Initial Rinse
-
Rinse all contaminated items with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. This rinseate must be collected and disposed of as non-aqueous liquid hazardous waste.
Step 2: Chemical Degradation (for residual traces)
-
While not specifically validated for this compound, a common method for the degradation of related nitro compounds involves treatment with an acidic solution.[9] A solution of 1:1 hydrobromic acid and acetic acid has been used for nitrosamine degradation.[9] Caution: This should be performed in a chemical fume hood with appropriate PPE, and the compatibility of this solution with the equipment must be verified.
-
Alternatively, exposure to UV light can degrade some nitroaromatic compounds.[9] This may be a safer, albeit potentially slower, method for decontaminating surfaces.
-
After chemical treatment, a final rinse with soap and water, followed by deionized water, is recommended.[10]
V. Final Disposal
The collected and properly labeled hazardous waste containers must be disposed of through your institution's licensed hazardous waste management provider. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5]
VI. Data Summary and Workflow Visualization
To aid in the practical application of these procedures, the following table summarizes the key information:
| Parameter | Guideline | Reference |
| Assumed Hazards | Skin/eye irritant, harmful if inhaled/swallowed, respiratory irritant | [1][2][3] |
| Required PPE | Safety goggles, impervious gloves, lab coat, respirator (if needed) | [4][5] |
| Waste Segregation | Solid, Non-aqueous Liquid, Aqueous Liquid | Institutional Policy |
| Waste Container | Labeled, sealed, compatible material (e.g., HDPE) | |
| Spill Cleanup | Absorb, collect, decontaminate | [1] |
| Disposal Route | Licensed hazardous waste contractor | [5] |
The decision-making process for the disposal of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole can be visualized as follows:
Caption: Disposal workflow for 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole.
By adhering to these rigorous, evidence-based procedures, we can ensure the safe and responsible management of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole in the laboratory, upholding our commitment to both scientific advancement and environmental stewardship.
References
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Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH. (2024-03-02). [Link]
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Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Chemos GmbH & Co.KG. [Link]
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Laboratory Safety Guidance. OSHA. [Link]
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Nitrobenzene - Incident management. GOV.UK. [Link]
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Steps in Complying with Regulations for Hazardous Waste. US EPA. (2025-05-30). [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. (2025-08-13). [Link]
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OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI) - NIH. [Link]
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Standard Operating Procedure - Decontamination. US EPA. (2019-10-03). [Link]
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OSHA Laboratory Standard. Compliancy Group. (2023-09-18). [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
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Biological Treatment of Nitroaromatics in Wastewater. ResearchGate. (2024-03-13). [Link]
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Comprehensive Guide to Personal Protective Equipment for Handling 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole
This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring your safety and the integrity of your work. The following protocols are designed to be a self-validating system, grounded in established safety principles for handling halogenated nitroaromatic compounds.
Hazard Analysis: Understanding the Risks
Based on data from analogous compounds such as 5-Chloro-2-nitrobenzoic acid, 2-Chloro-5-nitrobenzoic acid, and various chlorinated and nitrated benzoxazole derivatives, the following hazards should be anticipated[1][2][3][4]:
-
Skin Irritation and Corrosion: Halogenated and nitrated aromatic compounds are frequently cited as skin irritants.[1][3]
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[1][3]
-
Acute Toxicity (Oral and Inhalation): Similar compounds have shown oral toxicity, and inhalation of dusts or aerosols may be harmful.[5][6]
-
Respiratory Tract Irritation: Inhalation may lead to irritation of the respiratory system.[1][3]
-
Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[7]
Therefore, a comprehensive PPE strategy is crucial to mitigate these risks and ensure safe handling.
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole. The selection of specific PPE items should be guided by a task-specific risk assessment.
Hand Protection: The First Line of Defense
Requirement: Chemical-resistant gloves.
Rationale and Selection: Given the potential for skin irritation and absorption, selecting the appropriate glove material is critical. Nitrile gloves offer good resistance to a range of chemicals and are a suitable choice for general handling and protection against minor splashes.[8] For tasks involving larger volumes or prolonged contact, butyl gloves provide superior protection against many organic solvents.[8]
Operational Protocol:
-
Always inspect gloves for tears or punctures before use.
-
For reusable gloves, ensure they are thoroughly cleaned before removal.[9]
-
If a glove becomes contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.
-
Wash hands thoroughly after removing gloves.[2]
Body Protection: Shielding Against Contamination
Requirement: A laboratory coat is the minimum requirement. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.
Rationale and Selection: Protective clothing serves as a barrier against accidental contact with the chemical.[10] A standard lab coat is sufficient for low-volume work.[8] However, when handling larger quantities or during procedures with a higher splash risk, an acid-resistant or chemical-resistant apron provides an additional layer of protection.[8] For extensive handling, a full chemical suit may be necessary.[10]
Operational Protocol:
-
Ensure the lab coat is fully buttoned.
-
Remove protective clothing before leaving the laboratory.
-
Contaminated clothing should be decontaminated or disposed of as hazardous waste.[2]
Eye and Face Protection: Preventing Serious Injury
Requirement: Safety glasses with side shields are the minimum requirement. In situations with a potential for splashes, chemical splash goggles are mandatory. A face shield should be used in conjunction with goggles when handling large volumes or during vigorous reactions.[9][11]
Rationale and Selection: The eyes are particularly vulnerable to chemical splashes.[11] Safety glasses provide basic protection from projectiles, but chemical splash goggles form a seal around the eyes, offering superior protection against liquid splashes.[8][9] A face shield protects the entire face from larger splashes.[9]
Operational Protocol:
-
Ensure eye and face protection fits properly and is comfortable to encourage consistent use.[8]
-
In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2][3]
Respiratory Protection: Safeguarding Against Inhalation Hazards
Requirement: Work with 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[12] If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required.
Rationale and Selection: Inhalation of dust or aerosols can cause respiratory tract irritation.[1][3] A properly fitted respirator can protect against inhaling harmful airborne contaminants. The type of respirator should be selected based on the potential airborne concentration and the assigned protection factor.
Operational Protocol:
-
Ensure proper fit-testing and training for respirator use.
-
If respiratory protection is necessary, a comprehensive respiratory protection program should be in place, complying with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[11]
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as crucial as selecting the correct equipment to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Disposal Plan: Managing Contaminated Materials
All disposable PPE and materials that have come into contact with 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole must be treated as hazardous waste.
Operational Protocol:
-
Segregation: Collect all contaminated solid waste (gloves, wipes, etc.) in a designated, labeled, and sealed container.
-
Chemical Waste: Dispose of the chemical itself and any solutions containing it in a properly labeled hazardous waste container.[2]
-
Disposal: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.[2][7] Do not dispose of this chemical or contaminated materials in the regular trash or down the drain.[1]
Emergency Procedures
In the event of an exposure, immediate action is critical.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2][3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3] |
References
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Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]
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PubChem. 2-Chloro-5-nitroanisole. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Covestro Solution Center. (2013, March). Guidance for Selection of Protective Clothing for MDI Users. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2,5-thiophenediylbis(5-tert-butyl-1,3-benzoxazole). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
